Product packaging for Faata(Cat. No.:CAS No. 143838-79-3)

Faata

Cat. No.: B1237272
CAS No.: 143838-79-3
M. Wt: 612.7 g/mol
InChI Key: JDZUTRNFTHMPMQ-VOPDUKPCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Faata is a high-purity chemical reagent designed for use in biochemical and pharmaceutical research. As a selective inhibitor, its core research value lies in investigating specific enzymatic pathways, particularly in early-stage drug discovery and metabolic studies. Its primary mechanism of action involves the targeted binding to allosteric sites, effectively modulating enzyme activity for in vitro analysis. Researchers utilize this compound in model systems to elucidate biological mechanisms and explore potential therapeutic interventions. This product is supplied as a stable, lyophilized powder to ensure consistent performance in laboratory settings. This product is labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H48O12 B1237272 Faata CAS No. 143838-79-3

Properties

CAS No.

143838-79-3

Molecular Formula

C31H48O12

Molecular Weight

612.7 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3-acetyloxy-5-[(2S,3S,4R,5R)-3-acetyloxy-4,5-dihydroxyoxan-2-yl]oxy-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]oxan-4-yl] acetate

InChI

InChI=1S/C31H48O12/c1-18(2)10-8-11-19(3)12-9-13-20(4)14-15-37-30-29(42-23(7)34)27(40-21(5)32)25(17-39-30)43-31-28(41-22(6)33)26(36)24(35)16-38-31/h10,12,14,24-31,35-36H,8-9,11,13,15-17H2,1-7H3/b19-12+,20-14+/t24-,25-,26-,27-,28+,29+,30-,31+/m1/s1

InChI Key

JDZUTRNFTHMPMQ-VOPDUKPCSA-N

SMILES

CC(=CCCC(=CCCC(=CCOC1C(C(C(CO1)OC2C(C(C(CO2)O)O)OC(=O)C)OC(=O)C)OC(=O)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CO[C@H]1[C@H]([C@@H]([C@@H](CO1)O[C@H]2[C@H]([C@@H]([C@@H](CO2)O)O)OC(=O)C)OC(=O)C)OC(=O)C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCOC1C(C(C(CO1)OC2C(C(C(CO2)O)O)OC(=O)C)OC(=O)C)OC(=O)C)C)C)C

Synonyms

farnesyl 4-O-arabinopyranosyl-arabinopyranoside-2,2',3-triacetate
farnesyl 4-O-beta-D-arabinopyranosyl-beta-D-arabinopyranoside-2,2',3-triacetate
farnesyl-Ara-Ara-triacetate

Origin of Product

United States

Foundational & Exploratory

The FaTA Gene: A Gatekeeper in Plant Lipid Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The FaTA gene, encoding the enzyme fatty acyl-acyl carrier protein (ACP) thioesterase A, plays a pivotal role in the de novo synthesis of fatty acids within plant plastids. This enzyme is a critical determinant of the fatty acid profile of a plant, particularly influencing the abundance of C18 fatty acids, which are foundational components of membrane lipids and storage oils. Understanding the function and regulation of FaTA is paramount for efforts in crop improvement, biofuel development, and the synthesis of novel fatty acid-derived molecules.

Core Function: Terminating Fatty Acid Elongation

De novo fatty acid synthesis in plants occurs in the plastids, where a series of enzymatic reactions elongate an acyl chain attached to an acyl carrier protein (ACP). The FaTA gene product, a soluble thioesterase, terminates this process by hydrolyzing the thioester bond of the acyl-ACP complex. This releases a free fatty acid and regenerates the ACP for subsequent rounds of synthesis.

Crucially, FatA-type thioesterases exhibit a strong substrate preference for 18-carbon monounsaturated oleoyl-ACP (C18:1-ACP).[1] This specificity ensures a substantial flux of oleic acid from the plastid to the cytoplasm, where it becomes a primary precursor for the synthesis of various glycerolipids, including triacylglycerols (TAGs), the main form of seed oil storage.[1][2] In contrast, the FatB family of thioesterases preferentially hydrolyzes saturated acyl-ACPs, such as palmitoyl-ACP (C16:0) and stearoyl-ACP (C18:0).

Impact on Seed Oil Content and Composition

The critical role of FaTA in lipid metabolism is clearly demonstrated in genetic studies of Arabidopsis thaliana. This model plant possesses two copies of the FaTA gene. Inactivation of both genes in a fata1 fata2 double mutant leads to a significant reduction in the total oil content of the seeds.[2] Furthermore, the fatty acid composition of the seed oil is markedly altered. The diminished export of oleic acid from the plastid results in a compensatory increase in the proportions of other fatty acids, notably the polyunsaturated linolenic acid (C18:3) and the very-long-chain erucic acid (C22:1).[1][2]

Quantitative Analysis of Fatty Acid Composition in Arabidopsis thalianafata1 fata2 Mutant Seeds

The following table summarizes the changes in the relative fatty acid composition in the seeds of the Arabidopsis thaliana fata1 fata2 double mutant compared to the wild type (WT).

Fatty AcidWild Type (mol%)fata1 fata2 Mutant (mol%)Change
Palmitic acid (16:0)8.5 ± 0.29.1 ± 0.3+7.1%
Stearic acid (18:0)3.9 ± 0.14.2 ± 0.2+7.7%
Oleic acid (18:1)15.1 ± 0.511.2 ± 0.4-25.8%
Linoleic acid (18:2)28.9 ± 0.628.5 ± 0.7-1.4%
Linolenic acid (18:3)16.5 ± 0.420.1 ± 0.5+21.8%
Eicosenoic acid (20:1)19.8 ± 0.518.9 ± 0.6-4.5%
Erucic acid (22:1)1.8 ± 0.12.5 ± 0.2+38.9%

Data adapted from Moreno-Pérez et al., 2012.

Experimental Protocols

A thorough investigation of FaTA gene function relies on a combination of genetic, biochemical, and molecular biology techniques. Below are detailed methodologies for key experiments.

Acyl-ACP Thioesterase Activity Assay

This assay measures the enzymatic activity of FaTA by quantifying the release of radiolabeled free fatty acids from their corresponding acyl-ACP substrates.

Materials:

  • Plant tissue extract (e.g., from developing seeds or leaves)

  • Radiolabeled [1-¹⁴C]acyl-ACP substrates (e.g., [1-¹⁴C]oleoyl-ACP)

  • Reaction buffer: 50 mM Tris-HCl (pH 8.0), 5 mM DTT

  • Quenching solution: 1 M acetic acid in 2-propanol

  • Hexane

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare the reaction mixture in a final volume of 0.1 mL, containing the reaction buffer, a known amount of [1-¹⁴C]acyl-ACP substrate (e.g., 50–2500 Bq), and the plant tissue extract or purified enzyme (0.025–1.0 ng).

  • Initiate the reaction and incubate at room temperature for 5 minutes.

  • Stop the reaction by adding 0.25 mL of the quenching solution.

  • Extract the hydrolyzed free fatty acids by adding 0.3 mL of hexane, vortexing, and centrifuging to separate the phases. Repeat the extraction.

  • Combine the hexane fractions, evaporate the solvent, and add scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter to determine the amount of released fatty acid.

Lipid Extraction and Fatty Acid Methyl Ester (FAME) Analysis by GC-MS

This protocol is used to determine the total fatty acid content and composition of plant tissues.

Materials:

  • Plant tissue (e.g., seeds, leaves)

  • Internal standard (e.g., heptadecanoic acid, C17:0)

  • 2.5% H₂SO₄ in methanol

  • 0.9% (w/v) NaCl

  • Hexane

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Homogenize a known amount of plant tissue in a glass tube.

  • Add a known amount of the internal standard.

  • Add 2 mL of 2.5% H₂SO₄ in methanol.

  • Incubate at 80°C for 1 hour for transmethylation.

  • Cool the tubes to room temperature and add 1 mL of 0.9% NaCl and 1 mL of hexane.

  • Vortex vigorously and centrifuge to separate the phases.

  • Transfer the upper hexane phase containing the FAMEs to a new vial.

  • Analyze the FAMEs by GC-MS. The fatty acids are identified by their retention times and mass spectra, and quantified by comparing their peak areas to that of the internal standard.

Quantitative Real-Time PCR (qRT-PCR) for FaTA Gene Expression Analysis

This method quantifies the transcript levels of the FaTA gene in different plant tissues or under various experimental conditions.

Materials:

  • Plant tissue

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • SYBR Green qPCR master mix

  • Gene-specific primers for FaTA and a reference gene (e.g., actin or ubiquitin)

  • qRT-PCR instrument

Procedure:

  • Extract total RNA from the plant tissue using a suitable kit.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the purified RNA using reverse transcriptase.

  • Set up the qRT-PCR reactions containing the cDNA template, SYBR Green master mix, and gene-specific primers for FaTA and the reference gene.

  • Perform the qRT-PCR in a real-time PCR instrument.

  • Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative expression level of the FaTA gene, normalized to the expression of the reference gene.

Signaling Pathways and Regulatory Networks

The expression of FaTA is tightly regulated, particularly during seed development, to ensure the timely accumulation of storage lipids. Several master transcriptional regulators of seed maturation, including LEAFY COTYLEDON1 (LEC1), LEC2, FUSCA3 (FUS3), and ABSCISIC ACID INSENSITIVE3 (ABI3), are known to directly or indirectly control the expression of genes involved in fatty acid biosynthesis, including FaTA. These transcription factors form a complex regulatory network that responds to developmental and hormonal cues.

Fatty Acid Biosynthesis Pathway in the Plastid

Fatty_Acid_Biosynthesis Acetyl_CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS Complex) Acetyl_CoA->FAS Malonyl_ACP Malonyl-ACP Malonyl_ACP->FAS Acyl_ACP Acyl-ACP (C4 to C16) FAS->Acyl_ACP Elongation Cycles Stearoyl_ACP Stearoyl-ACP (18:0-ACP) Acyl_ACP->Stearoyl_ACP Elongation Oleoyl_ACP Oleoyl-ACP (18:1-ACP) Stearoyl_ACP->Oleoyl_ACP SCD1 (Desaturase) FaTA FaTA Oleoyl_ACP->FaTA Oleic_Acid Oleic Acid (18:1) (Export to Cytoplasm) FaTA->Oleic_Acid Hydrolysis

Caption: De novo fatty acid synthesis in the plastid, culminating in FaTA-mediated hydrolysis of oleoyl-ACP.

Experimental Workflow for FaTA Functional Analysis

Experimental_Workflow cluster_genetics Genetic Analysis cluster_phenotyping Phenotypic and Biochemical Analysis cluster_expression Gene Expression Analysis Identify T-DNA\nInsertion Mutant\n(e.g., fata1 fata2) Identify T-DNA Insertion Mutant (e.g., fata1 fata2) Genotype to\nConfirm Homozygosity Genotype to Confirm Homozygosity Identify T-DNA\nInsertion Mutant\n(e.g., fata1 fata2)->Genotype to\nConfirm Homozygosity Grow WT and\nMutant Plants Grow WT and Mutant Plants Genotype to\nConfirm Homozygosity->Grow WT and\nMutant Plants Analyze Seed\nOil Content Analyze Seed Oil Content Grow WT and\nMutant Plants->Analyze Seed\nOil Content Lipid Extraction\nand FAME Analysis\n(GC-MS) Lipid Extraction and FAME Analysis (GC-MS) Grow WT and\nMutant Plants->Lipid Extraction\nand FAME Analysis\n(GC-MS) Acyl-ACP Thioesterase\nActivity Assay Acyl-ACP Thioesterase Activity Assay Grow WT and\nMutant Plants->Acyl-ACP Thioesterase\nActivity Assay Quantitative Data\non Fatty Acid Profile Quantitative Data on Fatty Acid Profile Lipid Extraction\nand FAME Analysis\n(GC-MS)->Quantitative Data\non Fatty Acid Profile Isolate RNA from\nDifferent Tissues Isolate RNA from Different Tissues cDNA Synthesis cDNA Synthesis Isolate RNA from\nDifferent Tissues->cDNA Synthesis qRT-PCR for\nFaTA Expression qRT-PCR for FaTA Expression cDNA Synthesis->qRT-PCR for\nFaTA Expression Relative FaTA\nTranscript Levels Relative FaTA Transcript Levels qRT-PCR for\nFaTA Expression->Relative FaTA\nTranscript Levels

Caption: A typical experimental workflow for the functional characterization of the FaTA gene in plants.

Logical Relationship of FaTA Function

Logical_Relationship FaTA_Gene FaTA Gene FaTA_Protein FaTA Thioesterase FaTA_Gene->FaTA_Protein Transcription & Translation Oleic_Acid Free Oleic Acid FaTA_Protein->Oleic_Acid Hydrolyzes Oleoyl_ACP Oleoyl-ACP (18:1) Oleoyl_ACP->FaTA_Protein Substrate Glycerolipid_Synthesis Glycerolipid Synthesis (e.g., TAGs) Oleic_Acid->Glycerolipid_Synthesis Precursor Seed_Oil Seed Oil Content & Composition Glycerolipid_Synthesis->Seed_Oil FaTA_Mutation FaTA Gene Mutation (e.g., fata1 fata2) Reduced_Activity Reduced FaTA Activity FaTA_Mutation->Reduced_Activity Altered_FA_Profile Altered Fatty Acid Profile (↓18:1, ↑18:3, ↑22:1) Reduced_Activity->Altered_FA_Profile Altered_FA_Profile->Seed_Oil Affects

Caption: Logical flow diagram illustrating the functional consequences of FaTA gene activity and mutation.

Conclusion

The FaTA gene is a linchpin in plant lipid metabolism, acting as a key determinant of the C18 fatty acid pool. Its substrate specificity and regulated expression are crucial for establishing the final fatty acid composition of a plant, with significant implications for seed oil yield and quality. The detailed methodologies and functional understanding presented in this guide provide a solid foundation for researchers aiming to further unravel the complexities of fatty acid biosynthesis and to leverage this knowledge for biotechnological applications. Future research into the upstream regulatory networks controlling FaTA expression will undoubtedly open new avenues for the targeted engineering of plant lipid profiles.

References

The Role of the FATA Gene in Oleic Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The FATA gene, encoding the enzyme acyl-acyl carrier protein (ACP) thioesterase A, plays a pivotal role in the de novo synthesis of fatty acids within plant plastids. This enzyme is critical for the termination of fatty acid elongation and the subsequent export of fatty acids to the cytoplasm for glycerolipid assembly. Possessing a marked substrate preference for oleoyl-ACP, FATA is a key determinant in the production of oleic acid (18:1), a monounsaturated fatty acid of significant nutritional and industrial value. This technical guide provides a comprehensive overview of the FATA gene's function, its position within the oleic acid biosynthetic pathway, and the quantitative impact of its expression on seed oil composition. Detailed experimental protocols for the analysis of FATA gene expression and its metabolic products are provided, alongside diagrams illustrating the relevant biochemical and regulatory pathways.

Introduction to FATA and Oleic Acid Synthesis

De novo fatty acid synthesis in plants occurs primarily in the plastids, where a series of enzymatic reactions elongate an acetyl-CoA primer. The process is terminated by the action of acyl-ACP thioesterases, which hydrolyze the thioester bond between the growing acyl chain and the acyl carrier protein (ACP).[1] There are two main classes of these enzymes: FatA and FatB. The FATA-type thioesterases exhibit a strong preference for unsaturated 18-carbon acyl-ACPs, particularly oleoyl-ACP (18:1-ACP).[2] In contrast, FatB thioesterases have a broader specificity, with a preference for saturated acyl-ACPs.[3]

The activity of FATA is therefore a critical control point in the biosynthesis of oleic acid. By cleaving oleic acid from its ACP carrier, FATA releases it as a free fatty acid, which is then exported from the plastid to the endoplasmic reticulum. In the endoplasmic reticulum, oleic acid is esterified to coenzyme A to form oleoyl-CoA, a primary substrate for the synthesis of various glycerolipids, including triacylglycerols (TAGs), the main component of seed storage oils.[1]

The Oleic Acid Biosynthesis Pathway

The synthesis of oleic acid is a multi-step process involving several key enzymes located in the plastid. The pathway begins with acetyl-CoA and proceeds through a series of condensation, reduction, and dehydration reactions catalyzed by the fatty acid synthase (FAS) complex.

Fatty_Acid_Synthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Malonyl_ACP Malonyl-ACP Malonyl_CoA->Malonyl_ACP FAS Fatty Acid Synthase (FAS) Complex Malonyl_ACP->FAS Stearoyl_ACP Stearoyl-ACP (18:0-ACP) FAS->Stearoyl_ACP Elongation Cycles SAD Stearoyl-ACP Desaturase (SAD) Stearoyl_ACP->SAD Oleoyl_ACP Oleoyl-ACP (18:1-ACP) SAD->Oleoyl_ACP FATA FATA Thioesterase Oleoyl_ACP->FATA Oleic_Acid Oleic Acid (18:1) FATA->Oleic_Acid Oleoyl_CoA Oleoyl-CoA Oleic_Acid->Oleoyl_CoA Export & Acyl-CoA Synthetase Glycerolipids Glycerolipid Synthesis (e.g., Triacylglycerols) Oleoyl_CoA->Glycerolipids

Figure 1: Simplified pathway of oleic acid synthesis and its incorporation into glycerolipids.

Transcriptional Regulation of FATA

The expression of the FATA gene is tightly regulated to coordinate fatty acid synthesis with the overall metabolic state of the plant, particularly during seed development when there is a high demand for oil production. A key transcriptional regulator of FATA is WRINKLED1 (WRI1).[4] WRI1 is a member of the AP2/EREBP family of transcription factors and is considered a master regulator of fatty acid biosynthesis.[5] WRI1 binds to a specific cis-regulatory element, known as the AW box, found in the promoter regions of many genes involved in glycolysis and fatty acid synthesis, including FATA.[1] This binding event enhances the transcription of the FATA gene, thereby increasing the production of FATA enzyme and promoting the synthesis of oleic acid.

FATA_Regulation WRI1_TF WRI1 Transcription Factor AW_Box AW Box (Promoter Region) WRI1_TF->AW_Box Binds to FATA_Gene FATA Gene FATA_mRNA FATA mRNA FATA_Gene->FATA_mRNA Transcription FATA_Protein FATA Protein FATA_mRNA->FATA_Protein Translation Oleic_Acid_Synthesis Oleic Acid Synthesis FATA_Protein->Oleic_Acid_Synthesis Catalyzes

Figure 2: Transcriptional regulation of the FATA gene by the WRI1 transcription factor.

Quantitative Impact of FATA on Seed Oil Composition

To elucidate the in vivo function of FATA, studies have been conducted on Arabidopsis thaliana mutants with reduced FATA gene expression. A double mutant, fata1 fata2, with T-DNA insertions in the promoter regions of the two FATA genes in Arabidopsis, exhibited significant alterations in seed oil content and fatty acid composition.[6]

Triacylglycerol (TAG) Content

The reduction in FATA activity in the fata1 fata2 double mutant leads to a decrease in the overall flux of fatty acids towards TAG synthesis.

GenotypeTriacylglycerol (TAG) Content (µg/10 seeds)% of Wild Type
Wild Type (Col-0)185.0 ± 10.0100%
fata1 fata2155.0 ± 8.083.8%
Data adapted from Moreno-Pérez et al., 2012.[6]
Fatty Acid Composition of Seed Oil

The altered FATA activity in the fata1 fata2 mutant also leads to significant changes in the relative proportions of different fatty acids in the seed oil.

Fatty AcidWild Type (Col-0) (% of total)fata1 fata2 (% of total)Fold Change
Palmitic Acid (16:0)8.5 ± 0.28.7 ± 0.3~1.02
Stearic Acid (18:0)3.5 ± 0.13.6 ± 0.2~1.03
Oleic Acid (18:1) 15.1 ± 0.5 12.5 ± 0.6 ~0.83
Linoleic Acid (18:2)28.5 ± 0.727.8 ± 0.8~0.98
α-Linolenic Acid (18:3)16.5 ± 0.419.5 ± 0.7~1.18
Eicosenoic Acid (20:1)18.2 ± 0.618.0 ± 0.7~0.99
Erucic Acid (22:1)1.5 ± 0.12.5 ± 0.2~1.67
Data adapted from Moreno-Pérez et al., 2012.[6]

As shown in the table, the most notable changes in the fata1 fata2 mutant are a decrease in the proportion of oleic acid and increases in the proportions of α-linolenic acid and erucic acid. This highlights the crucial role of FATA in directing the flux of 18-carbon fatty acids, particularly oleic acid, into the pathways for TAG synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of the FATA gene in oleic acid synthesis.

Lipid Extraction and Fatty Acid Analysis from Seeds

This protocol describes the extraction of total lipids from seeds and their subsequent analysis by gas chromatography with flame ionization detection (GC-FID) to determine the fatty acid composition.

Lipid_Analysis_Workflow Start Seed Sample Homogenization Homogenize in Hot Isopropanol Start->Homogenization Extraction Lipid Extraction (Chloroform:Methanol:Water) Homogenization->Extraction Phase_Separation Phase Separation Extraction->Phase_Separation Lower_Phase Collect Lower Organic Phase Phase_Separation->Lower_Phase Transmethylation Transmethylation to FAMEs (Methanolic HCl) Lower_Phase->Transmethylation FAME_Extraction Extract FAMEs with Hexane Transmethylation->FAME_Extraction GC_FID GC-FID Analysis FAME_Extraction->GC_FID

Figure 3: Workflow for lipid extraction and fatty acid analysis.

Materials:

  • Seeds (e.g., Arabidopsis thaliana)

  • Isopropanol

  • Chloroform

  • Methanol

  • 0.9% (w/v) NaCl solution

  • Methanolic HCl (5% v/v)

  • Hexane

  • Internal standard (e.g., heptadecanoic acid, C17:0)

  • Glass tubes with Teflon-lined caps

  • Homogenizer

  • Centrifuge

  • Heating block or water bath

  • Gas chromatograph with a flame ionization detector (GC-FID) and a suitable capillary column (e.g., DB-23)

Procedure:

  • Sample Preparation: Weigh a known amount of seeds (e.g., 10-20 mg) into a glass tube. Add a known amount of internal standard.

  • Lipid Extraction: a. Add 2 mL of isopropanol and incubate at 75°C for 15 minutes to inactivate lipases. b. Cool to room temperature and add 1.5 mL of chloroform and 0.6 mL of water. Vortex thoroughly. c. Centrifuge at 3,000 x g for 10 minutes to separate the phases. d. Carefully transfer the lower chloroform phase containing the lipids to a new glass tube. e. Re-extract the remaining aqueous phase and solid material with 2 mL of chloroform:methanol (2:1, v/v). Centrifuge and pool the chloroform phases. f. Evaporate the solvent under a stream of nitrogen gas.

  • Transmethylation: a. To the dried lipid extract, add 1 mL of methanolic HCl. b. Incubate at 80°C for 1 hour to convert the fatty acids to fatty acid methyl esters (FAMEs). c. Cool to room temperature and add 1 mL of hexane and 1 mL of water. Vortex. d. Centrifuge at 1,000 x g for 5 minutes. e. Transfer the upper hexane layer containing the FAMEs to a GC vial.

  • GC-FID Analysis: a. Inject 1 µL of the FAME solution into the GC-FID. b. Use an appropriate temperature program to separate the FAMEs. For example: initial temperature of 150°C, hold for 1 minute, ramp to 200°C at 10°C/min, then ramp to 230°C at 5°C/min, and hold for 5 minutes. c. Identify the FAMEs by comparing their retention times with those of known standards. d. Quantify the amount of each fatty acid relative to the internal standard.

Quantitative Real-Time PCR (qRT-PCR) for FATA Gene Expression

This protocol describes the measurement of FATA gene expression levels in developing seeds using qRT-PCR.

Materials:

  • Developing seeds

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

  • DNase I

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green qPCR master mix

  • qRT-PCR instrument

  • Gene-specific primers for FATA and a reference gene (see table below)

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
AtFATA1 (At3g25110)GCTCTCTTGCTTCGCTCTTCTGAAGTTGATGAGCTTGAGGA
AtFATA2 (At4g13050)GGTGGTGATTTCGTTGTTGGTCTTGAGGAGGAGCTTGTTGA
ACTIN2 (At3g18780)GGTAACATTGTGCTCAGTGGTGGAACCACCGATCCAGACACTGTACT
Primer sequences are examples and should be validated for specificity and efficiency.

Procedure:

  • RNA Extraction: a. Freeze developing seeds in liquid nitrogen and grind to a fine powder. b. Extract total RNA using a commercial kit according to the manufacturer's instructions. c. Treat the RNA with DNase I to remove any contaminating genomic DNA. d. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis: a. Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • qRT-PCR: a. Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 300-500 nM each), and diluted cDNA. b. Perform the qPCR using a three-step cycling protocol:

    • Initial denaturation: 95°C for 3 minutes.
    • 40 cycles of:
    • Denaturation: 95°C for 10 seconds.
    • Annealing: 60°C for 30 seconds.
    • Extension: 72°C for 30 seconds. c. Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis: a. Determine the cycle threshold (Ct) values for the FATA gene and the reference gene. b. Calculate the relative expression of the FATA gene using the 2-ΔΔCt method.

Acyl-ACP Thioesterase Activity Assay

This assay measures the enzymatic activity of FATA by monitoring the release of radiolabeled oleic acid from [1-14C]oleoyl-ACP.

Materials:

  • Plastid protein extract or purified FATA enzyme

  • [1-14C]oleoyl-ACP (substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 5 mM DTT)

  • Glacial acetic acid

  • Hexane

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Substrate Preparation: Synthesize [1-14C]oleoyl-ACP or obtain it from a commercial source.

  • Enzyme Assay: a. Prepare the reaction mixture in a microcentrifuge tube containing assay buffer and the protein extract. b. Pre-incubate the mixture at 30°C for 5 minutes. c. Initiate the reaction by adding a known amount of [1-14C]oleoyl-ACP. d. Incubate at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range. e. Stop the reaction by adding glacial acetic acid.

  • Extraction and Quantification: a. Extract the released [14C]oleic acid with two volumes of hexane. Vortex and centrifuge to separate the phases. b. Transfer the upper hexane phase to a scintillation vial. c. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculation of Activity: Calculate the enzyme activity as the amount of product formed per unit time per amount of protein (e.g., pmol/min/mg protein).

Conclusion

The FATA gene is a critical component of the oleic acid synthesis pathway in plants. Its encoded acyl-ACP thioesterase is responsible for the release of oleic acid from the fatty acid synthase complex in the plastid, making it available for export and incorporation into glycerolipids. The transcriptional regulation of FATA by factors such as WRI1 ensures that oleic acid production is coordinated with the developmental and metabolic needs of the plant. As demonstrated by the analysis of fata mutants, modulation of FATA expression has a direct and significant impact on both the total oil content and the fatty acid profile of seeds. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the role of FATA and to explore strategies for the targeted manipulation of oleic acid content in oilseed crops.

References

The FaTA Gene: A Keystone in Hydrolysable Tannin Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Hydrolysable tannins (HTs) are a major class of plant polyphenols renowned for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. These characteristics make them attractive targets for the development of novel therapeutics. The metabolism of these complex molecules in plants is an intricate process, and understanding the key enzymatic players is crucial for harnessing their potential. Recently, the discovery of the FaTA gene in strawberry (Fragaria × ananassa) has provided a significant breakthrough in elucidating the mechanisms of HT degradation in plants.[1][2] This gene encodes a tannase (tannin acyl hydrolase), an enzyme that catalyzes the hydrolysis of ester bonds within hydrolysable tannins, releasing gallic acid and glucose.[3] This technical guide provides an in-depth overview of the FaTA gene, its role in hydrolysable tannin metabolism, and the experimental methodologies used to characterize its function.

The FaTA Gene and Its Encoded Tannase

The FaTA gene is a member of the plant-specific class I carboxylesterases.[2] Its discovery in strawberry and subsequent identification of homologs in other tannin-rich plants like tea (Camellia sinensis) and walnut (Juglans regia) have confirmed that plants, like microbes, possess the enzymatic machinery to hydrolyze tannins.[1][2][4] The enzyme encoded by the FaTA gene, FaTA tannase, exhibits catalytic activity towards various tannin compounds, depsides, and phenolic glycosides.[1][2]

Biochemical Properties

The FaTA tannase, like other tannases, catalyzes the hydrolysis of the ester linkages in gallotannins and the depside linkages in ellagitannins, the two main categories of hydrolysable tannins. This enzymatic action releases gallic acid, a key phenolic acid, and a core polyol, typically glucose.

Quantitative Data on FaTA Gene Function

The manipulation of FaTA gene expression in strawberry has provided quantitative insights into its role in hydrolysable tannin metabolism. Transient overexpression and RNA interference (RNAi) studies have demonstrated a direct correlation between FaTA expression levels and the accumulation of specific tannins.

Experimental ConditionAnalyteFold Change vs. ControlReference
Transient Overexpression of FaTA EllagitanninsPositive Association[1][2]
RNA Interference (RNAi) of FaTA EllagitanninsPositive Association[1][2]

Note: The "positive association" in the context of both overexpression and RNAi with ellagitannin accumulation as reported in the source material is an intriguing finding that may suggest a complex regulatory role of FaTA or its metabolic products in the overall tannin metabolic network.

Experimental Protocols

The characterization of the FaTA gene and its protein product involves a range of molecular and biochemical techniques. Below are detailed methodologies for key experiments.

Cloning and Expression of the FaTA Gene

Objective: To isolate the FaTA gene and produce the recombinant FaTA protein for biochemical characterization.

Methodology:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from strawberry fruit tissue using a suitable kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) primers.

  • PCR Amplification: The full-length coding sequence of the FaTA gene is amplified from the cDNA by polymerase chain reaction (PCR) using gene-specific primers.

  • Vector Ligation: The amplified PCR product is purified and ligated into an appropriate expression vector (e.g., pET vector for bacterial expression or pCB2004 for plant expression).[5]

  • Transformation: The ligation mixture is transformed into a suitable host, such as E. coli BL21(DE3) for protein production or Agrobacterium tumefaciens for plant transformation.[6][7]

  • Expression and Purification: For recombinant protein production, the transformed E. coli cells are cultured and induced to express the FaTA protein. The cells are then harvested, lysed, and the recombinant protein is purified using affinity chromatography (e.g., Ni-NTA resin if a His-tag was incorporated).

Tannase Activity Assay

Objective: To measure the enzymatic activity of the FaTA tannase.

Methodology (Spectrophotometric): [5][8][9][10]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., 0.05 M citrate buffer, pH 5.5), a substrate (e.g., tannic acid or methyl gallate), and the purified FaTA enzyme or a crude plant extract.[9][10]

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).[9]

  • Reaction Termination: The enzymatic reaction is stopped by adding a denaturing agent like ethanol.[9]

  • Quantification of Gallic Acid: The amount of gallic acid produced is quantified. This can be done spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 310 nm for the disappearance of tannic acid or 520 nm using the rhodanine method which forms a chromogen with gallic acid).[5][8][9] Alternatively, High-Performance Liquid Chromatography (HPLC) can be used for more precise quantification of gallic acid.[11]

  • Calculation of Enzyme Activity: One unit of tannase activity is typically defined as the amount of enzyme required to hydrolyze 1 µmol of ester bonds per minute under the specified assay conditions.[9]

Transient Overexpression and RNAi in Strawberry Fruit

Objective: To study the in vivo function of the FaTA gene by transiently altering its expression in strawberry fruit.

Methodology (Agrobacterium-mediated transient transformation): [7][12]

  • Vector Construction: For overexpression, the full-length FaTA coding sequence is cloned into a plant expression vector under the control of a strong constitutive promoter (e.g., CaMV 35S). For RNA interference (RNAi), a fragment of the FaTA gene is cloned in both sense and antisense orientations to create a hairpin RNA (hpRNA) construct.

  • Agrobacterium Transformation: The resulting constructs are transformed into Agrobacterium tumefaciens.

  • Infiltration of Strawberry Fruit: Cultures of the transformed Agrobacterium are grown and then injected into the receptacle of young, developing strawberry fruits.

  • Incubation: The infiltrated fruits are allowed to develop for a specific period.

  • Analysis: The fruits are harvested, and the expression level of the FaTA gene is analyzed by quantitative real-time PCR (qRT-PCR) to confirm successful overexpression or silencing. The metabolic profile of the fruits, particularly the content of hydrolysable tannins, is then analyzed using techniques like HPLC or LC-MS to determine the effect of the altered FaTA expression.

Visualizations

Hydrolysable Tannin Biosynthesis and the Role of FaTA

Hydrolysable_Tannin_Metabolism Shikimate_Pathway Shikimate Pathway Gallic_Acid Gallic Acid Shikimate_Pathway->Gallic_Acid DQD/SDH beta_Glucogallin β-Glucogallin Gallic_Acid->beta_Glucogallin UGTs UDP_Glucose UDP-Glucose UDP_Glucose->beta_Glucogallin Penta_O_galloyl_glucose 1,2,3,4,6-penta-O-galloyl-glucose beta_Glucogallin->Penta_O_galloyl_glucose Galloyltransferases Gallotannins Gallotannins Penta_O_galloyl_glucose->Gallotannins Ellagitannins Ellagitannins Penta_O_galloyl_glucose->Ellagitannins Laccases Gallotannins->Gallic_Acid Glucose Glucose Gallotannins->Glucose Ellagitannins->Gallic_Acid Ellagitannins->Glucose FaTA FaTA (Tannase) FaTA->Gallotannins FaTA->Gallotannins FaTA->Ellagitannins FaTA->Ellagitannins

Caption: The role of FaTA in the hydrolysable tannin metabolic pathway.

Experimental Workflow for FaTA Gene Function Analysis

Experimental_Workflow Start Start: Isolate FaTA gene from Strawberry Cloning Clone FaTA into Expression/RNAi Vectors Start->Cloning Agro Transform Agrobacterium tumefaciens Cloning->Agro Infiltration Infiltrate Strawberry Fruit Agro->Infiltration Development Fruit Development Infiltration->Development Analysis Analysis of Transformed Fruit Development->Analysis qPCR qRT-PCR for FaTA Expression Analysis->qPCR Metabolomics LC-MS/HPLC for Tannin Profiling Analysis->Metabolomics Conclusion Correlate FaTA Expression with Tannin Content qPCR->Conclusion Metabolomics->Conclusion

Caption: Workflow for transient expression analysis of the FaTA gene.

Conclusion

The identification and characterization of the FaTA gene represent a significant advancement in our understanding of hydrolysable tannin metabolism in plants. This knowledge opens up new avenues for metabolic engineering of crops to enhance their nutritional value and for the biotechnological production of valuable tannin-derived compounds for the pharmaceutical industry. The methodologies outlined in this guide provide a robust framework for further research into the FaTA gene and its orthologs, paving the way for the development of novel therapeutics based on the modulation of hydrolysable tannin content.

References

Unveiling Novel Functions of Acyl-ACP Thioesterases: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-acyl carrier protein (acyl-ACP) thioesterases (TEs) are pivotal enzymes that catalyze the hydrolysis of the thioester bond linking an acyl chain to the acyl carrier protein (ACP). This reaction terminates fatty acid synthesis, releasing free fatty acids. While their canonical role in primary fatty acid metabolism is well-established, a growing body of research is uncovering novel functions for these versatile enzymes, extending their influence into the biosynthesis of a diverse array of specialized metabolites. These discoveries are opening new avenues for metabolic engineering and the production of valuable bioproducts, including biofuels, pharmaceuticals, and specialty chemicals.

This technical guide provides an in-depth exploration of the novel functions of acyl-ACP thioesterases. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the latest advancements in the field, detailed experimental protocols for characterization, and a framework for harnessing the potential of these enzymes in various biotechnological applications.

Novel Functions of Acyl-ACP Thioesterases in Specialized Metabolism

Beyond their housekeeping role in fatty acid synthesis, acyl-ACP thioesterases are emerging as key players in the biosynthesis of a wide range of specialized metabolites. Their ability to selectively cleave acyl-ACPs of specific chain lengths and structures provides a crucial mechanism for diverting intermediates from primary metabolism into dedicated biosynthetic pathways.

Role in Polyketide Biosynthesis

Polyketides are a large and structurally diverse class of natural products with a broad spectrum of biological activities, including antibiotic, antifungal, and anticancer properties. In Type II polyketide synthesis, a discrete acyl-ACP thioesterase can play a critical "offloading" role, releasing the fully assembled polyketide chain from the ACP.

A notable example is the role of the thioesterase AlpS in the biosynthesis of the antibiotic kinamycin.[1] Genetic knockout studies have confirmed that AlpS is essential for kinamycin production.[1] In vitro biochemical assays have demonstrated its high hydrolytic activity towards an aromatic polyketide-ACP analog, confirming its function in offloading the polyketide chain from the ACP.[1] This discovery has practical applications; the heterologous expression of AlpS in Escherichia coli has been shown to enhance the production of the polyketide dehydrorabelomycin by nearly 25-fold.[1]

Production of Medium-Chain Fatty Acids for Biofuels and Oleochemicals

Acyl-ACP thioesterases with specificity for medium-chain (C8-C12) acyl-ACPs are of significant interest for the production of biofuels and oleochemicals.[2][3] These medium-chain fatty acids are valuable precursors for the synthesis of detergents, lubricants, and other industrial chemicals. The expression of plant-derived medium-chain specific thioesterases in microorganisms like E. coli can reprogram their fatty acid synthesis machinery to produce and secrete these valuable compounds.[4] For instance, computational redesign of the 'TesA thioesterase in E. coli has led to variants with enhanced production of dodecanoic acid (C12) and octanoic acid (C8).[2][3]

Involvement in Insect Pheromone Biosynthesis

Insect pheromones, which are crucial for communication and mating, are often derived from fatty acids. Acyl-ACP thioesterases play a role in providing the fatty acid precursors of specific chain lengths required for pheromone synthesis.[5][6] For example, the production of certain moth sex pheromones involves the generation of specific C16 fatty acyl precursors, a process influenced by the activity of specific thioesterases.[5] Metabolic engineering of yeasts to express specific desaturases and thioesterases is a promising strategy for the sustainable production of these complex molecules for use in pest management.[5][7]

Quantitative Data on Acyl-ACP Thioesterase Activity

The substrate specificity and catalytic efficiency of acyl-ACP thioesterases are critical determinants of their in vivo function. The following tables summarize key quantitative data for several well-characterized enzymes.

Table 1: Kinetic Parameters of Acyl-ACP Thioesterases

Enzyme SourceEnzyme NameSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Helianthus annuusHaFatA116:0-ACP1.2 ± 0.215.3 ± 0.51.3 x 107[8]
18:0-ACP1.5 ± 0.312.8 ± 0.68.5 x 106[8]
18:1-ACP0.8 ± 0.123.0 ± 1.12.9 x 107[8]
Cuphea palustrisCpFatB1C8-ACP2.1 ± 0.433.2 ± 1.51.6 x 107[9]
Cuphea hookerianaChFatB2C10-ACP---[10]
Arabidopsis thalianaAtFatA18:1-ACP--High[11]
AtFatB16:0-ACP--High[11]

Note: Kinetic parameters can vary depending on the assay conditions and the source of the ACP.

Table 2: Fatty Acid Profiles of Engineered E. coli Expressing Acyl-ACP Thioesterases

Expressed ThioesteraseMajor Fatty Acid Products (% of total)Reference
Umbellularia californica UcFatB1C12:0 (Lauric acid)[12]
Computationally Redesigned 'TesA (C12 specific)C12:0 (up to 49%)[2][3]
Computationally Redesigned 'TesA (C8 specific)C8:0 (up to 50%)[2][3]
Cuphea palustris CpFatB1C8:0 (Octanoic acid)[13]
Elaeis guineensis EgFatBC14:0 (Myristic acid)[13]

Experimental Protocols

This section provides detailed methodologies for key experiments in the discovery and characterization of novel acyl-ACP thioesterases.

In Vivo Characterization of Acyl-ACP Thioesterase Activity in Escherichia coli

This protocol describes a common method for rapidly assessing the substrate specificity of a putative acyl-ACP thioesterase by expressing it in E. coli and analyzing the resulting fatty acid profile.

Materials:

  • E. coli expression strain (e.g., K-12 derivatives like DH5α for cloning, BL21(DE3) for expression).[14]

  • Expression vector (e.g., pET series with a strong inducible promoter).

  • Gene encoding the putative acyl-ACP thioesterase, codon-optimized for E. coli.

  • LB medium and appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Reagents for fatty acid extraction (e.g., methanol, chloroform, NaCl).

  • Reagents for transesterification to fatty acid methyl esters (FAMEs) (e.g., methanolic H2SO4 or NaOH in methanol).[15][16]

  • Internal standard for GC-MS (e.g., pentadecanoic acid).

  • Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • Cloning: Clone the codon-optimized gene for the acyl-ACP thioesterase into the expression vector. Transform the construct into the expression strain.

  • Expression: Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • Inoculate a larger volume of LB medium with the overnight culture to an OD600 of ~0.1. Grow at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-30°C) for 12-16 hours.

  • Harvesting and Extraction: Harvest the cells by centrifugation.

  • Extract the total lipids from the cell pellet using a standard Bligh-Dyer extraction method with a chloroform:methanol:water mixture.

  • Transesterification: Evaporate the organic solvent and transesterify the lipid extract to FAMEs by heating with 2% H2SO4 in methanol at 80°C for 2 hours.[17]

  • FAMEs Extraction: Extract the FAMEs with hexane.

  • GC-MS Analysis: Analyze the FAMEs by GC-MS. Use a suitable column (e.g., Equity-5) and a temperature gradient to separate the different FAMEs.[17] Identify the fatty acids based on their retention times and mass spectra compared to known standards. Quantify the relative amounts of each fatty acid.

In Vitro Acyl-ACP Thioesterase Assay

This protocol describes a colorimetric assay for measuring the in vitro activity of a purified acyl-ACP thioesterase using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • Purified acyl-ACP thioesterase.

  • Apo-ACP.

  • Acyl-CoA of desired chain length.

  • Sfp phosphopantetheinyl transferase for synthesizing acyl-ACP.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • DTNB solution.

  • Spectrophotometer.

Procedure:

  • Synthesis of Acyl-ACP Substrate:

    • Incubate apo-ACP with the desired acyl-CoA and Sfp phosphopantetheinyl transferase to generate the acyl-ACP substrate.[18]

    • Purify the acyl-ACP from the reaction mixture.

  • Thioesterase Reaction:

    • In a microplate well or cuvette, combine the assay buffer, DTNB solution, and the purified acyl-ACP substrate.

    • Initiate the reaction by adding the purified acyl-ACP thioesterase.

    • Monitor the increase in absorbance at 412 nm over time. The hydrolysis of the thioester bond releases free ACP, which reacts with DTNB to produce a colored product.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

    • Determine the kinetic parameters (Km and Vmax) by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Visualizations

Signaling and Metabolic Pathways

Caption: Role of Acyl-ACP Thioesterase in Fatty Acid Metabolism.

Caption: Offloading function of Acyl-ACP Thioesterase in Polyketide Synthesis.

Experimental Workflows

Caption: Workflow for discovering novel Acyl-ACP Thioesterases.

Conclusion

The study of acyl-ACP thioesterases is rapidly expanding beyond their traditional roles, revealing a treasure trove of enzymatic diversity with significant implications for biotechnology and synthetic biology. Their ability to precisely control the chain length and structure of fatty acids makes them powerful tools for redirecting metabolic flux towards the production of valuable and complex molecules. The experimental frameworks and data presented in this guide offer a solid foundation for researchers to explore and harness the potential of these remarkable enzymes. Future research, aided by computational enzyme design and high-throughput screening methods, will undoubtedly uncover even more novel functions and applications for acyl-ACP thioesterases, paving the way for innovative and sustainable bioproduction strategies.

References

An In-Depth Technical Guide to the Structure and Catalytic Mechanisms of FatA, FATP, and DAHPS Proteins

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on Terminology: The user's query for "FaTA protein" presents a potential ambiguity, as it could refer to several distinct protein families critical to cellular metabolism and of significant interest to the drug development community. This guide addresses the three most probable interpretations:

  • FatA (Acyl-[acyl-carrier-protein] Thioesterase): A key enzyme in the termination of fatty acid synthesis in plants and bacteria.

  • FATP (Fatty Acid Transport Protein): A family of proteins involved in the transport and activation of fatty acids across cellular membranes.

  • DAHPS (3-deoxy-D-arabino-heptulosonate-7-phosphate synthase): The enzyme that catalyzes the first committed step in the shikimate pathway for the biosynthesis of aromatic amino acids.

This document is structured into three distinct sections, each providing a comprehensive technical overview of one of these protein families, adhering to the specified requirements for data presentation, experimental protocols, and visualization.

Section 1: FatA (Acyl-[acyl-carrier-protein] Thioesterase)

Introduction

Acyl-acyl carrier protein (ACP) thioesterases are pivotal enzymes that regulate the termination of intraplastidial fatty acid synthesis by hydrolyzing the thioester bond of acyl-ACPs.[1][2] This releases free fatty acids and regenerates the ACP cofactor for further rounds of synthesis.[3] In plants, two main classes exist: FatA, which primarily acts on unsaturated 18:1-ACP (oleoyl-ACP), and FatB, which shows broader specificity for saturated acyl-ACPs.[2][4] Due to their critical role in lipid metabolism, FatA thioesterases are a target for the development of novel herbicides.

Protein Structure

The crystal structure of plant FatA reveals a homodimeric assembly, where each monomer consists of two tandem "hotdog" domains (N-terminal and C-terminal) connected by a linker region.[5] The active site is located in a deep cleft between these two domains. The acyl-binding pocket's structure is a primary determinant of the enzyme's substrate specificity.

Catalytic Mechanism

The catalytic mechanism of FatA is proposed to be a two-step process that involves an enzyme-bound anhydride intermediate, rather than a previously suggested papain-like mechanism involving a catalytic cysteine.[5][6]

  • Nucleophilic Attack and Formation of an Anhydride Intermediate: A conserved glutamate residue, activated by a nearby histidine, acts as a nucleophile, attacking the carbonyl carbon of the acyl-ACP thioester. This forms a mixed anhydride intermediate with the enzyme, releasing the ACP.

  • Hydrolysis: The histidine residue then activates a water molecule, which hydrolyzes the anhydride intermediate, releasing the free fatty acid and regenerating the enzyme for the next catalytic cycle.[5]

FatA_Catalytic_Mechanism cluster_step1 Step 1: Anhydride Formation cluster_step2 Step 2: Hydrolysis s1 E-Glu + Acyl-S-ACP s2 [E-Glu-Acyl Anhydride] + HS-ACP s1->s2 His-activated nucleophilic attack s3 [E-Glu-Acyl Anhydride] + H2O s4 E-Glu + Free Fatty Acid s3->s4 His-activated water molecule

Caption: Proposed two-step catalytic mechanism of FatA thioesterase.

Quantitative Data

The following table summarizes kinetic parameters for Arabidopsis thaliana FatA (AtFatA) and Helianthus annuus FatA (HaFatA).

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
AtFatA 18:1-ACP0.2 ± 0.0335.0 ± 1.21.75 x 108
16:0-ACP0.3 ± 0.050.9 ± 0.040.03 x 108
18:0-ACP0.2 ± 0.030.5 ± 0.020.025 x 108
HaFatA 18:1-ACP0.4 ± 0.0611.5 ± 0.82.87 x 107
16:0-ACP0.5 ± 0.091.2 ± 0.10.24 x 107

Data adapted from multiple sources.[4][7] Note that kinetic parameters can vary based on the ACP source (e.g., spinach vs. E. coli).[4]

Experimental Protocols
  • Gene Cloning: The coding sequence for the FatA enzyme is cloned into an expression vector, such as pET-24a(+), often with an N- or C-terminal polyhistidine tag for purification.

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and cultures are incubated at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, lysozyme, DNase I), and lysed by sonication on ice.

  • Purification: The lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The FatA protein is then eluted with a high concentration of imidazole (e.g., 250-500 mM).

  • Further Purification: For higher purity, the eluted protein can be subjected to size-exclusion chromatography (gel filtration) to remove aggregates and other contaminants.

This protocol is based on the spectrophotometric detection of free thiol groups released from ACP upon hydrolysis of the acyl-ACP substrate, using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Substrate Preparation: Acyl-ACP substrates are synthesized enzymatically from holo-ACP using acyl-ACP synthetase.

  • Reaction Mixture: The assay is performed in a reaction buffer (e.g., 100 mM Tris-HCl pH 8.0, 200 mM KCl).

  • Assay Procedure:

    • Add the reaction buffer, DTNB solution (to a final concentration of 0.1 mM), and the acyl-ACP substrate to a cuvette.

    • Initiate the reaction by adding a known amount of purified FatA enzyme.

    • Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the 2-nitro-5-thiobenzoate anion (TNB2-) as DTNB reacts with the free thiol of the released ACP.

    • Calculate the initial reaction velocity using the molar extinction coefficient of TNB2- (14,150 M-1cm-1).

    • For kinetic analysis, repeat the assay with varying concentrations of the acyl-ACP substrate.

  • Protein Preparation: Purified FatA is concentrated to 5-10 mg/mL in a low-salt buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl).

  • Crystallization Screening: Initial crystallization conditions are screened using high-throughput robotic systems with commercial crystallization screens. The hanging drop or sitting drop vapor diffusion methods are commonly used.[8][9][10]

    • Hanging Drop Method: A small drop (e.g., 1 µL) of the concentrated protein solution is mixed with an equal volume of a reservoir solution (precipitant) on a siliconized coverslip. The coverslip is then inverted and sealed over the reservoir well.[9]

    • Sitting Drop Method: The protein-precipitant drop is placed on a pedestal within a sealed well containing the reservoir solution.

  • Crystal Optimization: Initial crystal "hits" are optimized by systematically varying the precipitant concentration, pH, temperature, and protein concentration to obtain large, well-diffracting crystals.

  • Cryo-protection and Data Collection: Crystals are cryo-protected by briefly soaking them in a solution containing the reservoir components plus a cryoprotectant (e.g., glycerol, ethylene glycol) before being flash-frozen in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source.[11]

FatA_Purification_Workflow A E. coli with FatA Expression Vector B IPTG Induction A->B C Cell Harvest & Lysis B->C D Clarified Lysate C->D E Ni-NTA Affinity Chromatography D->E F Eluted FatA E->F G Size-Exclusion Chromatography F->G H Purified FatA Protein G->H

Caption: Workflow for recombinant FatA protein purification.

Section 2: FATP (Fatty Acid Transport Protein)

Introduction

The Fatty Acid Transport Protein (FATP) family, also known as Solute Carrier family 27 (SLC27), consists of six members (FATP1-6) in mammals.[3] These are integral membrane proteins that facilitate the uptake of long-chain and very-long-chain fatty acids into cells. A defining characteristic of FATPs is their dual functionality: they act not only as transporters but also as very long-chain acyl-CoA synthetases (ACSVL).[12] This dual function is explained by the "vectorial acylation" model, where fatty acid transport across the membrane is tightly coupled to its esterification to Coenzyme A (CoA), effectively trapping the fatty acid inside the cell as acyl-CoA.[13] Dysregulation of FATP function is implicated in metabolic diseases such as obesity and type 2 diabetes, making them attractive drug targets.

Protein Structure

While a high-resolution crystal structure of a full-length mammalian FATP is not yet available, they are known to be transmembrane proteins. Sequence analysis has identified conserved motifs, including an ATP/AMP binding site and a specific FATP/ACSVL signature motif.[14] FATPs are proposed to function as dimers or oligomers.

Catalytic Mechanism (Acyl-CoA Synthetase Activity)

The acyl-CoA synthetase activity of FATPs proceeds via a two-step catalytic mechanism, common to the adenylate-forming enzyme superfamily.

  • Adenylation (Acyl-AMP Formation): The carboxylate of the fatty acid attacks the α-phosphate of ATP, forming a mixed acyl-AMP anhydride and releasing pyrophosphate (PPi). This reaction is rendered irreversible by the subsequent hydrolysis of PPi.

  • Thioesterification (Acyl-CoA Formation): The thiol group of Coenzyme A attacks the carbonyl carbon of the acyl-AMP intermediate, forming the acyl-CoA thioester and releasing AMP.

FATP_Catalytic_Mechanism cluster_step1 Step 1: Adenylation cluster_step2 Step 2: Thioesterification s1 Fatty Acid + ATP s2 [Acyl-AMP] + PPi s1->s2 s3 [Acyl-AMP] + CoA-SH s4 Acyl-S-CoA + AMP s3->s4

Caption: Two-step catalytic mechanism of FATP acyl-CoA synthetase activity.

Quantitative Data

The following table summarizes kinetic parameters for the acyl-CoA synthetase activity of murine FATP1.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)
FATP1 Palmitic Acid (C16:0)1.8185
Lignoceric Acid (C24:0)1.3143
ATP120-
Coenzyme A5.3-

Data adapted from Black et al. (2007) and other sources.[15]

Experimental Protocols

Purification of integral membrane proteins like FATPs is challenging. The following is a general protocol for purification from a heterologous expression system.

  • Expression: FATP cDNA is cloned into an expression vector (e.g., baculovirus for insect cells or pcDNA for mammalian cells) with an affinity tag (e.g., His-tag or FLAG-tag).

  • Membrane Preparation: Transfected cells are harvested and lysed. The membrane fraction is isolated by ultracentrifugation.

  • Solubilization: Membrane proteins are solubilized from the lipid bilayer using a suitable detergent (e.g., digitonin, dodecyl maltoside). The choice and concentration of detergent are critical and must be empirically optimized.

  • Affinity Chromatography: The solubilized extract is incubated with an affinity resin (e.g., Ni-NTA for His-tagged proteins). The resin is washed extensively with buffer containing the same detergent to remove non-specifically bound proteins.

  • Elution: The FATP protein is eluted using a competitive ligand (e.g., imidazole for His-tags) or by changing the buffer conditions. The detergent must be maintained throughout the purification process to keep the protein soluble.

This assay measures the uptake of a radiolabeled or fluorescently tagged fatty acid into cells overexpressing a specific FATP isoform.

  • Cell Culture: A suitable cell line (e.g., HEK293 or COS-1) is transfected to express the FATP of interest.

  • Assay Initiation: Cells are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution). The transport assay is initiated by adding the buffer containing a radiolabeled fatty acid (e.g., [3H]-oleic acid) complexed to bovine serum albumin (BSA).

  • Time Course: At various time points, the transport is stopped by rapidly washing the cells with ice-cold stop buffer (e.g., PBS containing phloretin, a transport inhibitor) to remove extracellular fatty acids.

  • Quantification: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The initial rate of fatty acid uptake is calculated and compared between FATP-expressing cells and control (vector-transfected) cells.

FATP_Transport_Assay_Workflow A Transfect cells with FATP expression vector B Incubate with [3H]-fatty acid A->B C Stop transport at time points B->C D Wash cells to remove extracellular label C->D E Lyse cells D->E F Measure intracellular radioactivity E->F G Calculate uptake rate F->G

Caption: Experimental workflow for a FATP fatty acid transport assay.

Section 3: DAHPS (3-deoxy-D-arabino-heptulosonate-7-phosphate synthase)

Introduction

3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS) catalyzes the first committed step of the shikimate pathway: the condensation of phosphoenolpyruvate (PEP) and D-erythrose-4-phosphate (E4P) to form DAHP.[16] This pathway is essential for the biosynthesis of aromatic amino acids (tryptophan, tyrosine, and phenylalanine) and other aromatic compounds in bacteria, archaea, fungi, and plants, but is absent in mammals.[17] This makes DAHPS and other shikimate pathway enzymes prime targets for the development of herbicides (e.g., glyphosate, which targets a downstream enzyme) and antimicrobial agents.[18]

Protein Structure

DAHPS enzymes typically possess a (β/α)8 TIM barrel fold, which forms the catalytic core.[6] The active site is located at the C-terminal end of the barrel and requires a divalent metal ion cofactor (e.g., Mn2+ or Fe2+) for activity.[19][20] The quaternary structure varies, with enzymes existing as dimers or tetramers. Many DAHPS enzymes have additional N-terminal regulatory domains that are responsible for allosteric feedback inhibition.[4][7]

Catalytic Mechanism

The reaction is an aldol-like condensation. The mechanism involves the nucleophilic attack of the C3 of PEP on the carbonyl carbon (C1) of E4P.

  • Substrate Binding: The divalent metal ion binds first, followed by PEP and then E4P.[13]

  • Nucleophilic Attack: The C3 of PEP attacks the aldehyde group of E4P. A key lysine residue in the active site is thought to play a role in stabilizing the transition state.

  • Phosphate Elimination: The reaction proceeds through a proposed tetrahedral intermediate, followed by the cleavage of the C-O bond of PEP, releasing inorganic phosphate.

  • Product Release: The final product, DAHP, is released from the active site.

DAHPS_Catalytic_Mechanism s1 E + Mn2+ + PEP + E4P s2 [E-Mn2+-PEP-E4P] Complex s1->s2 Substrate Binding s3 [Tetrahedral Intermediate] s2->s3 Nucleophilic Attack s4 E + Mn2+ + DAHP + Pi s3->s4 Phosphate Elimination & Product Release

Caption: Simplified catalytic cycle of DAHPS.

Allosteric Regulation

DAHPS is a major point of regulation for the entire shikimate pathway. In many bacteria, such as E. coli, different DAHPS isoenzymes are allosterically inhibited by the final products of the pathway: phenylalanine, tyrosine, and tryptophan.[21][22] The binding of the allosteric inhibitor to a regulatory site, often located at a subunit interface, induces a conformational change that is transmitted to the active site, reducing its catalytic efficiency.[22] This feedback inhibition effectively controls the flow of carbon into the pathway.

DAHPS_Allosteric_Regulation cluster_active Active State cluster_inactive Inactive State A DAHPS Tetramer B Active Site Open A->B High Activity C DAHPS Tetramer A->C Phe/Tyr/Trp binds to allosteric site D Active Site Closed C->D Low Activity

Caption: Allosteric feedback inhibition of DAHPS by aromatic amino acids.

Quantitative Data

The following table summarizes kinetic and inhibition constants for various DAHPS enzymes.

Enzyme SourceIsozymeSubstrate/InhibitorKm (µM)Ki (µM)
E. coli DAHPS(Phe)PEP~20-60-
E4P~10-50-
Phenylalanine-~10-30
B. subtilis DAHPSPEP139 ± 11.4-
E4P1760 ± 110-
Chorismate-~850
A. pernix DAHPSPEP891-
E4P280-
E. coli DAHPS(Phe)DAHP Oxime-1.5 ± 0.4

Data compiled from multiple sources.[5][12][13][22][23][24][25] Kinetic values can vary significantly depending on the metal cofactor and assay conditions.

Experimental Protocols

This is a continuous spectrophotometric assay that monitors the consumption of PEP.

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing buffer (e.g., 100 mM BTP, pH 7.5), a divalent metal cofactor (e.g., 1 mM MnCl2), and one substrate (e.g., a fixed, saturating concentration of E4P).

  • Assay Procedure:

    • Equilibrate the reaction mixture at the desired temperature (e.g., 37°C).

    • Add a known amount of purified DAHPS enzyme.

    • Initiate the reaction by adding the second substrate (e.g., varying concentrations of PEP).

    • Monitor the decrease in absorbance at 232 nm, which corresponds to the consumption of the enolpyruvyl chromophore of PEP.

    • Calculate the initial velocity from the linear portion of the absorbance curve using the molar extinction coefficient for PEP at 232 nm.

    • For inhibition studies, perform the assay in the presence of various concentrations of the inhibitor.

The protocol is similar to that described for FatA, with specific considerations for DAHPS.

  • Protein Preparation: Purify DAHPS as described for FatA. The protein is concentrated to 5-15 mg/mL.

  • Ligand Soaking/Co-crystallization: To obtain structures of ligand-bound states, crystals of the apo-enzyme can be soaked in solutions containing substrates (or non-reactive analogs), metal cofactors, and/or allosteric inhibitors. Alternatively, the protein can be co-crystallized in the presence of these ligands.

  • Crystallization: Use vapor diffusion methods (hanging or sitting drop) to screen for crystallization conditions. A typical condition might involve a precipitant like polyethylene glycol (PEG) in a buffered solution.

  • Data Collection and Structure Determination: Collect X-ray diffraction data from cryo-cooled crystals. The structure is typically solved by molecular replacement, using a previously determined DAHPS structure as a search model.

References

The Evolutionary Trajectory of the FATA Gene Family: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

The FATA (Fatty Acyl-ACP Thioesterase A) gene family is a critical component of the fatty acid biosynthesis pathway in plants. As a subclass of acyl-acyl carrier protein (ACP) thioesterases, FATA enzymes play a pivotal role in terminating the elongation of fatty acid chains within the plastid. Their substrate specificity directly influences the composition of fatty acids exported for the synthesis of cellular lipids, including storage oils and signaling molecules. This guide provides an in-depth exploration of the evolutionary history, functional diversification, and molecular characteristics of the FATA gene family, intended for researchers in plant biology, biochemistry, and drug development.

Evolutionary Origin and Diversification

The story of the FATA gene family begins with the broader evolution of fatty acid synthase (FAS) systems. The components of the plant Type II FAS, which operates in the plastids, are thought to have originated from a bacterial ancestor. Within this system, acyl-ACP thioesterases (TEs) emerged as key players in terminating fatty acid synthesis. Phylogenetic analysis reveals that while enzymes like ketoacyl synthases (KSs) are universally present and share a common ancestor, thioesterases are found only in some species, suggesting a more recent or lineage-specific evolutionary path.[1]

Over evolutionary time, TEs have become increasingly selective in their substrate recognition.[1] In the plant kingdom, this led to a significant functional divergence and the establishment of two major thioesterase families: FATA and FATB.[2]

  • FATA (Fatty Acyl-ACP Thioesterase A): This family is characterized by a strong substrate preference for unsaturated C18:1-ACP (oleoyl-ACP).[1][3] This specificity makes FATA genes central to the production of oleic acid, a precursor for polyunsaturated fatty acids and various signaling molecules.[4]

  • FATB (Fatty Acyl-ACP Thioesterase B): In contrast, the FATB family exhibits broader substrate specificity, primarily acting on saturated acyl-ACPs with chain lengths from C8 to C18.[2] FATB enzymes are largely responsible for the pool of saturated fatty acids, such as palmitic acid (16:0), that exit the plastid.[2]

This divergence between FATA and FATB represents a key evolutionary event, allowing for precise control over the balance of saturated and unsaturated fatty acids produced by the cell. Phylogenetic studies in various plant species, including monocots and dicots, consistently show a clear clustering of FATA and FATB genes into distinct clades, indicative of an ancient divergence.[1][3][5]

Quantitative Genomic and Proteomic Data

Genome-wide analyses have identified and characterized FATA and FATB gene family members across numerous plant species. The number of genes varies, reflecting a history of gene duplication and loss events. The following tables summarize key quantitative data for the FAT gene family in several representative species.

Table 1: Number of FAT Gene Family Members in Selected Plant Species

SpeciesCommon NameTotal FAT Genes IdentifiedFATA SubfamilyFATB SubfamilyReference
Arabidopsis thalianaThale Cress22 (AtFATA1, AtFATA2)1 (AtFATB)[3]
Solanum lycopersicumTomato41 (SlFATA1)3[3]
Solanum tuberosumPotato41 (StFATA1)3[3]
Zea maysMaize103 (ZmFATA1-3)7 (ZmFATB1-7)[1]
Linum usitatissimumFlax14Clustered with FatA orthologsClustered with FatB orthologs[5]

Table 2: Physicochemical Properties of FAT Proteins in Solanum tuberosum (Potato)

Gene IDProtein NameCDS Length (bp)Amino Acids (AA)Molecular Weight (kDa)Isoelectric Point (pI)Subcellular Location (Confidence)
Soltu.DM.03G020290StFATB2112537542.0958.64Chloroplast (0.14)
Soltu.DM.06G033680StFATA1111037041.6705.98Chloroplast (0.7362)
Soltu.DM.12G024780StFATB3126342146.5746.21Chloroplast (0.9241)
Soltu.DM.01G046460StFATB1120340145.8817.70Chloroplast (0.3259)
(Data sourced from a study on FAT genes in Solanaceae species[3])

Molecular Structure and Conserved Domains

Members of the FATA gene family encode proteins that contain highly conserved domains essential for their catalytic activity. Analysis using databases such as Pfam and NCBI-CDD reveals that FATA proteins belong to the Acyl-ACP_TE superfamily.[3] The characteristic three-dimensional structure is often described as a "hotdog" fold, which forms the substrate-binding pocket.

The evolution of substrate specificity is directly linked to subtle variations in the amino acid sequence within this catalytic pocket. While the overall structure is conserved between FATA and FATB, key residues determine whether the enzyme preferentially binds the unsaturated oleoyl-ACP or various saturated acyl-ACPs.

Signaling Pathways and Biological Roles

The primary product of FATA activity, oleic acid (18:1), is not just a building block for lipids but also a critical signaling molecule, particularly in plant defense. A well-characterized pathway demonstrates that fluctuations in the cellular level of oleic acid can trigger a defensive cascade. Reduced levels of 18:1 lead to an accumulation of salicylic acid (SA), a key defense hormone.[6][7] This, in turn, activates the expression of pathogenesis-related (PR) genes, resulting in enhanced, broad-spectrum resistance to bacterial and oomycete pathogens.[6][7]

Oleic_Acid_Signaling FATA FATA Activity Oleic_Acid Oleic Acid (18:1) Pool FATA->Oleic_Acid Produces SA Salicylic Acid (SA) Accumulation Oleic_Acid->SA Suppresses PR_Genes Pathogenesis-Related (PR) Gene Expression SA->PR_Genes Induces Pathogen_Resistance Enhanced Pathogen Resistance PR_Genes->Pathogen_Resistance Leads to Pathogen Pathogen Attack Pathogen->SA Can induce (counteracted by 18:1)

Caption: Oleic acid-mediated plant defense signaling pathway.

Experimental Protocols

The study of the FATA gene family's evolution and function relies on a combination of computational and experimental techniques.

Protocol: Phylogenetic Analysis

Reconstructing the evolutionary relationships within the FATA gene family and between FATA and FATB subfamilies is fundamental.

  • Sequence Retrieval: Identify putative FATA and FATB gene sequences from various plant genomes using BLAST searches with known FATA protein sequences as queries.

  • Multiple Sequence Alignment (MSA): Align the retrieved amino acid sequences using algorithms like ClustalW or MUSCLE, available in software packages like MEGA (Molecular Evolutionary Genetics Analysis).[8] Manual inspection and refinement of the alignment are crucial.

  • Phylogenetic Tree Construction: Construct the phylogenetic tree using one of the following robust methods:[8][9]

    • Maximum Likelihood (ML): Infers the tree that maximizes the probability of observing the given sequence data. Software like RAxML or IQ-TREE are commonly used.

    • Bayesian Inference (BI): Determines the posterior probability of a tree using a Markov Chain Monte Carlo (MCMC) approach. MrBayes is a popular tool for this method.

  • Tree Validation: Assess the statistical support for the branches of the tree. This is typically done using bootstrapping (for ML) or by calculating posterior probabilities (for BI). Values are displayed at the nodes of the tree.

  • Outgroup Selection: Root the tree using a known, more distantly related sequence (an outgroup) to establish the direction of evolution.[8]

Protocol: In Vivo Substrate Specificity Assay

Determining the function and substrate preference of a newly identified FATA gene is often performed using a bacterial expression system.

  • Vector Construction: Clone the coding sequence of the candidate FATA gene into an E. coli expression vector.

  • Bacterial Transformation: Transform the expression vector into a specialized E. coli strain, such as K27. This strain has a mutation in the fadD gene, which impairs the β-oxidation (degradation) of fatty acids, causing them to be secreted into the culture medium.[10]

  • Gene Expression: Induce the expression of the FATA gene in the transformed E. coli K27 cells.

  • Fatty Acid Extraction: After a period of growth, harvest the culture medium and extract the free fatty acids.

  • Analysis: Analyze the composition of the extracted fatty acids using Gas Chromatography-Mass Spectrometry (GC-MS). The specific fatty acids that accumulate in the medium reflect the substrate specificity of the expressed FATA enzyme.[10]

Experimental_Workflow cluster_0 Phylogenetic Analysis cluster_1 Substrate Specificity Assay Seq_Retrieval 1. Sequence Retrieval (BLAST) MSA 2. Multiple Sequence Alignment (e.g., MEGA) Seq_Retrieval->MSA Tree_Build 3. Tree Construction (e.g., ML, BI) MSA->Tree_Build Validation 4. Branch Support (Bootstrapping) Tree_Build->Validation Cloning 1. Clone FATA gene into expression vector Transform 2. Transform into E. coli K27 (fadD-) Cloning->Transform Induction 3. Induce gene expression Transform->Induction Extraction 4. Extract free fatty acids from medium Induction->Extraction GCMS 5. Analyze composition by GC-MS Extraction->GCMS

References

A Technical Guide to Identifying FaTA Homologues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the methodologies for identifying and characterizing Fatty acyl-ACP thioesterase A (FaTA) homologues across diverse species, with a focus on their potential as targets for drug development.

This technical guide provides a comprehensive overview of the identification and analysis of FaTA homologues, critical enzymes in the termination of fatty acid synthesis. For researchers, scientists, and drug development professionals, understanding the nuances of these enzymes across different species is paramount for leveraging them as potential therapeutic targets. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes key biological pathways and workflows.

Introduction to Fatty Acyl-ACP Thioesterase A (FaTA)

Fatty acyl-ACP thioesterase A (FaTA) is a key enzyme that catalyzes the hydrolysis of the thioester bond in acyl-acyl carrier proteins (acyl-ACPs), releasing free fatty acids. This process is a crucial step in the de novo fatty acid synthesis pathway, determining the chain length and amount of fatty acids produced. While extensively studied in plants for its role in seed oil production, FaTA homologues are present in a wide range of organisms, and their inhibition is a promising strategy for the development of novel antimicrobial and anticancer agents.

Experimental Protocols for Identifying FaTA Homologues

The identification of FaTA homologues in different species is a multi-step process that combines bioinformatics and experimental validation.

In Silico Identification of FaTA Homologues

Objective: To identify putative FaTA homologue sequences in a target genome or proteome database.

Methodology:

  • Sequence Retrieval of a Known FaTA: Obtain the amino acid sequence of a well-characterized FaTA protein from a public database such as UniProt or NCBI. For example, the Arabidopsis thaliana FaTA1 (UniProt ID: Q42513).

  • Homology Search using BLAST:

    • Utilize the Basic Local Alignment Search Tool (BLAST) to search for homologous sequences.[1][2][3][4][5]

    • Select the appropriate BLAST program (e.g., BLASTp for protein-protein search).

    • Input the known FaTA sequence as the query.

    • Select the target database (e.g., non-redundant protein sequences, or a specific organism's genome database).

    • Set the search parameters. An E-value threshold of 1e-5 or lower is recommended to identify significant hits.

  • Conserved Domain Analysis:

    • Analyze the retrieved sequences for the presence of conserved domains characteristic of acyl-ACP thioesterases.

    • Use tools like Pfam or the NCBI Conserved Domain Database (CDD) to identify the "Hydrolase, alpha/beta fold" domain (PF00657) which is characteristic of this enzyme family.[6]

  • Phylogenetic Analysis:

    • Align the putative homologue sequences with known FaTA and other related acyl-ACP thioesterase sequences (e.g., FatB) using a multiple sequence alignment tool like Clustal Omega or MUSCLE.

    • Construct a phylogenetic tree using methods such as Maximum Likelihood or Neighbor-Joining with software like MEGA or PhyML to infer evolutionary relationships.[7][8][9][10] Homologues that cluster with known FaTA sequences are strong candidates.

Experimental_Workflow_for_Homologue_Identification start Start: Known FaTA Protein Sequence blast BLASTp Search (e.g., against NCBI nr database) start->blast domain_analysis Conserved Domain Analysis (e.g., Pfam, NCBI CDD) blast->domain_analysis Filter significant hits msa Multiple Sequence Alignment (e.g., Clustal Omega) domain_analysis->msa Select sequences with correct domain phylogeny Phylogenetic Tree Construction (e.g., MEGA, PhyML) msa->phylogeny candidates Putative FaTA Homologues phylogeny->candidates Fatty_Acid_Synthesis_Regulation Insulin Insulin ACC Acetyl-CoA Carboxylase (ACC) Insulin->ACC + Glucagon Glucagon Glucagon->ACC - Citrate Citrate Citrate->ACC + Acyl_CoA Long-chain acyl-CoA Acyl_CoA->ACC - FASN Fatty Acid Synthase (FASN) ACC->FASN Malonyl-CoA FaTA Fatty Acyl-ACP Thioesterase (FaTA) FASN->FaTA Acyl-ACP Fatty_Acids Free Fatty Acids FaTA->Fatty_Acids

References

Expression Profiling of the FaTA Gene in Strawberry Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expression profiling of the FaTA gene, a key enzyme in the metabolism of hydrolysable tannins, during the developmental stages of strawberry fruit (Fragaria ananassa). This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows to support further research in this area.

Data Presentation: FaTA Gene Expression

The expression of the FaTA gene has been observed to vary across the different developmental stages of strawberry fruit. The following table summarizes the semi-quantitative expression data obtained from RT-PCR analysis.

Fruit Developmental StageRelative Expression Level of FaTA
Small Green+
Medium Green++
Large Green+++
White++
Initial Red+
Full Red+/-
(Data is a qualitative representation based on semi-quantitative RT-PCR results. '+' indicates the level of expression, with '+++' being the highest and '+/-' being very low to undetectable.)

Experimental Protocols

The following sections detail the methodologies for key experiments in the expression profiling of the FaTA gene in strawberry.

Total RNA Extraction from Strawberry Fruit

Strawberry fruit is rich in polysaccharides and polyphenols, which can interfere with RNA isolation. The following protocol is a composite method for extracting high-quality total RNA.

Materials:

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • CTAB extraction buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 25 mM EDTA, 2 M NaCl)

  • 2-Mercaptoethanol

  • Chloroform:isoamyl alcohol (24:1)

  • Isopropanol, ice-cold

  • 75% Ethanol, ice-cold

  • RNase-free water

Procedure:

  • Freeze 1-2 grams of strawberry fruit tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a pre-warmed (65°C) tube containing 10 mL of CTAB extraction buffer with 2% (v/v) 2-mercaptoethanol.

  • Incubate the mixture at 65°C for 20 minutes with occasional vortexing.

  • Add an equal volume of chloroform:isoamyl alcohol (24:1), vortex thoroughly, and centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Transfer the upper aqueous phase to a new tube and repeat the chloroform:isoamyl alcohol extraction.

  • Transfer the final aqueous phase to a new tube and add 0.6 volumes of ice-cold isopropanol. Mix gently and incubate at -20°C for at least 1 hour to precipitate the RNA.

  • Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the RNA.

  • Wash the RNA pellet with 1 mL of ice-cold 75% ethanol.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Air-dry the pellet for 5-10 minutes and resuspend in 50-100 µL of RNase-free water.

  • Assess RNA quality and quantity using a spectrophotometer (A260/280 and A260/230 ratios) and gel electrophoresis.

cDNA Synthesis

Materials:

  • High-quality total RNA (1-5 µg)

  • Oligo(dT) primers or random hexamers

  • Reverse transcriptase enzyme

  • dNTPs

  • RNase inhibitor

  • Reaction buffer

Procedure:

  • In an RNase-free tube, mix 1-5 µg of total RNA with oligo(dT) primers or random hexamers.

  • Incubate at 65°C for 5 minutes to denature the RNA, then place on ice.

  • Prepare a master mix containing reverse transcriptase, dNTPs, RNase inhibitor, and reaction buffer.

  • Add the master mix to the RNA-primer mixture.

  • Incubate at 42°C for 60 minutes.

  • Inactivate the reverse transcriptase by heating at 70°C for 10 minutes.

  • The resulting cDNA can be stored at -20°C.

Quantitative Real-Time PCR (qRT-PCR)

Materials:

  • cDNA template

  • Gene-specific primers for FaTA and a reference gene (e.g., Actin or GAPDH)

  • SYBR Green Master Mix

  • qRT-PCR instrument

Procedure:

  • Design and validate primers for the FaTA gene and a suitable reference gene.

  • Prepare a reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.

  • Perform the qRT-PCR with the following typical cycling conditions:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

  • Generate a melt curve to verify the specificity of the amplification.

  • Calculate the relative expression of the FaTA gene using the 2-ΔΔCt method, normalizing to the expression of the reference gene.[1]

Mandatory Visualizations

Experimental Workflow for FaTA Gene Expression Profiling

experimental_workflow cluster_sample Sample Preparation cluster_rna RNA Processing cluster_cdna cDNA Synthesis cluster_qrpcr Gene Expression Analysis Fruit Strawberry Fruit Stages (Green to Red) Grinding Grind in Liquid N2 Fruit->Grinding RNA_Extraction Total RNA Extraction (CTAB Method) Grinding->RNA_Extraction RNA_QC RNA Quality Control (Spectrophotometry, Gel) RNA_Extraction->RNA_QC cDNA_Synthesis Reverse Transcription RNA_QC->cDNA_Synthesis qRT_PCR Quantitative Real-Time PCR (SYBR Green) cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (Relative Quantification) qRT_PCR->Data_Analysis

Caption: Workflow for analyzing FaTA gene expression in strawberry.

Simplified Phenylpropanoid Pathway and FaTA Function

phenylpropanoid_pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid p_Coumaroyl_CoA p-Coumaroyl-CoA Cinnamic_Acid->p_Coumaroyl_CoA Flavonoids Flavonoids (e.g., Anthocyanins) p_Coumaroyl_CoA->Flavonoids Gallic_Acid Gallic Acid Derivatives p_Coumaroyl_CoA->Gallic_Acid Hydrolysable_Tannins Hydrolysable Tannins Gallic_Acid->Hydrolysable_Tannins FaTA FaTA (Tannase) Hydrolysable_Tannins->FaTA Metabolites Metabolized Products (e.g., Gallic Acid) FaTA->Metabolites

Caption: Role of FaTA in the phenylpropanoid pathway.

References

Subcellular Localization of the FATA Protein: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise subcellular localization of a protein is fundamental to understanding its biological function, regulatory mechanisms, and potential as a therapeutic target. This technical guide provides an in-depth overview of the subcellular localization of the Fatty Acyl-Acyl Carrier Protein (ACP) Thioesterase A (FATA) protein. FATA is a critical enzyme in the plant fatty acid synthesis pathway, responsible for terminating fatty acid chain elongation. This document consolidates the current understanding of FATA's localization, presents the biochemical context of its function, and provides detailed experimental protocols for its empirical verification.

Introduction to the FATA Protein

The FATA protein is a type of fatty acyl-acyl carrier protein (ACP) thioesterase. In plants, fatty acid synthesis is a centrally important metabolic process, and it is spatially segregated within the cell. Acyl-ACP thioesterases are pivotal enzymes that conclude the intraplastidial fatty acid synthesis by hydrolyzing the thioester bond of acyl-ACPs to release free fatty acids.[1]

There are two primary families of these enzymes in plants:

  • FatA: Primarily hydrolyzes 18:1-ACP (oleoyl-ACP).[2]

  • FatB: Exhibits broader specificity but has higher activity towards saturated acyl-ACPs.[2]

The FATA protein is therefore crucial for determining the amount of 18-carbon fatty acids that are exported from the plastid to the cytoplasm for the synthesis of various glycerolipids.[1] Its function is intrinsically linked to the location of de novo fatty acid synthesis. The UniProt database, a central repository for protein information, formally annotates the FATA protein from Coriandrum sativum (Coriander) as "Oleoyl-acyl carrier protein thioesterase, chloroplastic," directly indicating its primary residence within the cell.[3]

It is important to distinguish the plant FATA thioesterases from the mammalian Fatty Acid Transport Protein (FATP) family. While both are involved in fatty acid metabolism, FATPs (also known as Acyl-CoA Synthetases) are involved in the uptake and activation of fatty acids in animal cells and may have different subcellular localizations, including intracellular membrane compartments.[4] This guide focuses exclusively on the plant FATA protein.

Subcellular Localization of FATA

Summary of Localization Evidence

While direct quantitative fractionation data is not extensively published, the qualitative evidence for plastidial localization is exceptionally strong. The table below summarizes the key lines of evidence.

Evidence TypeDescriptionKey FindingsCitations
Biochemical Function FATA terminates fatty acid synthesis by hydrolyzing acyl-ACP complexes.The entire pathway of de novo fatty acid synthesis, including the ACP-bound substrates, is localized within the plastid stroma. Therefore, FATA must reside in the plastid to access its substrate.[1][5]
Protein Annotation Major protein databases classify FATA based on sequence analysis and experimental data.UniProt annotates FATA as a "chloroplastic" protein. This annotation is based on predictive algorithms and homology to other experimentally verified plastidial proteins.[3]
Genetic Studies Knockout mutant studies in Arabidopsis thaliana show effects on seed oil composition.The observed changes in fatty acid profiles in fata mutants are consistent with a disruption of fatty acid export from the plastid, reinforcing its role within this organelle.[1]

Key Signaling and Metabolic Pathways

FATA does not participate in a signaling cascade in the traditional sense (e.g., a phosphorylation cascade). Instead, it is a key enzymatic component of the plastidial de novo fatty acid synthesis metabolic pathway . Its function directly controls the efflux of oleic acid (18:1) from the plastid, which then becomes a substrate for lipid synthesis in the endoplasmic reticulum and a precursor for other signaling molecules.

Fatty_Acid_Synthesis cluster_plastid Plastid Stroma cluster_cytoplasm Cytoplasm / ER Acetyl_CoA Acetyl-CoA Malonyl_ACP Malonyl-ACP Acetyl_CoA->Malonyl_ACP ACC Elongation_Cycle Fatty Acid Elongation Cycle (4 steps, repeated) Malonyl_ACP->Elongation_Cycle Palmitoyl_ACP 16:0-ACP (Palmitoyl-ACP) Elongation_Cycle->Palmitoyl_ACP 7 cycles Stearoyl_ACP 18:0-ACP (Stearoyl-ACP) Palmitoyl_ACP->Stearoyl_ACP KASII SAD SAD (Desaturase) Stearoyl_ACP->SAD Oleoyl_ACP 18:1-ACP (Oleoyl-ACP) FATA_protein FATA Protein Oleoyl_ACP->FATA_protein FFA Free Fatty Acid (Oleic Acid, 18:1) FATA_protein->FFA Hydrolysis SAD->Oleoyl_ACP Lipid_Synthesis Glycerolipid Synthesis, Elongation, Desaturation FFA->Lipid_Synthesis

Caption: Metabolic pathway of fatty acid synthesis in the plastid, highlighting the role of FATA.

Experimental Protocols for Localization

Verifying the subcellular localization of the FATA protein requires empirical techniques. The following sections detail the methodologies for immunofluorescence microscopy and subcellular fractionation followed by Western blotting.

Protocol 1: Immunofluorescence Localization in Plant Protoplasts

This method visualizes the FATA protein directly within the cell, often co-localizing it with a known organelle marker, such as chlorophyll autofluorescence for chloroplasts.

Immunofluorescence_Workflow start Start: Plant Leaf Tissue protoplast Protoplast Isolation (Cellulase/Macerozyme Digestion) start->protoplast fixation Fixation (4% Paraformaldehyde) protoplast->fixation permeabilization Permeabilization (0.1% Triton X-100) fixation->permeabilization blocking Blocking (5% BSA in PBS) permeabilization->blocking primary_ab Primary Antibody Incubation (anti-FATA antibody) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab mounting Mounting (with DAPI for nucleus) secondary_ab->mounting imaging Confocal Microscopy (Examine FATA signal and Chlorophyll autofluorescence) mounting->imaging end End: Confirm Co-localization imaging->end

Caption: Experimental workflow for FATA protein localization via immunofluorescence.
  • Protoplast Isolation:

    • Finely slice young leaf tissue (e.g., from Arabidopsis thaliana) into 0.5-1 mm strips.

    • Incubate in an enzyme solution (e.g., 1.5% Cellulase R-10, 0.4% Macerozyme R-10 in a mannitol-based buffer) for 3-4 hours with gentle agitation to digest the cell walls.

    • Filter the resulting protoplast suspension through a nylon mesh (e.g., 70 µm) to remove undigested tissue.

    • Pellet the protoplasts by gentle centrifugation (100 x g for 2 min) and wash twice with a wash buffer.

  • Fixation & Permeabilization:

    • Fix the protoplasts in 4% paraformaldehyde (PFA) in a phosphate-buffered saline (PBS) solution for 1 hour at room temperature.[6]

    • Wash the fixed cells three times with PBS.

    • Permeabilize the cell membranes by incubating in 0.1% Triton X-100 in PBS for 15 minutes.[7]

  • Antibody Staining:

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 1 hour.

    • Incubate with a primary antibody specific to the FATA protein, diluted in blocking buffer, overnight at 4°C.

    • Wash the cells extensively with PBS (4 x 10 min washes).[6]

    • Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in blocking buffer for 1.5 hours at room temperature in the dark.

    • Wash the cells again with PBS (4 x 10 min washes) to remove unbound secondary antibody.

  • Mounting and Imaging:

    • Resuspend the protoplasts in a small volume of PBS.

    • Mount a drop of the cell suspension onto a microscope slide with an anti-fade mounting medium, optionally containing DAPI to stain the nucleus.

    • Image using a confocal laser scanning microscope. The FATA protein signal (e.g., green channel for Alexa Fluor 488) should be compared with the red autofluorescence of chlorophyll to determine co-localization with chloroplasts.

Protocol 2: Subcellular Fractionation and Western Blot Analysis

This biochemical approach separates cellular organelles, allowing for the detection of the FATA protein in specific fractions via immunoblotting.

Subcellular_Fractionation_Workflow start Start: Plant Leaf Tissue homogenize Homogenization (in isotonic buffer) start->homogenize filter Filtration (through Miracloth/Nylon mesh) homogenize->filter centrifuge1 Low-Speed Centrifugation (e.g., 1,000 x g) filter->centrifuge1 supernatant1 Supernatant 1 (Cytosol, Mitochondria, etc.) centrifuge1->supernatant1 Take Supernatant pellet1 Pellet 1 (Intact Cells, Nuclei) centrifuge1->pellet1 Discard Pellet centrifuge2 High-Speed Centrifugation (e.g., 4,000 x g) supernatant1->centrifuge2 supernatant2 Supernatant 2 (Cytosolic Fraction) centrifuge2->supernatant2 Save Supernatant pellet2 Pellet 2 (Crude Chloroplasts) centrifuge2->pellet2 Take Pellet fractions Collect Fractions: Total Lysate (T) Cytosolic (C) Chloroplast (P) supernatant2->fractions purify Chloroplast Purification (e.g., Percoll Gradient) pellet2->purify purify->fractions sds_page SDS-PAGE & Western Blot fractions->sds_page probe Probe with Antibodies: 1. anti-FATA 2. anti-RuBisCO (Plastid Marker) 3. anti-PEPC (Cytosol Marker) sds_page->probe end End: Confirm FATA in Chloroplast Fraction probe->end

Caption: Workflow for FATA detection using subcellular fractionation and Western blot.
  • Homogenization:

    • Harvest fresh plant tissue and perform all subsequent steps at 4°C to maintain organelle integrity.

    • Chop the tissue and homogenize it in an ice-cold, isotonic grinding buffer (e.g., containing 0.3 M sorbitol, 50 mM HEPES-KOH pH 7.5, 1 mM MgCl₂, 1 mM EDTA, and protease inhibitors) using a blender or mortar and pestle.[8]

  • Differential Centrifugation:

    • Filter the homogenate through several layers of Miracloth or nylon mesh to remove large debris.

    • Centrifuge the filtrate at low speed (e.g., 1,000 x g for 5 min) to pellet intact cells, nuclei, and cell debris. Retain the supernatant.[9]

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 4,000 x g for 10 min) to pellet the chloroplasts.[8]

    • The resulting supernatant is the cytosolic fraction. The pellet is the crude chloroplast fraction.

  • (Optional) Chloroplast Purification:

    • For higher purity, resuspend the crude chloroplast pellet in grinding buffer and layer it onto a density gradient (e.g., a Percoll gradient, 40%/80%).

    • Centrifuge at high speed (e.g., 10,000 x g for 20 min). Intact chloroplasts will band at the interface of the two Percoll layers.

    • Carefully collect the chloroplast band and wash with buffer to remove the Percoll.

  • Protein Extraction and Quantification:

    • Lyse the total homogenate, cytosolic fraction, and chloroplast fraction in a lysis buffer (e.g., RIPA buffer) to solubilize proteins.

    • Determine the protein concentration of each fraction using a standard assay (e.g., Bradford or BCA).

  • Western Blot Analysis:

    • Load equal amounts of protein (e.g., 20-30 µg) from the total, cytosolic, and chloroplast fractions onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with a primary antibody against FATA.

    • Simultaneously, probe separate blots or strip and re-probe the same blot with antibodies for organelle-specific markers:

      • Chloroplast Marker: RuBisCO large subunit (rbcL).

      • Cytosolic Marker: Phosphoenolpyruvate carboxylase (PEPC).

    • Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate. The FATA protein band should be highly enriched in the chloroplast fraction and absent from the cytosolic fraction.

Conclusion

The FATA protein is a key thioesterase with a definitive subcellular localization in the plastids of plant cells. This localization is dictated by its essential function in the de novo fatty acid synthesis pathway, a process confined to this organelle. While direct quantitative data on its distribution is sparse, the collective evidence from biochemical function, protein annotation, and genetic studies provides a clear and consistent picture. The experimental protocols detailed in this guide offer robust methodologies for researchers to empirically validate this localization in their specific plant systems of interest. A thorough understanding of FATA's compartmentalization is critical for efforts in metabolic engineering to enhance oil production and for fundamental studies of plant lipid metabolism.

References

regulatory networks controlling FATA gene expression

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Guide to the Regulatory Networks Controlling FATA Gene Expression

Abstract

Acyl-ACP thioesterases (FATs) are critical enzymes in the de novo fatty acid synthesis pathway, dictating the chain length and degree of saturation of the fatty acids produced. The FATA subfamily, with its preference for unsaturated 18:1-acyl-ACP, plays a pivotal role in determining the composition of oils in many plant species. Understanding the regulatory networks that control the expression of FATA genes is therefore of significant interest for agricultural biotechnology and the development of novel lipid-based products. This technical guide provides a comprehensive overview of the current knowledge on FATA gene regulation, covering expression patterns, putative signaling pathways, key transcription factors, and the experimental methodologies used to elucidate these complex networks.

Introduction to Acyl-ACP Thioesterase A (FATA)

In higher plants, fatty acid synthesis occurs within the plastids.[1] Acyl-ACP thioesterases (FATs) are soluble enzymes located in the plastid stroma that terminate this process by hydrolyzing the acyl-ACP (acyl carrier protein) thioester bond, releasing free fatty acids. These fatty acids are then exported from the plastid to the cytoplasm for glycerolipid assembly.[1] The FAT gene family is broadly classified into two subfamilies based on substrate specificity: FATA and FATB.[1]

  • FATA (Acyl-ACP Thioesterase A): Exhibits a strong preference for unsaturated acyl-ACPs, particularly oleoyl-ACP (18:1-ACP).[1][2] This makes FATA a key determinant in the production of C18 unsaturated fatty acids, which are major components of seed storage oils.

  • FATB (Acyl-ACP Thioesterase B): Shows higher activity towards saturated acyl-ACPs, such as palmitoyl-ACP (16:0-ACP) and stearoyl-ACP (18:0-ACP).[1][2]

The relative activities of FATA and FATB enzymes are crucial in establishing the final fatty acid profile of a plant tissue.

FATA_FATB_Substrate_Preference cluster_Plastid Plastid Stroma FAS Fatty Acid Synthase (FAS) Complex AcylACP Acyl-ACP Pool (16:0, 18:0, 18:1) FAS->AcylACP Elongation & Desaturation FATA FATA AcylACP->FATA 18:1-ACP FATB FATB AcylACP->FATB Saturated Acyl-ACPs Unsat_FA Unsaturated Free Fatty Acids (e.g., 18:1) FATA->Unsat_FA Hydrolysis Sat_FA Saturated Free Fatty Acids (e.g., 16:0, 18:0) FATB->Sat_FA Hydrolysis Cytoplasm Cytoplasm Unsat_FA->Cytoplasm Export Sat_FA->Cytoplasm Export

Caption: Logical diagram of FATA and FATB substrate preference within the plastid.

Expression Patterns of FATA Genes

The expression of FATA genes is spatially and temporally regulated, often correlating with periods of high lipid biosynthesis, such as seed development and fruit ripening.

  • Arabidopsis thaliana: Two FATA homologs, AtFATA1 (At3g25110) and AtFATA2 (At4g13050), are expressed widely, with transcription levels increasing significantly during the late stages of seed development. This suggests a high demand for C18 fatty acids required for the synthesis of seed storage oils.[2]

  • Maize (Zea mays): ZmFATA1 and ZmFATA2 show high and sustained expression in both the upper and lower parts of the seed, with a gradual upregulation observed as the seed develops.[1][3]

  • Sea Buckthorn (Hippophae rhamnoides): Among the FAT family, a specific FATA gene (annotated as 14109) has an expression level tenfold higher in the fruit pulp than in the seeds. Its expression also varies significantly with the stage of fruit ripening.[4]

  • Sunflower (Helianthus annuus): The FATA gene is highly expressed throughout the entire process of seed development.[2]

This pattern of high expression during seed filling and fruit maturation underscores FATA's critical role in providing the oleic acid precursors for triacylglycerol (TAG) synthesis.

Regulatory Networks of FATA Gene Expression

The precise regulatory networks governing FATA expression are an active area of research. Evidence points to a multi-layered control system involving cis-regulatory elements, trans-acting transcription factors, and upstream signaling cascades that respond to both developmental cues and metabolic status.

Cis-Regulatory Elements and Promoter Analysis

The promoter region of a gene contains cis-acting regulatory elements, which are specific DNA sequences that serve as binding sites for transcription factors.[5] Analysis of the promoter regions of FATA genes is a key step in identifying potential regulatory mechanisms. In maize, promoter analysis of ZmFAT genes revealed the presence of light- and development-responsive elements, consistent with their expression patterns.[3]

Key Transcription Factors in Fatty Acid Metabolism

While transcription factors that directly bind to the FATA promoter have not been fully elucidated in all species, several families of transcription factors are known master regulators of lipid metabolism and are strong candidates for controlling FATA expression.[6][7][8][9]

  • Peroxisome Proliferator-Activated Receptors (PPARs): These are ligand-activated transcription factors that play a central role in regulating fatty acid oxidation.[6][10][11] Fatty acids or their derivatives can act as ligands for PPARs, creating a feedback loop.[6] While primarily studied in mammals, homologs and analogous factors in plants could respond to cellular fatty acid levels to modulate the expression of synthesis genes like FATA.

  • Sterol Regulatory Element-Binding Proteins (SREBPs): SREBP-1c is a master transcriptional regulator of genes involved in de novo lipogenesis.[7][9] Its expression is notably suppressed by polyunsaturated fatty acids (PUFAs), indicating a feedback inhibition mechanism.[6][11][12] This pathway represents a potential route for the indirect regulation of FATA in response to the accumulation of fatty acid end-products.

  • Liver X Receptors (LXRs) and Hepatocyte Nuclear Factor 4 (HNF-4): These nuclear receptors are also implicated in the transcriptional control of lipid homeostasis by fatty acids and their metabolites.[8][9][12]

  • GATA Transcription Factors: The GATA family of transcription factors is known to play vital roles in plant development, tissue-specific gene expression, and responses to hormones and abiotic stress.[13] Their involvement in developmental processes that coincide with high FATA expression (e.g., fruit development) makes them potential regulators.[13]

A Putative Signaling Pathway for FATA Regulation

Based on the known principles of gene regulation by fatty acids, a hypothetical signaling cascade can be proposed. In this model, metabolic signals (e.g., cellular concentrations of free fatty acids or acyl-CoAs) and developmental cues are integrated to control the activity of key transcription factors, which then modulate FATA gene expression.

FATA_Regulation_Pathway cluster_SignalTransduction Signal Transduction cluster_TranscriptionFactors Transcription Factor Regulation cluster_Nucleus Nucleus DevelopmentalCues Developmental Cues (e.g., Seed Maturation) KinaseCascade Kinase Cascades (e.g., MAPK pathway) DevelopmentalCues->KinaseCascade Activates MetabolicSignals Metabolic Signals (PUFAs, Acyl-CoAs) Receptors Nuclear Receptors (e.g., PPARα, LXR) MetabolicSignals->Receptors Binds/Activates SREBP SREBP-1c Processing/Expression MetabolicSignals->SREBP Inhibits PPAR PPARα Activation Receptors->PPAR Activates GATA GATA Factor Activation KinaseCascade->GATA Phosphorylates FATA_Promoter FATA Gene Promoter SREBP->FATA_Promoter Represses? PPAR->FATA_Promoter Activates? GATA->FATA_Promoter Activates? FATA_Gene FATA Gene FATA_mRNA FATA mRNA FATA_Gene->FATA_mRNA Transcription FATA_Protein FATA Protein (Plastid) FATA_mRNA->FATA_Protein Translation

Caption: A hypothetical signaling pathway for the regulation of FATA gene expression.

Quantitative Analysis of FATA Expression and Function

Quantitative data from various studies highlight the impact of FATA gene expression levels on lipid composition.

Table 1: Relative Expression of FATA Genes in Different Tissues

Species Gene/Homolog Tissue/Condition 1 Tissue/Condition 2 Fold Change (1 vs 2) Reference
H. rhamnoides FATA (14109) Fruit Pulp Seeds ~10x higher [4]
A. thaliana AtFATA Late Seed Stages Early Seed Stages Significantly elevated [2]

| Z. mays | ZmFATA1/2 | Developing Seed | Vegetative Tissue | Upregulated |[1][3] |

Table 2: Impact of Reduced FATA Expression on Seed Composition in Arabidopsis thaliana (fata1 fata2 double mutant)

Lipid Component Wild Type fata1 fata2 Mutant Outcome Reference
Triacylglycerol (TAG) Content Normal Reduced Less seed oil accumulation [2]
Linolenic Acid (C18:3) Proportion Normal Increased Altered fatty acid profile [2]

| Erucic Acid (C22:1) Proportion | Normal | Increased | Altered fatty acid profile |[2] |

Methodologies for Studying FATA Gene Regulation

A combination of genetic, molecular, and bioinformatic approaches is required to dissect the regulatory networks of FATA genes.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is used to accurately measure the transcript abundance of FATA genes in different tissues, at various developmental stages, or in response to specific treatments.

  • Protocol Outline:

    • RNA Extraction: Isolate total RNA from the target tissue using a suitable kit or protocol (e.g., Trizol-based methods).

    • DNase Treatment: Remove any contaminating genomic DNA.

    • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

    • Primer Design: Design and validate gene-specific primers for the FATA gene of interest and one or more stable reference (housekeeping) genes.

    • qPCR Reaction: Perform the qPCR reaction using a fluorescent dye (e.g., SYBR Green) or a probe-based system. The reaction includes the cDNA template, primers, DNA polymerase, and dNTPs.

    • Data Analysis: Calculate the relative expression of the FATA gene using methods like the 2-ΔΔCT method, normalizing to the expression of the reference gene(s).[2]

Promoter Analysis and Cis-Element Prediction

Bioinformatic analysis of the DNA sequence upstream of the FATA coding region can predict potential transcription factor binding sites.

  • Protocol Outline:

    • Sequence Retrieval: Obtain the genomic sequence upstream (typically 1-2 kb) of the FATA gene's transcriptional start site from a genome database (e.g., Phytozome, NCBI).

    • Database Search: Submit the promoter sequence to online databases such as PlantCARE or PLACE.

    • Element Identification: Analyze the output to identify putative cis-regulatory elements related to development (e.g., seed-specific elements), hormone responses (e.g., ABA-responsive elements), or stress responses (e.g., light-responsive elements).

    • Visualization: Use tools like TBtools to create a graphical representation of the identified elements along the promoter sequence.[14][15]

Functional Analysis using T-DNA Insertion Mutants

Studying knockout or knockdown mutants provides direct evidence of a gene's function in vivo.

  • Protocol Outline:

    • Mutant Screening: Screen collections of T-DNA insertion lines (e.g., SALK collection for Arabidopsis) for insertions within the FATA gene or its promoter region.[2]

    • Genotyping: Confirm the presence and zygosity (homozygous or heterozygous) of the T-DNA insertion using PCR with gene-specific and T-DNA-specific primers.

    • Expression Analysis: Verify the reduction or loss of FATA gene expression in the mutant line using qRT-PCR or Northern blotting.

    • Phenotypic Analysis: Characterize the mutant plants for any morphological changes and perform biochemical analysis (e.g., gas chromatography) to determine the fatty acid composition of seeds and other tissues.[2]

Experimental_Workflow Start Hypothesis: TF-X regulates FATA gene PromoterAnalysis 1. Bioinformatic Promoter Analysis (e.g., PlantCARE) Start->PromoterAnalysis FindBindingSite Identify putative TF-X binding sites PromoterAnalysis->FindBindingSite MutantScreening 2. Genetic Analysis: Screen for fata and tf-x mutants FindBindingSite->MutantScreening ReporterAssay 4. In Vitro Validation: Promoter-Reporter Assay (e.g., Luciferase) FindBindingSite->ReporterAssay Phenotyping Analyze mutant phenotypes (Fatty Acid Profile, Oil Content) MutantScreening->Phenotyping ExpressionAnalysis 3. Molecular Analysis: Measure FATA expression in tf-x mutant via qRT-PCR MutantScreening->ExpressionAnalysis Conclusion Conclusion: Evidence for regulatory link between TF-X and FATA Phenotyping->Conclusion ExpressionAnalysis->Conclusion ReporterAssay->Conclusion

Caption: Experimental workflow for investigating the regulation of a FATA gene.

Conclusion and Future Perspectives

The regulation of FATA gene expression is a complex process tightly linked to plant development and metabolic feedback. Current research indicates that FATA expression is significantly upregulated during periods of active oil synthesis, particularly in seeds and fruits. While the specific transcription factors and signaling pathways that directly control FATA remain to be fully characterized, master regulators of lipid metabolism like PPARs and SREBPs represent key candidates for involvement in a conserved regulatory network.

Future research should focus on:

  • Identifying Direct Regulators: Employing techniques like Yeast One-Hybrid (Y1H) screening and Chromatin Immunoprecipitation (ChIP-seq) to identify the specific transcription factors that bind to FATA promoters in vivo.

  • Elucidating Signaling Pathways: Using systems biology approaches to map the upstream signaling cascades that respond to developmental and metabolic cues to modulate the activity of these transcription factors.

  • Translational Research: Leveraging knowledge of these regulatory networks to engineer crops with improved oil content and composition through targeted gene editing of key regulatory elements or transcription factors.

A deeper understanding of these regulatory mechanisms holds immense potential for the targeted manipulation of fatty acid biosynthesis, paving the way for the development of next-generation biofuels, industrial feedstocks, and nutritionally enhanced foods.

References

Methodological & Application

Application Notes and Protocols for Cloning and Expression of the FaTA Gene in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive guide for the successful cloning and expression of the Fatty Acyl-ACP Thioesterase (FaTA) gene in Escherichia coli. The protocols outlined below are based on established methodologies and findings from relevant research, offering a detailed framework for researchers working on fatty acid biosynthesis and related metabolic engineering.

Introduction

The FaTA gene encodes for acyl-ACP thioesterase, an enzyme crucial in the termination of fatty acid synthesis in plants and bacteria.[1][2] This enzyme primarily hydrolyzes the thioester bond of oleoyl-ACP (18:1-ACP), releasing free fatty acids.[1][3] The ability to express FaTA in a heterologous host like E. coli is of significant interest for modifying cellular fatty acid profiles, potentially leading to the enhanced production of specific fatty acids for biofuels, oleochemicals, and pharmaceuticals.[1][4] This document details the necessary steps, from gene cloning to protein expression and analysis.

Data Presentation

Expression of the AhFatA gene from Arachis hypogaea in E. coli BL21 (DE3) has been shown to alter the fatty acid composition of the host organism. The following tables summarize the quantitative findings from this research for easy comparison.

Table 1: Effect of AhFatA Expression on E. coli Growth

Time Post-Induction (hours)Optical Density (OD600) - Control (pGEX-4T-1)Optical Density (OD600) - Experimental (pGEX-4T-1-AhFatA)
0~0.6~0.6
1~1.0~0.9
2~1.5~1.2
3~2.0~1.5
4~2.5~1.7
5~2.8~1.8

Note: Data is approximated from graphical representations in the source literature. The control strain contains the empty pGEX-4T-1 vector, while the experimental strain contains the vector with the AhFatA gene insert. Induction was performed with IPTG at 37°C.[1]

Table 2: Fatty Acid Profile Analysis in E. coli Expressing AhFatA

Fatty AcidRelative Percentage - Control (pGEX-4T-1)Relative Percentage - Experimental (pGEX-4T-1-AhFatA)
Myristic acid (14:0)10.5%8.2%
Palmitic acid (16:0)45.1%35.6%
Palmitoleic acid (16:1)15.2%25.8%
Oleic acid (18:1)29.2%30.4%

Note: Fatty acid profiles were analyzed from the membrane lipids of E. coli cells after induction of AhFatA expression.[1]

Experimental Protocols

The following protocols provide a step-by-step guide for the cloning and expression of a plant-derived FaTA gene (AhFatA) in E. coli.

Protocol 1: Cloning of FaTA Gene into an Expression Vector

This protocol describes the cloning of the AhFatA open reading frame (ORF) into the pGEX-4T-1 expression vector, which allows for the expression of the target protein as a fusion with Glutathione S-transferase (GST).

1.1. RNA Isolation and cDNA Synthesis:

  • Isolate total RNA from the developing seeds of Arachis hypogaea using a standard protocol (e.g., Trizol method).

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and an oligo(dT) primer.

1.2. PCR Amplification of AhFatA ORF:

  • Design primers to amplify the full-length ORF of AhFatA. The forward primer should include a suitable restriction site (e.g., BamHI) and the reverse primer should include another restriction site (e.g., XhoI) for directional cloning into the pGEX-4T-1 vector.

  • Perform PCR using the synthesized cDNA as a template and the designed primers.

  • Analyze the PCR product on an agarose gel to confirm the expected size (approximately 1119 bp for AhFatA).

1.3. Vector and Insert Preparation:

  • Purify the PCR product using a PCR purification kit.

  • Digest both the purified PCR product and the pGEX-4T-1 vector with BamHI and XhoI restriction enzymes.

  • Purify the digested vector and insert using a gel extraction kit.

1.4. Ligation and Transformation:

  • Ligate the digested AhFatA insert into the digested pGEX-4T-1 vector using T4 DNA ligase.

  • Transform the ligation mixture into competent E. coli DH5α cells for plasmid propagation.

  • Plate the transformed cells on LB agar plates containing ampicillin for selection.

1.5. Verification of Clones:

  • Perform colony PCR on the resulting colonies to screen for positive clones.

  • Isolate plasmid DNA from the positive clones and confirm the presence and orientation of the insert by restriction digestion and Sanger sequencing.

Protocol 2: Expression and Analysis of Recombinant FaTA in E. coli

This protocol details the expression of the GST-AhFatA fusion protein in E. coli BL21 (DE3) and subsequent analysis.

2.1. Transformation into Expression Host:

  • Transform the confirmed pGEX-4T-1-AhFatA plasmid into competent E. coli BL21 (DE3) cells.

  • Plate the transformed cells on LB agar plates containing ampicillin.

2.2. Protein Expression:

  • Inoculate a single colony of the transformed BL21 (DE3) cells into 5 mL of LB medium with ampicillin and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the overnight culture to an initial OD600 of 0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Continue to grow the culture for an additional 4-5 hours at 37°C.

2.3. Analysis of Protein Expression:

  • Harvest the cells by centrifugation.

  • Resuspend a portion of the cell pellet in SDS-PAGE loading buffer and heat at 95°C for 5-10 minutes.

  • Analyze the protein expression by SDS-PAGE. A successful expression should show a prominent band at the expected molecular weight of the fusion protein (approximately 72 kDa for GST-AhFatA).[1]

2.4. Analysis of Fatty Acid Profile:

  • For fatty acid analysis, harvest a larger portion of the induced cells.

  • Extract total lipids from the cell pellet.

  • Perform fatty acid methyl ester (FAME) analysis by gas chromatography-mass spectrometry (GC-MS) to determine the relative abundance of different fatty acids.

Visualizations

Workflow for Cloning and Expression of FaTA Gene

Cloning_Expression_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression and Analysis RNA_Isolation RNA Isolation from Plant Tissue cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis PCR_Amplification PCR Amplification of FaTA ORF cDNA_Synthesis->PCR_Amplification Digestion Restriction Digestion of PCR Product and Vector PCR_Amplification->Digestion Ligation Ligation into pGEX-4T-1 Digestion->Ligation Transformation_DH5a Transformation into E. coli DH5α Ligation->Transformation_DH5a Verification Clone Verification (Sequencing) Transformation_DH5a->Verification Transformation_BL21 Transformation into E. coli BL21(DE3) Verification->Transformation_BL21 Induction IPTG Induction Transformation_BL21->Induction Cell_Harvest Cell Harvesting Induction->Cell_Harvest SDS_PAGE SDS-PAGE Analysis Cell_Harvest->SDS_PAGE Fatty_Acid_Analysis Fatty Acid Profile Analysis (GC-MS) Cell_Harvest->Fatty_Acid_Analysis

Caption: Workflow for cloning the FaTA gene and expressing the corresponding protein in E. coli.

Fatty Acid Biosynthesis Pathway Modification by FaTA

Fatty_Acid_Pathway cluster_native Native E. coli Fatty Acid Synthesis cluster_recombinant Recombinant Pathway with FaTA Malonyl_ACP Malonyl-ACP Elongation Fatty Acid Elongation Cycles Malonyl_ACP->Elongation Acyl_ACP Acyl-ACP Acyl_ACP->Elongation Membrane_Lipids Membrane Lipid Synthesis Elongation->Membrane_Lipids Acyl-ACP Intermediates FaTA_Expression Expressed FaTA Thioesterase Elongation->FaTA_Expression 18:1-ACP Free_Fatty_Acids Release of Free Fatty Acids (e.g., Oleic Acid) FaTA_Expression->Free_Fatty_Acids

Caption: Impact of heterologous FaTA expression on the native fatty acid biosynthesis pathway in E. coli.

References

Techniques for Quantifying Fatty Acid Thioesterase (FaTA) Enzyme Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Thioesterases (FaTAs) are critical enzymes that catalyze the hydrolysis of thioester bonds, primarily in the context of fatty acid metabolism. They play a pivotal role in terminating fatty acid synthesis by releasing free fatty acids from acyl-carrier protein (ACP) or coenzyme A (CoA) thioesters. The precise quantification of FaTA activity is essential for understanding lipid metabolism, engineering microbial fatty acid production, and for the development of novel therapeutics targeting metabolic disorders.

These application notes provide detailed protocols for the most common and reliable methods to quantify FaTA enzyme activity, present comparative kinetic data, and illustrate the relevant biochemical pathways and experimental workflows.

I. Overview of Quantitative Techniques

Several methods are available for quantifying FaTA activity, each with its own advantages and limitations. The choice of assay depends on factors such as the substrate being tested (acyl-ACP vs. acyl-CoA), the required sensitivity, and the available equipment.

  • Colorimetric Assays: These assays are often based on the detection of the free thiol group of Coenzyme A (CoA) released upon hydrolysis of an acyl-CoA substrate. The most common method utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, which reacts with free thiols to produce a yellow-colored product that can be measured spectrophotometrically.

  • Fluorometric Assays: These highly sensitive assays typically measure the increase in fluorescence upon the enzymatic release of a fluorophore-tagged fatty acid or by coupling the release of free fatty acids to a secondary reaction that generates a fluorescent product.[1]

  • Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the fatty acid product from the acyl-CoA or acyl-ACP substrate over time. While highly accurate and capable of resolving complex mixtures, these methods are generally lower-throughput than spectrophotometric assays.

  • Coupled Enzyme Assays: FaTA activity can be measured indirectly by coupling the release of the fatty acid product to one or more subsequent enzymatic reactions that result in a measurable change in absorbance or fluorescence. For instance, the released fatty acid can be re-activated to its acyl-CoA form by an acyl-CoA synthetase, a reaction that consumes ATP, which can be monitored.

II. Experimental Protocols

Protocol 1: Colorimetric Assay for Acyl-CoA Thioesterase Activity using DTNB

This protocol describes the quantification of FaTA activity by measuring the rate of Coenzyme A (CoA) release from an acyl-CoA substrate.

Materials:

  • Purified FaTA enzyme

  • Acyl-CoA substrate stock solution (e.g., Palmitoyl-CoA, Oleoyl-CoA)

  • Assay Buffer: 100 mM HEPES, pH 8.0

  • DTNB stock solution: 10 mM in Assay Buffer

  • Microplate reader capable of measuring absorbance at 412 nm

  • 96-well microtiter plate

Procedure:

  • Prepare the Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare a reaction mixture containing the Assay Buffer and the acyl-CoA substrate at the desired final concentration (e.g., 20 µM).

  • Prepare the DTNB Solution: Prepare a working solution of 1 mM DTNB in Assay Buffer.

  • Set up the Assay Plate: To each well of a 96-well plate, add the following:

    • 180 µL of the reaction mixture (Assay Buffer + acyl-CoA substrate)

    • 10 µL of 1 mM DTNB working solution

  • Initiate the Reaction: Add 10 µL of purified FaTA enzyme solution to each well to initiate the reaction. For a negative control, add 10 µL of the buffer used to store the enzyme.

  • Measure Absorbance: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 37°C).

  • Calculate Enzyme Activity: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The concentration of the product (CoA-TNB adduct) can be calculated using the Beer-Lambert law (ε₄₁₂ = 14,150 M⁻¹cm⁻¹).[1]

Protocol 2: Coupled Fluorometric Assay for Free Fatty Acid Release

This protocol is adapted from commercially available kits and measures the free fatty acid released by FaTA from an acyl-ACP or acyl-CoA substrate.[2]

Materials:

  • Purified FaTA enzyme

  • Acyl-ACP or Acyl-CoA substrate

  • Acyl-CoA Synthetase (ACS)

  • Acyl-CoA Oxidase (ACOD)

  • Horseradish Peroxidase (HRP)

  • Fluorometric Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 1 mM ATP, 0.5 mM Coenzyme A

  • Fluorometer (Excitation: 530-540 nm, Emission: 585-595 nm)

  • 96-well black, flat-bottom microtiter plate

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the Assay Buffer, ACS, ACOD, HRP, and the fluorometric probe.

  • Set up the Assay Plate: To each well of the 96-well plate, add 50 µL of the reaction mixture.

  • Prepare Standards: Prepare a standard curve of the fatty acid product (e.g., palmitic acid) in Assay Buffer. Add 50 µL of each standard to separate wells.

  • Initiate the Reaction: Add 50 µL of the purified FaTA enzyme pre-incubated with the acyl-ACP or acyl-CoA substrate to the wells. For the blank, add 50 µL of the substrate in buffer without the enzyme.

  • Incubate: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure Fluorescence: Measure the fluorescence intensity using a fluorometer with excitation at 530-540 nm and emission at 585-595 nm.

  • Determine FaTA Activity: Subtract the blank fluorescence from all readings. Use the standard curve to determine the concentration of fatty acid produced. The FaTA activity is expressed as the amount of fatty acid released per unit time per amount of enzyme.

III. Data Presentation

The kinetic parameters, Michaelis constant (Kₘ) and catalytic rate constant (kcat), are crucial for comparing the efficiency and substrate preference of FaTA enzymes. The ratio kcat/Kₘ represents the catalytic efficiency of the enzyme.

Table 1: Kinetic Parameters of Plant FaTA Enzymes with Various Acyl-ACP Substrates [2]

EnzymeSubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (s⁻¹µM⁻¹)
Arabidopsis thaliana FatA (AtFatA) 14:1-ACP1.1 ± 0.21.8 ± 0.11.6
16:1-ACP1.0 ± 0.23.5 ± 0.23.5
18:1-ACP0.4 ± 0.142.1 ± 1.5105.3
16:0-ACP1.2 ± 0.31.7 ± 0.11.4
18:0-ACP1.5 ± 0.41.1 ± 0.10.7
Coriandrum sativum FatA (CsFatA) 14:1-ACP1.3 ± 0.32.5 ± 0.21.9
16:1-ACP1.1 ± 0.24.1 ± 0.33.7
18:1-ACP0.5 ± 0.138.5 ± 2.177.0

Data presented as mean ± standard error.

IV. Mandatory Visualizations

Signaling Pathway Diagram

FattyAcidSynthesis cluster_cytosol Cytosol / Plastid AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Complex AcetylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS AcylACP Acyl-ACP FAS->AcylACP Elongation Cycles FaTA FaTA Enzyme AcylACP->FaTA FFA Free Fatty Acid FaTA->FFA Hydrolysis ACP ACP FaTA->ACP

Caption: Simplified pathway of fatty acid synthesis termination by FaTA.

Experimental Workflow Diagram

FaTA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Purify FaTA Enzyme Mix_Reagents Combine Substrate and Reagents in Microplate Enzyme_Prep->Mix_Reagents Substrate_Prep Prepare Acyl-CoA/ Acyl-ACP Substrate Substrate_Prep->Mix_Reagents Buffer_Prep Prepare Assay Buffer and Reagents (e.g., DTNB) Buffer_Prep->Mix_Reagents Initiate_Reaction Add FaTA Enzyme to Initiate Reaction Mix_Reagents->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Measure Measure Absorbance/ Fluorescence Over Time Incubate->Measure Plot_Data Plot Data (Abs/Fluor vs. Time) Measure->Plot_Data Calc_Rate Calculate Initial Reaction Rate (V₀) Plot_Data->Calc_Rate Det_Kinetics Determine Kinetic Parameters (Km, kcat) Calc_Rate->Det_Kinetics

Caption: General experimental workflow for quantifying FaTA enzyme activity.

References

Application Note: CRISPR-Cas9 Mediated Knockout of the FATA Gene in Human Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

De novo fatty acid synthesis is a critical metabolic pathway involved in providing lipids for membrane formation, energy storage, and signaling molecule synthesis. Fatty Acyl-ACP Thioesterase A (FATA) is an enzyme expected to play a key role in this process by catalyzing the hydrolysis of acyl-ACPs to release free fatty acids, thereby terminating the elongation of the fatty acid chain. While the function of FATA is well-characterized in plants, its specific role in human physiology and disease is an emerging area of interest.[1] Dysregulation of lipid metabolism is a hallmark of numerous diseases, including cancer, metabolic syndrome, and neurodegenerative disorders. The related enzyme Fatty Acid Synthase (FASN) is already a well-established therapeutic target in oncology due to its high expression in many tumor types.[2]

This application note provides a comprehensive protocol for the knockout of the FATA gene in human cell lines using the CRISPR-Cas9 system. By creating a stable FATA knockout cell line, researchers can investigate the gene's function, explore its role in signaling pathways, and assess its potential as a therapeutic target. The protocol covers single guide RNA (sgRNA) design, delivery of CRISPR-Cas9 components, selection of knockout cells, and robust validation strategies.

Principle of the Method

The CRISPR-Cas9 system allows for precise and efficient targeted gene disruption. The system consists of the Cas9 nuclease and a single guide RNA (sgRNA) that directs the enzyme to a specific genomic locus.[3][4] The Cas9 protein induces a double-strand break (DSB) at the target site, which is subsequently repaired by the cell's native non-homologous end joining (NHEJ) pathway.[3][5] This repair process is error-prone and frequently results in small insertions or deletions (indels), leading to frameshift mutations and the generation of a premature stop codon, thereby achieving a functional gene knockout.[3][6]

Hypothesized FATA Signaling Pathway

The diagram below illustrates the hypothesized role of FATA within the de novo fatty acid synthesis pathway in the cytoplasm of human cells. FATA is positioned as a terminal enzyme that releases newly synthesized fatty acids from the fatty acid synthase complex.

FATA_Pathway AcetylCoA Acetyl-CoA FAS_Complex Fatty Acid Synthase (FASN) Complex AcetylCoA->FAS_Complex MalonylCoA Malonyl-CoA MalonylCoA->FAS_Complex AcylACP Growing Acyl-ACP Chain FAS_Complex->AcylACP Elongation AcylACP->FAS_Complex FATA FATA (Acyl-ACP Thioesterase) AcylACP->FATA FFA Free Fatty Acids (e.g., Palmitate) FATA->FFA Hydrolysis Further_Metabolism Esterification & Further Metabolism (e.g., Triglycerides, Phospholipids) FFA->Further_Metabolism CRISPR_Workflow sgRNA_Design 1. sgRNA Design & Cloning (Targeting FATA Exon) Transfection 2. Transfection (Deliver Cas9 & sgRNA Plasmid) sgRNA_Design->Transfection Selection 3. Drug Selection (e.g., Puromycin) Transfection->Selection Cloning 4. Single-Cell Cloning (Isolate Monoclonal Colonies) Selection->Cloning Expansion 5. Clonal Expansion Cloning->Expansion Validation 6. Validation of Knockout Expansion->Validation Genotyping A. Genotyping (PCR & Sequencing) Validation->Genotyping Protein_Analysis B. Protein Analysis (Western Blot) Validation->Protein_Analysis Functional_Assay C. Functional Assay (e.g., Lipidomics) Validation->Functional_Assay Validated_Clone Validated FATA KO Cell Line Genotyping->Validated_Clone Protein_Analysis->Validated_Clone Functional_Assay->Validated_Clone

References

Application Notes and Protocols for RNAi Silencing of FaTA for Functional Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the functional analysis of the Fragaria x ananassa Tannase gene (FaTA) using RNA interference (RNAi). The protocols outlined below detail the methodology for gene silencing via agroinfiltration, subsequent molecular and metabolic analysis, and the expected phenotypic outcomes. This information is critical for researchers investigating tannin metabolism and its impact on fruit quality and for drug development professionals exploring the therapeutic potential of tannin derivatives.

Introduction

Data Presentation

Table 1: Effects of FaTA RNAi Silencing on Phenolic Metabolites in Strawberry Fruit

The following table summarizes the quantitative changes in major phenolic compounds in strawberry fruit following transient RNAi silencing of the FaTA gene. Data is presented as the mean relative content compared to a control.

Phenolic Compound ClassSpecific MetaboliteFold Change (FaTA-RNAi vs. Control)
Hydrolyzable Tannins & Derivatives Ellagic acid▼ Significant Decrease
Gallic acid▼ Decrease
Proanthocyanidins (PAs) & Derivatives Procyanidin B1~ No significant change
(+)-Catechin~ No significant change
Flavonoid Glycosides Quercetin-3-glucuronide~ No significant change
Kaempferol-3-glucoside~ No significant change
Anthocyanins & Derivatives Pelargonidin-3-glucoside~ No significant change
Cyanidin-3-glucoside~ No significant change
(Hydroxy)cinnamic Acid Derivatives p-Coumaroyl-glucose~ No significant change

Data synthesized from qualitative descriptions in the referenced literature. The silencing of FaTA primarily impacts the hydrolyzable tannin pathway.[1]

Experimental Protocols

Protocol 1: Construction of the FaTA-RNAi Hairpin Vector

This protocol describes the creation of an intron-containing hairpin RNA (ihpRNA) construct for efficient silencing of the FaTA gene.[2][3]

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from ripe strawberry fruit tissue using a suitable kit or a TRIzol-based method.

    • Synthesize first-strand cDNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • Amplification of FaTA Fragment:

    • Design primers to amplify a specific 200-300 bp fragment of the FaTA coding sequence. This fragment should be unique to the FaTA gene to avoid off-target silencing.

    • Perform PCR using the synthesized cDNA as a template.

  • Vector Assembly:

    • Clone the amplified FaTA fragment in both sense and antisense orientations into a suitable vector (e.g., pBI121 or a similar plant expression vector). The sense and antisense fragments should be separated by an intron to enhance silencing efficiency.[2][3]

    • The entire hairpin cassette should be under the control of a strong constitutive promoter, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter.

  • Transformation of Agrobacterium tumefaciens:

    • Transform the final FaTA-RNAi construct into a competent Agrobacterium tumefaciens strain (e.g., GV3101 or EHA105) via electroporation or heat shock.

    • Select for transformed colonies on an appropriate antibiotic-containing medium.

Protocol 2: Agroinfiltration of Strawberry Fruit
  • Bacterial Culture Preparation:

    • Inoculate a single colony of the transformed Agrobacterium into liquid LB medium with appropriate antibiotics.

    • Grow the culture overnight at 28°C with shaking.

    • Pellet the bacteria by centrifugation and resuspend in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone). Adjust the optical density at 600 nm (OD₆₀₀) to 0.8-1.0.

  • Fruit Infiltration:

    • Using a 1 mL syringe without a needle, carefully inject the Agrobacterium suspension into the fruit receptacle from multiple points until the tissue is saturated.

    • Inject control fruits with Agrobacterium carrying an empty vector or a vector with a non-targeting sequence (e.g., GUS).

  • Post-Infiltration and Harvesting:

    • Allow the infiltrated fruits to continue developing on the plant under standard growing conditions.

    • Harvest the fruits at the fully ripe stage (approximately 7-14 days post-infiltration) for analysis.

Protocol 3: Analysis of Gene Silencing and Metabolite Profile

This protocol describes the methods to confirm the silencing of FaTA and to analyze the resulting changes in the fruit's metabolite profile.

  • Gene Expression Analysis (qRT-PCR):

    • Extract total RNA from both FaTA-RNAi and control fruit tissues.

    • Synthesize cDNA as described in Protocol 1.

    • Perform quantitative real-time PCR (qRT-PCR) using primers specific to the FaTA gene.

    • Normalize the expression levels to a suitable reference gene (e.g., Actin or GAPDH). A significant reduction in FaTA transcript levels in the RNAi fruits compared to the control confirms successful silencing.

  • Metabolite Analysis (LC-MS/MS):

    • Freeze-dry and grind the fruit tissue to a fine powder.

    • Extract metabolites using a suitable solvent system (e.g., 80% methanol).

    • Analyze the crude extract using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) to identify and quantify phenolic compounds.

    • Compare the metabolite profiles of FaTA-RNAi and control fruits to determine the impact of gene silencing.[1]

Visualizations

experimental_workflow cluster_vector Vector Construction cluster_infiltration Agroinfiltration cluster_analysis Analysis cDNA FaTA cDNA Synthesis PCR PCR Amplification of FaTA Fragment cDNA->PCR Vector Cloning into ihpRNA Vector PCR->Vector Agro Transformation of Agrobacterium Vector->Agro Culture Agrobacterium Culture Agro->Culture Infiltration Injection into Strawberry Fruit Culture->Infiltration Development Fruit Development on Plant Infiltration->Development Harvest Harvest Ripe Fruit Development->Harvest RNA RNA Extraction & qRT-PCR Harvest->RNA Metabolites Metabolite Extraction & LC-MS/MS Harvest->Metabolites Data Data Analysis RNA->Data Metabolites->Data

Caption: Experimental workflow for RNAi silencing of FaTA in strawberry.

signaling_pathway cluster_silencing Effect of FaTA RNAi Silencing Tannins Hydrolyzable Tannins FaTA FaTA (Tannase) Tannins->FaTA EllagicAcid Ellagic Acid Tannins->EllagicAcid Spontaneous Lactonization GallicAcid Gallic Acid & Glucose FaTA->GallicAcid Hydrolysis Phenolic Other Phenolic Pathways (Flavonoids, Anthocyanins) SilencingInfo Silencing of FaTA leads to: - Accumulation of Hydrolyzable Tannins - Reduction of Ellagic Acid

Caption: Proposed pathway of FaTA action and the effect of its silencing.

References

Application Notes and Protocols for the Purification of Recombinant FATA Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-ACP thioesterases (FATs) are critical enzymes in the de novo fatty acid biosynthesis pathway in plants and bacteria. The FATA family of these enzymes exhibits a high degree of specificity for oleoyl-acyl carrier protein (oleoyl-ACP), playing a pivotal role in terminating fatty acid chain elongation and releasing oleic acid. The production of highly pure and active recombinant FATA protein is essential for detailed biochemical characterization, structural studies, and for applications in metabolic engineering and drug discovery.

These application notes provide a comprehensive protocol for the expression and purification of recombinant FATA protein, primarily focusing on a histidine-tagged protein expressed in Escherichia coli. The protocol is based on established methods for plant acyl-ACP thioesterases and offers a robust workflow from cell culture to purified protein.

Data Presentation

Table 1: Summary of Recombinant FATA (KpFatA) Purification Parameters

ParameterDetailsReference
Expression System E. coli strain BL21 (DE3)[1]
Expression Vector pQE-80L (with N-terminal 6xHis-tag)[1]
Induction 0.5 mM IPTG at OD600 of 0.4–0.5[1]
Induction Time 4 hours[1]
Lysis Method Sonication[1]
Purification Method Immobilized Metal Affinity Chromatography (IMAC) using a Nickel-NTA resin[1]
Expected Molecular Weight ~36.4 kDa[1]
Purity High degree of purity achieved in a single step[1]

Experimental Protocols

Protocol 1: Expression of 6xHis-tagged FATA in E. coli

This protocol describes the induction of FATA expression in an E. coli host system.

Materials:

  • E. coli BL21 (DE3) cells transformed with the pQE-80L-FATA expression plasmid

  • Luria-Bertani (LB) medium

  • Ampicillin (or other appropriate antibiotic for plasmid maintenance)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Inoculate a starter culture of 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli BL21 (DE3) harboring the FATA expression plasmid.

  • Incubate the starter culture overnight at 37°C with shaking.

  • The following day, inoculate 1 L of LB medium with the overnight starter culture.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4–0.5.[1]

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[1]

  • Continue to incubate the culture for 4 hours at 37°C with shaking.[1]

  • Harvest the cells by centrifugation at 3000 x g for 15 minutes.[1]

  • The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification of 6xHis-tagged FATA by Immobilized Metal Affinity Chromatography (IMAC)

This protocol details the purification of the expressed His-tagged FATA protein from the E. coli cell lysate.

Materials:

  • Bacterial cell pellet from Protocol 1

  • Binding Buffer: 20 mM Sodium Phosphate, 500 mM NaCl, 20 mM Imidazole, pH 7.4[1]

  • Elution Buffer: 20 mM Sodium Phosphate, 500 mM NaCl, 250-500 mM Imidazole, pH 7.4

  • Lysozyme

  • DNase I

  • Protease inhibitor cocktail

  • Nickel-NTA (Ni-NTA) affinity resin

  • Chromatography column

Procedure:

  • Resuspend the cell pellet in ice-cold Binding Buffer. Add lysozyme, DNase I, and a protease inhibitor cocktail.

  • Incubate on ice for 30 minutes to facilitate lysis.

  • Disrupt the cells further by sonication on ice.[1]

  • Clarify the lysate by centrifugation at 30,000 x g for 10 minutes at 4°C to pellet cell debris.[1]

  • Equilibrate the Ni-NTA resin in a chromatography column with Binding Buffer.

  • Load the clarified supernatant onto the equilibrated column.

  • Wash the column with several column volumes of Binding Buffer to remove unbound proteins.

  • Elute the bound FATA protein with Elution Buffer.

  • Collect fractions and analyze for the presence of the purified protein by SDS-PAGE.

  • Pool the fractions containing the purified FATA protein.

  • If necessary, perform a buffer exchange into a suitable storage buffer using dialysis or a desalting column.

Protocol 3: Optional Polishing Step by Size-Exclusion Chromatography (SEC)

For applications requiring the highest purity, an additional size-exclusion chromatography step can be performed to separate the FATA protein from any remaining contaminants and aggregates.

Materials:

  • Purified FATA protein from Protocol 2

  • SEC Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5 (buffer composition may need to be optimized for protein stability)

  • Size-exclusion chromatography column (e.g., Superdex 75 or Superdex 200, depending on the precise oligomeric state of the recombinant protein)

Procedure:

  • Concentrate the pooled fractions from the IMAC purification.

  • Equilibrate the size-exclusion column with SEC Buffer.

  • Load the concentrated protein sample onto the column.

  • Run the chromatography at a constant flow rate and collect fractions.

  • Analyze the fractions by SDS-PAGE to identify those containing the purified FATA monomer.

  • Pool the pure fractions and concentrate as needed.

Mandatory Visualizations

experimental_workflow cluster_expression Protein Expression cluster_purification Purification cluster_analysis Analysis & Polishing inoculation Inoculation of E. coli growth Cell Growth to OD600 0.4-0.5 inoculation->growth induction IPTG Induction growth->induction incubation Incubation (4h) induction->incubation harvest Cell Harvesting incubation->harvest lysis Cell Lysis (Sonication) harvest->lysis clarification Centrifugation lysis->clarification imac IMAC (Ni-NTA) clarification->imac elution Elution imac->elution sds_page SDS-PAGE Analysis elution->sds_page sec Size-Exclusion Chromatography (Optional) sds_page->sec final_protein Pure FATA Protein sds_page->final_protein sec->final_protein

Caption: Experimental workflow for recombinant FATA protein purification.

signaling_pathway cluster_cell E. coli Cell cluster_purification IMAC Purification iptg IPTG lac_operon lac Operon iptg->lac_operon Induces t7_polymerase T7 RNA Polymerase lac_operon->t7_polymerase Drives expression of pQE_vector pQE-FATA Plasmid t7_polymerase->pQE_vector Transcribes fata_mrna FATA mRNA pQE_vector->fata_mrna fata_protein Recombinant FATA Protein (His-tagged) fata_mrna->fata_protein Translates to ni_nta Ni-NTA Resin fata_protein->ni_nta Binds via His-tag pure_fata Purified FATA ni_nta->pure_fata Releases imidazole Imidazole (Elution) imidazole->ni_nta Competes for binding

Caption: Logical relationship of FATA protein expression and purification.

References

Application Notes and Protocols for Acyl-ACP Thioesterase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-acyl carrier protein (ACP) thioesterases (TEs) are crucial enzymes in the de novo fatty acid synthesis pathway.[1] They play a pivotal role in terminating fatty acid elongation by hydrolyzing the thioester bond between the growing acyl chain and the ACP.[2][3] This releases the free fatty acid (FFA) and regenerates the ACP for subsequent rounds of synthesis. The substrate specificity of these enzymes is a key determinant of the chain length of the fatty acids produced in an organism.[1][2][3] For instance, FatA thioesterases generally exhibit a preference for unsaturated acyl-ACPs, such as oleoyl-ACP (18:1-ACP), while FatB thioesterases primarily act on saturated acyl-ACPs with varying chain length specificities (from C8 to C18).[1][4]

The ability to accurately measure acyl-ACP thioesterase activity is essential for understanding fatty acid metabolism, engineering microbial or plant systems for the production of tailored fatty acids and biofuels, and for the discovery of novel antimicrobial agents targeting bacterial fatty acid synthesis. These application notes provide detailed protocols for robust and reliable assays to determine acyl-ACP thioesterase activity.

Signaling Pathway: Fatty Acid Synthesis

The synthesis of fatty acids is an iterative process involving a multi-enzyme complex known as fatty acid synthase (FAS). The acyl carrier protein (ACP) acts as a shuttle, carrying the growing fatty acid chain between the different enzymatic domains of the FAS complex.[5][6] The process is terminated by the action of an acyl-ACP thioesterase, which releases the final fatty acid product.

Fatty_Acid_Synthesis cluster_FAS Fatty Acid Synthase (FAS) Cycle cluster_Termination Termination Malonyl_CoA Malonyl-CoA Malonyl_ACP Malonyl-ACP Malonyl_CoA->Malonyl_ACP Condensation Condensation (KS) Malonyl_ACP->Condensation Acetyl_CoA Acetyl-CoA Acetyl_ACP Acetyl-ACP Acetyl_CoA->Acetyl_ACP Acetyl_ACP->Condensation Reduction1 Reduction (KR) Condensation->Reduction1 Dehydration Dehydration (DH) Reduction1->Dehydration Reduction2 Reduction (ER) Dehydration->Reduction2 Elongated_Acyl_ACP Acyl-ACP (Cn+2) Reduction2->Elongated_Acyl_ACP Acyl_ACP Acyl-ACP (Cn) Elongated_Acyl_ACP->Condensation Next Cycle Thioesterase Acyl-ACP Thioesterase (TE) Elongated_Acyl_ACP->Thioesterase FFA Free Fatty Acid (FFA) Thioesterase->FFA ACP ACP-SH Thioesterase->ACP ACP->Malonyl_ACP ACP->Acetyl_ACP

Caption: Overview of the Fatty Acid Synthesis Pathway and the Role of Acyl-ACP Thioesterase.

Experimental Workflow: Acyl-ACP Thioesterase Assay

A typical workflow for assaying acyl-ACP thioesterase activity involves the preparation of the acyl-ACP substrate, incubation with the enzyme, and subsequent detection of the released free fatty acid product. Several detection methods can be employed, including radiometric, colorimetric, and coupled-enzyme assays.

Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Product Detection cluster_analysis 4. Data Analysis Substrate_Prep Prepare Acyl-ACP Substrate Reaction_Setup Combine Substrate, Enzyme, and Buffer Substrate_Prep->Reaction_Setup Enzyme_Prep Prepare Enzyme Solution (e.g., purified thioesterase) Enzyme_Prep->Reaction_Setup Reagent_Prep Prepare Assay Buffer and Detection Reagents Reagent_Prep->Reaction_Setup Incubation Incubate at Optimal Temperature and Time Reaction_Setup->Incubation Quenching Stop Reaction (e.g., acid quench) Incubation->Quenching Radiometric Radiometric Detection (14C-labeled FFA) Quenching->Radiometric Colorimetric_DTNB Colorimetric (DTNB) Measures free CoASH from Acyl-CoA synthesis for FFA detection Quenching->Colorimetric_DTNB Coupled_Enzyme Coupled Enzyme Assay (e.g., Acyl-CoA Synthetase/Oxidase) Quenching->Coupled_Enzyme Data_Acquisition Measure Signal (e.g., CPM, Absorbance, Fluorescence) Radiometric->Data_Acquisition Colorimetric_DTNB->Data_Acquisition Coupled_Enzyme->Data_Acquisition Calculation Calculate Enzyme Activity (e.g., specific activity, kinetics) Data_Acquisition->Calculation

Caption: General Experimental Workflow for an Acyl-ACP Thioesterase Activity Assay.

Experimental Protocols

Protocol 1: Radiometric Assay for Acyl-ACP Thioesterase Activity

This is a highly sensitive method that directly measures the release of radiolabeled free fatty acids from acyl-ACP substrates.

Materials:

  • Purified acyl-ACP thioesterase

  • [1-¹⁴C]-labeled acyl-ACP substrate (e.g., [1-¹⁴C]palmitoyl-ACP)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM DTT

  • Quenching Solution: 1 M acetic acid in 2-propanol

  • Hexane

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube containing 50 mM Tris-HCl (pH 8.0) and 5 mM DTT.

  • Add 50–2500 Bq of [1-¹⁴C] acyl-ACP substrate to the reaction mixture.[7]

  • Initiate the reaction by adding 0.025–1.0 ng of the recombinant acyl-ACP thioesterase enzyme. The final reaction volume should be 0.1 mL.[7]

  • Incubate the reaction at room temperature for 5 minutes.[7]

  • Stop the reaction by adding 0.25 mL of 1 M acetic acid in 2-propanol.[7]

  • Extract the hydrolyzed [¹⁴C]-labeled free fatty acids by adding 0.3 mL of hexane, vortexing, and centrifuging to separate the phases.

  • Transfer the upper hexane layer to a scintillation vial.

  • Repeat the hexane extraction once more and pool the hexane layers.[7]

  • Add scintillation cocktail to the vial and measure the radioactivity using a liquid scintillation counter.[7]

  • A control reaction without the enzyme should be performed to account for any non-enzymatic hydrolysis.

Protocol 2: Colorimetric Assay using a Coupled Enzyme System

This method continuously measures the production of free fatty acids through a series of coupled enzymatic reactions that result in a colorimetric or fluorometric signal.

Materials:

  • Purified acyl-ACP thioesterase

  • Acyl-ACP substrate (e.g., palmitoyl-ACP)

  • Free Fatty Acid Assay Kit (containing Acyl-CoA Synthetase (ACS), Acyl-CoA Oxidase (ACOD), and a probe)[8][9][10]

  • Assay Buffer: As recommended by the kit manufacturer

  • Microplate reader

Procedure:

  • Prepare a standard curve using the provided free fatty acid standard (e.g., palmitic acid).

  • Set up the reaction in a 96-well plate. To each well, add the acyl-ACP substrate and the acyl-ACP thioesterase in the assay buffer.

  • Incubate the reaction for a desired period (e.g., 30 minutes) at the optimal temperature for the thioesterase (e.g., 37°C).

  • Following the thioesterase reaction, add the components of the Free Fatty Acid Assay Kit according to the manufacturer's protocol. This typically involves two steps:

    • Addition of Acyl-CoA Synthetase (ACS) and its cofactors to convert the released FFA to acyl-CoA.[10]

    • Addition of Acyl-CoA Oxidase (ACOD) and the probe. ACOD oxidizes the acyl-CoA, producing hydrogen peroxide, which reacts with the probe to generate a colorimetric (absorbance at ~570 nm) or fluorometric (Ex/Em = 535/587 nm) signal.[10]

  • Incubate as per the kit's instructions.

  • Read the absorbance or fluorescence using a microplate reader.

  • Determine the concentration of the released free fatty acid from the standard curve.

Protocol 3: DTNB-Based Colorimetric Assay for Acyl-CoA Thioesterase Activity (Adaptable for Acyl-ACP)

This assay is commonly used for acyl-CoA thioesterases but can be adapted. It relies on the detection of the free sulfhydryl group of Coenzyme A released upon hydrolysis. For acyl-ACP thioesterases, this would be an indirect assay where the released FFA is first converted to acyl-CoA.

Materials:

  • Purified acyl-ACP thioesterase

  • Acyl-ACP substrate

  • Acyl-CoA Synthetase (ACS)

  • ATP and Coenzyme A (CoASH)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Assay Buffer: e.g., 100 mM phosphate buffer, pH 8.0[11]

  • Spectrophotometer

Procedure:

  • Perform the acyl-ACP thioesterase reaction as described in Protocol 2, step 2 and 3, to generate free fatty acids.

  • In a separate reaction, or in a coupled format, add ACS, ATP, and CoASH to convert the released FFA to acyl-CoA.

  • The subsequent hydrolysis of this acyl-CoA by a thioesterase (or the initial reaction if starting with acyl-CoA) releases CoASH.

  • The reaction mixture for the detection of CoASH should contain the assay buffer and DTNB (final concentration ~0.1-0.6 mM).[11][12]

  • The reaction of the free sulfhydryl group of CoASH with DTNB releases 2-nitro-5-thiobenzoate (TNB²⁻), which has a yellow color and can be measured spectrophotometrically at 412 nm.[12][13][14][15][16]

  • The rate of the increase in absorbance at 412 nm is proportional to the rate of CoASH release and thus the thioesterase activity.

  • The enzyme activity can be calculated using the Beer-Lambert law, with a molar extinction coefficient for TNB²⁻ of approximately 13,600-14,150 M⁻¹cm⁻¹.[11][12][15]

Data Presentation

The quantitative data from acyl-ACP thioesterase activity assays are typically presented to compare substrate specificity and kinetic parameters.

Substrate (Acyl-ACP)Enzyme IsoformKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Relative Activity (%)
12:0-ACPUcFatB1---100
14:0-ACPUcFatB1---<10
16:0-ACPAtFatB0.2 ± 0.031.8 ± 0.19.0 x 10⁶100
18:1-ACPAtFatA0.3 ± 0.0515.2 ± 0.95.1 x 10⁷100
16:0-ACPAtFatA1.1 ± 0.20.2 ± 0.021.8 x 10⁵1.3
18:0-CoACTS1.05 ± 0.165.75.4 x 10⁶-

Note: The values presented are examples derived from literature and will vary depending on the specific enzyme and assay conditions. "-" indicates data not available.[4][17][18] The substrate specificity of plant acyl-ACP thioesterases is a primary factor in determining the chain length of fatty acids.[4] For instance, AtFatA shows a strong preference for oleoyl-ACP, with catalytic efficiency being significantly lower for other substrates.[4] Conversely, FatB enzymes, like AtFatB, are more active towards saturated acyl-ACPs.[1] The structure of the ACP itself can also influence the substrate specificity of the thioesterase.[4]

Troubleshooting

IssuePossible CauseSolution
No or low activity Inactive enzymeCheck enzyme purity and storage conditions. Perform a protein concentration assay.
Incorrect assay conditionsOptimize pH, temperature, and buffer components.
Substrate degradationPrepare fresh acyl-ACP substrate. Store frozen in aliquots.
High background signal Non-enzymatic hydrolysis of substrateRun a no-enzyme control and subtract the background.
Contaminating enzymes in the samplePurify the thioesterase to homogeneity.
Interfering substances in the sampleFor colorimetric/fluorometric assays, test for interference from sample components.
Poor reproducibility Pipetting errorsUse calibrated pipettes and ensure proper mixing.
Inconsistent incubation timesUse a timer and process samples consistently.
Reagent instabilityPrepare fresh reagents and store them properly.

References

Application Notes and Protocols for Site-Directed Mutagenesis of FATA Active Site Residues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and performing site-directed mutagenesis on Fatty Acid Transacylase (FATA) active site residues. This document outlines the key active site residues, provides detailed experimental protocols for mutagenesis and enzyme characterization, and presents quantitative data to illustrate the impact of specific mutations on enzyme kinetics.

Introduction to FATA and Site-Directed Mutagenesis

Fatty Acid Transacylases (FATA), also known as acyl-acyl carrier protein (ACP) thioesterases, are crucial enzymes in the termination of fatty acid synthesis in plants and bacteria. They catalyze the hydrolysis of the thioester bond in acyl-ACPs, releasing free fatty acids. The substrate specificity of these enzymes is a key determinant of the fatty acid profile of an organism. Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific amino acid changes in a protein's sequence. By targeting the active site residues of FATA, researchers can investigate the enzyme's catalytic mechanism, alter its substrate specificity for the production of desired fatty acids, and develop potential inhibitors for drug discovery.

Key Active Site Residues in Plant Acyl-ACP Thioesterases

Extensive research has identified several highly conserved amino acid residues within the active site of plant acyl-ACP thioesterases that are critical for their catalytic activity. Mutagenesis of these residues often leads to a substantial loss of catalytic competence. Key residues identified through sequence alignment and site-directed mutagenesis studies include:

  • Asp309 and Glu347: These acidic residues are highly conserved and thought to be directly involved in the catalytic mechanism.

  • Asn311 and His313: These residues are also highly conserved and mutations at these positions can significantly impact enzyme function.

  • Ser101 and His274: In some thioesterase domains, a catalytic dyad of serine and histidine has been identified, where serine acts as the nucleophile.

Quantitative Data on FATA Mutants

The following table summarizes the kinetic parameters of wild-type and a mutated acyl-ACP thioesterase. This data provides a quantitative measure of how a specific mutation can impact the catalytic efficiency of the enzyme.

EnzymeMutationSubstratekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Fold Change in kcatReference
Cuphea palustris FatB1 (CpFatB1.2)Wild-TypeC8:0-ACP~0.5---[1]
Cuphea palustris FatB1 (CpFatB1.2-M4)N28S, I65MC8:0-ACP~7.5--15-fold increase[1]
Arabidopsis thaliana FatA (AtFatA)Wild-Type18:1-ACP--High-[2]
Arabidopsis thaliana FatA (AtFatA)Wild-Type16:0-ACP--75-fold lower-[2]

Note: Specific Km values for the CpFatB1.2 variants were not provided in the reference. The AtFatA data illustrates the change in catalytic efficiency with different substrates.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the site-directed mutagenesis of FATA active site residues.

Experimental Workflow Overview

experimental_workflow cluster_cloning Gene Cloning & Plasmid Preparation cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Protein Expression & Purification cluster_analysis Enzyme Kinetic Analysis start Isolate FATA Gene plasmid Clone into Expression Vector start->plasmid prep Purify Plasmid DNA plasmid->prep primer Design Mutagenic Primers prep->primer pcr PCR Amplification primer->pcr dpn1 DpnI Digestion of Template pcr->dpn1 transform Transformation into E. coli dpn1->transform sequence Sequence Verification transform->sequence expression Heterologous Expression in E. coli sequence->expression lysis Cell Lysis expression->lysis purification Affinity Chromatography lysis->purification sds_page SDS-PAGE Analysis purification->sds_page assay Enzyme Activity Assay sds_page->assay kinetics Determine Km and kcat assay->kinetics

Caption: Overall workflow for site-directed mutagenesis and kinetic analysis of FATA.
Protocol 1: Site-Directed Mutagenesis of FATA

This protocol is based on the QuikChange™ site-directed mutagenesis method.

1. Primer Design:

  • Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation.
  • The mutation site should be in the center of the primers.
  • The primers should have a melting temperature (Tm) of ≥78°C.
  • Ensure the primers have a GC content of at least 40% and terminate in one or more C or G bases.

2. PCR Amplification:

  • Set up the following PCR reaction mixture in a PCR tube:
  • 5 µL of 10x reaction buffer
  • 1 µL of plasmid DNA template (5-50 ng)
  • 1.25 µL of forward primer (125 ng)
  • 1.25 µL of reverse primer (125 ng)
  • 1 µL of dNTP mix
  • 1 µL of PfuUltra HF DNA polymerase (2.5 U/µL)
  • Add ddH₂O to a final volume of 50 µL.
  • Perform PCR using the following cycling parameters:
  • Initial denaturation: 95°C for 30 seconds
  • 18 cycles of:
  • Denaturation: 95°C for 30 seconds
  • Annealing: 55°C for 1 minute
  • Extension: 68°C for 1 minute/kb of plasmid length
  • Final extension: 68°C for 7 minutes

3. DpnI Digestion:

  • Add 1 µL of DpnI restriction enzyme (10 U/µL) directly to the amplification reaction.
  • Incubate at 37°C for 1 hour to digest the parental, methylated template DNA.

4. Transformation:

  • Transform competent E. coli cells (e.g., XL1-Blue) with 1-2 µL of the DpnI-treated DNA.
  • Plate the transformed cells on an appropriate antibiotic selection plate.
  • Incubate overnight at 37°C.

5. Sequence Verification:

  • Select several colonies and isolate the plasmid DNA.
  • Sequence the entire FATA gene to confirm the desired mutation and ensure no other mutations were introduced.

Protocol 2: Heterologous Expression and Purification of FATA

1. Expression:

  • Transform an expression strain of E. coli (e.g., BL21(DE3)) with the plasmid containing the mutated FATA gene.
  • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

2. Cell Lysis:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

3. Purification (for His-tagged protein):

  • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
  • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
  • Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
  • Analyze the purified protein by SDS-PAGE.
  • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

Protocol 3: FATA Enzyme Activity Assay

This protocol describes a common method for measuring acyl-ACP thioesterase activity using radiolabeled substrates.

1. Substrate Preparation:

  • Synthesize radiolabeled acyl-ACP substrates (e.g., [¹⁴C]oleoyl-ACP) using acyl-ACP synthetase.

2. Assay Reaction:

  • Set up the reaction mixture in a microcentrifuge tube:
  • 50 mM Tris-HCl pH 7.5
  • 10 µM [¹⁴C]acyl-ACP
  • Purified FATA enzyme (a range of concentrations should be tested)
  • Total volume of 100 µL.
  • Incubate the reaction at 30°C for a set time (e.g., 10 minutes).

3. Termination and Extraction:

  • Stop the reaction by adding 100 µL of 1 M formic acid.
  • Extract the released fatty acids by adding 400 µL of n-heptane and vortexing.
  • Centrifuge to separate the phases.

4. Quantification:

  • Transfer an aliquot of the upper organic phase to a scintillation vial.
  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

5. Kinetic Analysis:

  • Perform the assay with varying concentrations of the acyl-ACP substrate.
  • Plot the initial reaction velocities against the substrate concentrations.
  • Determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) by fitting the data to the Michaelis-Menten equation.
  • Calculate the turnover number (kcat) from the Vmax and the enzyme concentration.

Signaling Pathway and Logical Relationships

The following diagram illustrates the central role of FATA in fatty acid biosynthesis and how its activity influences the final fatty acid composition.

FATA_pathway cluster_fas Fatty Acid Synthesis (Plastid) acetyl_coa Acetyl-CoA malonyl_acp Malonyl-ACP acetyl_coa->malonyl_acp elongation Elongation Cycles malonyl_acp->elongation acyl_acp Acyl-ACP (C16, C18) elongation->acyl_acp fata FATA (Acyl-ACP Thioesterase) acyl_acp->fata free_fatty_acids Free Fatty Acids fata->free_fatty_acids Hydrolysis export Export to Cytosol free_fatty_acids->export lipid_synthesis Lipid Synthesis (e.g., TAGs) export->lipid_synthesis

Caption: Role of FATA in the fatty acid biosynthesis pathway.

Conclusion

The site-directed mutagenesis of FATA active site residues is a powerful approach for elucidating the enzyme's structure-function relationships and for engineering novel fatty acid profiles in various organisms. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute their own investigations into this important class of enzymes. Careful experimental design, execution, and data analysis are critical for obtaining reliable and meaningful results that can advance our understanding of fatty acid metabolism and contribute to the development of new biotechnological and therapeutic applications.

References

Application Notes: Fatty Acid Thioesterase A (FaTA) as a Biomarker in Metabolic Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic engineering of microorganisms for the production of biofuels and oleochemicals has garnered significant interest as a sustainable alternative to petroleum-based processes. Free fatty acids (FFAs) are crucial platform molecules that serve as precursors for a wide range of products, including fatty alcohols, alkanes, and esters.[1] In organisms like Escherichia coli, the native fatty acid biosynthesis (FAB) pathway is tightly regulated to primarily produce phospholipids for cell membrane construction, with minimal accumulation of free fatty acids.[1]

A key control point in the FAB pathway is the termination of fatty acid chain elongation, a step catalyzed by acyl-acyl carrier protein (ACP) thioesterases.[2] These enzymes hydrolyze the thioester bond of the acyl-ACP intermediate, releasing a free fatty acid and regenerating the ACP.[2] By introducing and overexpressing specific thioesterases, metabolic engineers can divert carbon flux towards the synthesis of FFAs and control the chain length of the resulting products.[1]

There are two primary classes of plant-derived acyl-ACP thioesterases: FatA and FatB.[3][4] Fatty Acid Thioesterase A (FaTA) exhibits high specificity for unsaturated C18:1-ACP (oleoyl-ACP), while FatB enzymes generally act on saturated acyl-ACPs of varying chain lengths.[3][5] This specificity makes FaTA an excellent biomarker and engineering tool. The expression level and activity of a heterologously expressed FaTA can serve as a direct indicator of the metabolic flux towards oleic acid production. Monitoring FaTA can therefore guide strain optimization, pathway engineering, and process development for tailored oleochemical production.

Principle

The central principle of using FaTA as a biomarker lies in the direct correlation between its enzymatic activity and the production of its specific product, oleic acid (C18:1). In an engineered host, the introduction of a FaTA gene creates a new terminal step in the native fatty acid synthesis pathway. The efficiency of this engineered pathway can be assessed by three key measurements:

  • FaTA Gene Expression: The transcript level of the FaTA gene, measured by quantitative reverse transcription PCR (qRT-PCR), serves as an initial indicator of the potential for oleic acid production. Higher expression levels are generally desired, and this metric is useful for promoter selection and codon optimization.[6]

  • FaTA Enzymatic Activity: Direct measurement of FaTA's catalytic activity in cell lysates provides a functional assessment of the biomarker. This confirms that the expressed gene produces a functional enzyme and can be used to compare the efficacy of different FaTA variants.

  • Fatty Acid Profile: The ultimate confirmation of FaTA's impact is the quantification of the FFA profile in the engineered strain. An increase in the titer of total FFAs and a significant enrichment of the C18:1 fraction directly reflect the in vivo activity of FaTA.[4]

By systematically measuring these three parameters, researchers can diagnose bottlenecks in the production pathway, screen libraries of engineered strains, and optimize fermentation conditions for maximal yield and specificity.

Data Presentation

The overexpression of thioesterases is a common strategy to increase the production of free fatty acids. The choice of thioesterase significantly impacts the final product profile and yield.

Table 1: Effect of Thioesterase Overexpression on Fatty Acid Production in E. coli

This table summarizes experimental data on the production of total fatty acids (TFA) and free fatty acids (FFA) in the supernatant of E. coli cultures overexpressing different plant-derived thioesterases. Data is presented for cultures grown in LB medium and M9 medium supplemented with glucose.

Thioesterase OriginMediumBiomass (OD600)TFA in Supernatant (mg/L)FFA in Supernatant (mg/L)
Cocos nucifera (CnFatB3)LB2.5 ± 0.118.3 ± 0.611.2 ± 0.4
M9 + Glucose2.1 ± 0.125.1 ± 0.815.3 ± 0.5
Cinnamomum camphora (CcFatB1)LB2.6 ± 0.122.5 ± 0.711.5 ± 0.4
M9 + Glucose2.2 ± 0.130.2 ± 1.015.1 ± 0.5
Cuphea palustris (CpFatB)LB2.4 ± 0.115.6 ± 0.512.5 ± 0.4
M9 + Glucose2.0 ± 0.120.8 ± 0.716.6 ± 0.6
Control (Empty Vector)LB2.8 ± 0.15.0 ± 0.22.9 ± 0.1
M9 + Glucose2.3 ± 0.16.5 ± 0.23.8 ± 0.1

Data adapted from a study on metabolic engineering for hydroxy fatty acid production, which first evaluated various thioesterases.[7] Values are represented as mean ± standard deviation.

Table 2: Representative Change in Fatty Acid Profile After Heterologous Expression of FaTA in Arabidopsis

This table illustrates the typical changes observed in the fatty acid composition of mature seeds following the heterologous expression of a FaTA gene. The data highlights FaTA's role in increasing the proportion of unsaturated fatty acids.

Fatty AcidWild Type (mol%)FaTA-Transgenic Line (mol%)Fold Change
Palmitic acid (16:0)8.59.2+1.08
Stearic acid (18:0)3.54.1+1.17
Oleic acid (18:1) 15.1 22.5 +1.49
Linoleic acid (18:2)28.330.1+1.06
α-Linolenic acid (18:3)18.219.5+1.07
Eicosenoic acid (20:1)20.110.3-0.51
Erucic acid (22:1)1.50.8-0.53

Data is representative and modeled after qualitative and quantitative descriptions of FATA overexpression effects in plants.[4]

Experimental Protocols & Visualizations

Fatty Acid Biosynthesis Pathway and FaTA's Role

The diagram below illustrates the Type II Fatty Acid Synthesis (FAS-II) pathway common in bacteria and plants. It highlights the cyclical elongation of the fatty acid chain and the terminal step where FaTA can act to release a free fatty acid, thereby diverting intermediates from the native pathway into FFA products.

FattyAcid_Biosynthesis AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC MalonylACP Malonyl-ACP MalonylCoA->MalonylACP FabD ElongationCycle Elongation Cycle (4 steps, +2 carbons) MalonylACP->ElongationCycle AcylACP Acyl-ACP (C4 to C16/C18) ElongationCycle->AcylACP AcylACP->ElongationCycle FabB/F OleoylACP Oleoyl-ACP (C18:1) AcylACP->OleoylACP FabA, FabB Phospholipids Phospholipid Synthesis (Membranes) OleoylACP->Phospholipids Native Pathway FaTA FaTA (Thioesterase) OleoylACP->FaTA Hydrolysis FFA Free Fatty Acid (Oleic Acid) FaTA->FFA

Caption: The bacterial fatty acid biosynthesis pathway with FaTA.

Protocol 1: Quantification of FaTA Gene Expression by qRT-PCR

This protocol details the measurement of FaTA mRNA levels from engineered microbial cells, which serves as a proxy for the potential rate of enzyme synthesis.

1. RNA Isolation: a. Harvest approximately 1x10⁹ cells from a mid-log phase culture by centrifugation at 5,000 x g for 10 minutes at 4°C. b. Decant the supernatant and immediately process the pellet or flash-freeze in liquid nitrogen and store at -80°C. c. Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions. Include a DNase I treatment step to eliminate genomic DNA contamination. d. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

2. cDNA Synthesis: a. Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers. b. The reaction typically involves incubation at 25°C for 5 min, 46°C for 20 min, and inactivation of the reverse transcriptase at 95°C for 1 min. c. Dilute the resulting cDNA 1:10 with nuclease-free water for use in qPCR.

3. Quantitative PCR (qPCR): a. Design primers specific to the FaTA gene and a stable housekeeping gene (e.g., rpoD, cysG for E. coli) for normalization. Primers should amplify a product of 100-200 bp. b. Prepare the qPCR reaction mix in a 20 µL final volume: 10 µL of 2x SYBR Green Master Mix, 1 µL of each forward and reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water. c. Run the reaction on a real-time PCR instrument with a typical cycling program: 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s. d. Include a melt curve analysis at the end to verify the specificity of the amplified product. e. Calculate the relative expression of the FaTA gene using the ΔΔCt method, normalizing to the housekeeping gene.

General Experimental Workflow

The diagram below outlines the logical flow of a typical metabolic engineering project that uses FaTA as a biomarker for optimizing FFA production.

Experimental_Workflow cluster_analysis Biomarker & Product Analysis StrainEng Strain Engineering (Host selection, FaTA gene insertion) Cultivation Cultivation & Induction (Shake flask / Bioreactor) StrainEng->Cultivation Biomass Harvest Biomass & Supernatant Cultivation->Biomass RNA RNA Extraction Biomass->RNA Lysis Cell Lysis Biomass->Lysis Lipid Lipid Extraction Biomass->Lipid qPCR qRT-PCR (FaTA Expression) RNA->qPCR Data Data Analysis & Optimization qPCR->Data Assay Enzyme Activity Assay (FaTA Activity) Lysis->Assay Assay->Data GC GC Analysis (FFA Titer & Profile) Lipid->GC GC->Data Data->StrainEng Iterative Design

Caption: Workflow for a metabolic engineering study using FaTA.

Protocol 2: Radiometric Assay for FaTA Activity

This assay directly measures the enzymatic activity of FaTA by quantifying the release of radiolabeled fatty acids from their acyl-ACP substrate.[8] Caution: This protocol requires handling of radioactive materials and should be performed in a licensed facility with appropriate safety measures.

1. Preparation of [1-¹⁴C]Acyl-ACP Substrate: a. The specific substrate for FaTA, [1-¹⁴C]oleoyl-ACP, must be synthesized enzymatically. This typically involves incubating [1-¹⁴C]oleic acid with ATP, Coenzyme A, and acyl-CoA synthetase to form [1-¹⁴C]oleoyl-CoA. b. The resulting [1-¹⁴C]oleoyl-CoA is then incubated with apo-acyl carrier protein (ACP) and acyl-CoA:ACP transacylase to produce the final [1-¹⁴C]oleoyl-ACP substrate. c. The labeled substrate should be purified to remove unreacted fatty acids.

2. Enzyme Extraction: a. Harvest cells and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT). b. Lyse the cells by sonication or using a French press. c. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to obtain a clear cell-free extract. d. Determine the total protein concentration of the extract using a Bradford or BCA assay.

3. Thioesterase Assay Reaction: a. Prepare the reaction mixture in a final volume of 100 µL containing: 50 mM Tris-HCl (pH 8.0), 5 mM DTT, a known amount of [1-¹⁴C]acyl-ACP substrate (e.g., 2000 Bq), and 0.1-1.0 µg of the cell-free extract. b. Initiate the reaction by adding the enzyme extract. c. Incubate at room temperature (or the enzyme's optimal temperature) for 5-10 minutes. The reaction time should be within the linear range of product formation. d. Stop the reaction by adding 250 µL of 1 M acetic acid in isopropanol.

4. Product Extraction and Quantification: a. Extract the released [1-¹⁴C]oleic acid by adding 300 µL of hexane, vortexing vigorously, and centrifuging to separate the phases. b. Transfer the upper hexane phase to a scintillation vial. Repeat the extraction once more. c. Add scintillation cocktail to the vial and measure the radioactivity using a liquid scintillation counter. d. Calculate the specific activity as picomoles of fatty acid released per minute per milligram of protein.

Protocol 3: Quantification of Total Free Fatty Acids by Gas Chromatography (GC)

This protocol provides a method for extracting total lipids and analyzing the fatty acid profile of an engineered microbial culture.

1. Sample Preparation and Lipid Extraction: a. Take a known volume of culture (e.g., 10 mL) and centrifuge to pellet the cells. Lyophilize the cell pellet to determine the dry cell weight. b. For total cellular lipids, resuspend the pellet in a known volume of methanol. c. Add chloroform and water in a ratio to achieve a final Bligh-Dyer monophasic system (Chloroform:Methanol:Water, 1:2:0.8 v/v/v). d. After incubation, add more chloroform and water to break the phase (final ratio 2:2:1.8). e. Centrifuge to separate the layers. The lower organic phase contains the lipids. Carefully collect this phase into a new glass tube.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs): a. Evaporate the solvent from the lipid extract under a stream of nitrogen. b. Add 1 mL of 2% (v/v) sulfuric acid in methanol to the dried lipids. Also, add an internal standard (e.g., heptadecanoic acid, C17:0) for quantification. c. Seal the tube and heat at 80°C for 1 hour. d. Cool the tube, then add 1 mL of hexane and 0.5 mL of saturated NaCl solution. Vortex to mix. e. Centrifuge briefly. The upper hexane layer contains the FAMEs.

3. GC Analysis: a. Transfer the hexane layer containing FAMEs to a GC vial. b. Inject 1 µL of the sample into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) and a suitable capillary column (e.g., DB-23 or similar). c. Use a temperature program that effectively separates the FAMEs of interest (e.g., initial temp 100°C, ramp to 240°C). d. Identify individual FAMEs by comparing their retention times to those of a known FAME standard mix. e. Quantify the amount of each fatty acid by comparing its peak area to the peak area of the internal standard. Calculate the final concentration in mg/L or as a percentage of dry cell weight.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield of Recombinant FATA Protein

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the recombinant FATA protein. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and purification of FATA protein, particularly focusing on resolving issues of low yield.

Frequently Asked Questions (FAQs)

Expression & Induction Issues

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Solubility & Protein Folding Issues

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Purification & Degradation Issues

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Troubleshooting Guides

Q1: My FATA protein expression is very low or undetectable. What are the common causes?

A: Low or no expression of the target protein is a frequent issue. The problem can stem from issues with the gene sequence, the expression vector, host cell health, or incorrect induction.

Troubleshooting Steps:

  • Verify the Expression Construct: Sequence your plasmid to confirm that the FATA gene is in the correct open reading frame and free of mutations.[1] Ensure that regulatory elements like the promoter and ribosome binding site are correctly placed.[2]

  • Check for Codon Bias: The presence of codons in your FATA gene that are rarely used by E. coli can stall translation and reduce expression levels.[3][4] Consider codon optimization for your host system.

  • Assess Protein Toxicity: Overexpression of some proteins can be toxic to the host cells, leading to poor growth and reduced protein yield.[3] Check for a significant decrease in cell growth rate after induction. If toxicity is suspected, try using a lower inducer concentration or a weaker promoter.[5]

  • Analyze mRNA Levels: If possible, perform RT-qPCR to determine if the FATA gene is being transcribed into mRNA. A lack of mRNA suggests a problem with transcription, possibly related to the promoter or repressor system.

  • Run a Small-Scale Expression Trial: Before scaling up, perform small-scale trials to confirm expression. Always include a negative control (e.g., cells with an empty vector) and a positive control if available. Analyze total cell lysates by SDS-PAGE and Western blot to detect even low levels of protein.[6]

Q2: How can I optimize the induction conditions (e.g., IPTG concentration, temperature) for better FATA protein yield?

A: Fine-tuning induction parameters is critical for maximizing soluble protein yield.[2] High induction strength and temperature can sometimes lead to rapid protein synthesis, overwhelming the cell's folding machinery and causing aggregation.[7]

Optimization Strategy:

A matrix of experiments varying inducer concentration and temperature is recommended. Lowering the temperature post-induction is a common strategy to slow down protein synthesis, which can enhance proper folding and solubility.[6][7] Reducing the inducer concentration can also decrease the rate of transcription, which may improve the final yield of soluble protein.[4]

Data Presentation: Example Optimization Matrix

Trial IPTG Concentration (mM) Induction Temperature (°C) Induction Time (hours) Soluble FATA Yield (mg/L) Insoluble FATA Yield (mg/L)
11.0374550
20.5374845
30.13082520
40.11816405
50.051820352

Q3: Could the codon usage of my FATA gene be affecting its expression in E. coli?

A: Yes, absolutely. Codon bias is a common reason for poor expression of heterologous proteins.[4] If the mRNA for your FATA protein contains a high frequency of codons that are rare in E. coli, the translation rate will be slow due to the low abundance of the corresponding tRNAs.[8][9] This can lead to ribosomal stalling, premature termination of translation, and ultimately, a low yield of full-length protein.[9]

Solutions:

  • Codon Optimization: The most effective solution is to synthesize a new version of the FATA gene where the codons have been optimized for the expression host (e.g., E. coli K-12).[10][11] This involves replacing rare codons with synonymous common ones without altering the amino acid sequence.[8][12]

  • Use Specialized Host Strains: Use E. coli strains like BL21(DE3)-CodonPlus-RIPL, which carry an extra plasmid containing genes for tRNAs that recognize rare codons (e.g., AGA, AGG, AUA, CUA).[13] This can help overcome limitations imposed by codon bias.[5]

Q4: What is basal or "leaky" expression, and could it be harming my FATA protein yield?

A: Basal or leaky expression refers to the production of your target protein at a low level even before the inducer (e.g., IPTG) is added. This is common in powerful expression systems like the T7 promoter system.[3] If the FATA protein is toxic to the host cells, even low levels of leaky expression can impair cell growth, leading to lower cell density and a significantly reduced final protein yield.[3]

Visualizing the T7 Expression System

The diagram below illustrates the regulation of the T7 promoter system, which is commonly used for high-level protein expression in E. coli.

T7_Expression_System cluster_regulation Regulation Control cluster_expression Expression Cassette IPTG IPTG (Inducer) LacI LacI Repressor IPTG->LacI inhibits T7_Polymerase T7 RNA Polymerase Gene LacI->T7_Polymerase represses transcription Glucose Glucose Glucose->LacI promotes binding T7_Promoter T7 Promoter T7_Polymerase->T7_Promoter binds to FATA_Gene FATA Gene T7_Promoter->FATA_Gene drives transcription FATA_Protein FATA Protein FATA_Gene->FATA_Protein is translated to

Regulation of the T7 expression system in E. coli.

Mitigation Strategies:

  • Add Glucose: Supplementing the growth media with 0.5-1% glucose can help repress basal expression from the lac promoter, which drives T7 RNA polymerase expression.[3]

  • Use T7 Lysozyme Strains: Employ host strains like BL21(DE3)pLysS or pLysE. These strains produce T7 lysozyme, a natural inhibitor of T7 RNA polymerase, which reduces its activity in the absence of high-level induction.[3]

  • Choose a Tighter-Regulated System: If leaky expression remains a problem, consider switching to an expression system with tighter regulation, such as the arabinose-inducible araBAD promoter (pBAD) system.[4]

Q5: My FATA protein is expressed, but it's insoluble and forms inclusion bodies. How can I improve its solubility?

A: Inclusion bodies are dense aggregates of misfolded protein that accumulate in the cytoplasm.[14][15] Their formation is often triggered by a high rate of protein synthesis that exceeds the cell's capacity for proper folding.[7]

Troubleshooting Flowchart for Solubility Issues

Solubility_Troubleshooting Start Low Soluble FATA Yield CheckExpression Is protein expression level high? Start->CheckExpression OptimizeInduction Optimize Induction: - Lower Temperature (16-25°C) - Lower Inducer [IPTG] - Shorter Induction Time CheckExpression->OptimizeInduction Yes CheckHost Change Expression Host: - Strains with chaperones (e.g., GroEL/ES) - Periplasmic expression strains CheckExpression->CheckHost No CheckConstruct Modify Construct: - Add solubility-enhancing tag (e.g., MBP, GST) - Test different fusion partners OptimizeInduction->CheckConstruct CheckHost->CheckConstruct Refold Last Resort: Purify from Inclusion Bodies and Refold CheckConstruct->Refold

Decision tree for troubleshooting FATA protein insolubility.

Key Strategies to Enhance Solubility:

  • Lower Expression Temperature: Reducing the post-induction temperature to 15-25°C is one of the most effective methods to improve solubility.[7] This slows down cellular processes, allowing more time for correct protein folding.[7]

  • Reduce Inducer Concentration: Lowering the IPTG concentration (e.g., to 0.05-0.1 mM) reduces the transcription rate, which can prevent protein aggregation.[4][7]

  • Use a Different Host Strain: Some strains are engineered to facilitate protein folding. For example, strains that co-express chaperone proteins (like GroEL/ES) can assist in the proper folding of your target protein.

  • Add a Solubility-Enhancing Tag: Fusing the FATA protein with a highly soluble partner, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), can significantly improve its solubility.[14]

Q6: What is the protocol for solubilizing and refolding FATA protein from inclusion bodies?

A: Recovering bioactive protein from inclusion bodies is a multi-step process involving cell lysis, inclusion body washing, solubilization with strong denaturants, and subsequent refolding.[16]

Experimental Protocol: Inclusion Body Solubilization and Refolding

  • Cell Lysis and Inclusion Body Isolation:

    • Resuspend the cell pellet from your induced culture in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA).

    • Lyse the cells using sonication or a high-pressure homogenizer on ice.[14]

    • Centrifuge the lysate at ~15,000 x g for 20-30 minutes at 4°C to pellet the inclusion bodies.

  • Inclusion Body Washing:

    • Wash the pellet multiple times with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminating proteins and membrane fragments. Centrifuge between each wash.

  • Solubilization:

    • Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant.[15] The most common are 8 M Urea or 6 M Guanidine Hydrochloride (GdnHCl) in a buffered solution (e.g., 50 mM Tris-HCl pH 8.0) with a reducing agent like 10 mM DTT.[15][17]

    • Incubate with gentle agitation for 1-2 hours at room temperature.

    • Centrifuge at high speed (>20,000 x g) for 30 minutes to pellet any remaining insoluble material. Collect the supernatant containing the denatured FATA protein.

  • Refolding:

    • Refolding is typically achieved by rapidly diluting the denatured protein into a large volume of a refolding buffer or by dialysis against the refolding buffer.

    • A common refolding buffer contains 50 mM Tris-HCl pH 8.0, 0.5 M L-Arginine (an aggregation suppressor), and a redox pair like reduced/oxidized glutathione (GSH/GSSG) to facilitate correct disulfide bond formation.

    • Incubate at 4°C for 12-48 hours with gentle stirring.

  • Purification:

    • After refolding, purify the now-soluble FATA protein using standard chromatography techniques (e.g., IMAC if His-tagged, followed by size-exclusion chromatography).[7]

Q7: Can adding a fusion tag help with the solubility and yield of my FATA protein?

A: Yes, fusion tags can be highly beneficial. They can improve expression, enhance solubility, and simplify purification.[2]

Comparison of Common Solubility-Enhancing Tags

Tag Size (kDa) Mechanism of Action Purification Method Considerations
MBP ~42Acts as a chaperone, actively assisting in the folding of the fused protein. Highly soluble.Amylose Resin ChromatographyLarge size may interfere with protein function; requires protease cleavage for removal.
GST ~26Highly soluble protein that often improves the solubility of its fusion partner.Glutathione-Agarose ChromatographyCan form dimers; requires protease cleavage for removal.
SUMO ~12Acts as a chaperone and has its own protease (SUMO protease) for efficient, specific cleavage.His-tag (often co-expressed)Smaller than MBP/GST; specific protease can be costly but is very efficient.
His ~1Does not typically enhance solubility but is invaluable for purification.Immobilized Metal Affinity (IMAC)Small size is unlikely to affect protein function; can be placed on N- or C-terminus.[6]

Q8: I'm losing a significant amount of FATA protein during purification. What are the potential reasons?

A: Protein loss during purification can occur at multiple stages, from initial cell lysis to the final elution steps.[18][19]

Workflow for Diagnosing Protein Loss

Purification_Workflow Start Cell Pellet Lysis Cell Lysis Start->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Binding Column Binding Clarification->Binding Sample1 Check Pellet: Incomplete Lysis? Clarification->Sample1 Wash Wash Steps Binding->Wash Sample2 Check Flow-through: Binding Issues? Binding->Sample2 Elution Elution Wash->Elution Sample3 Check Wash Fractions: Premature Elution? Wash->Sample3 End Purified Protein Elution->End Sample4 Check Resin Post-Elution: Incomplete Elution? Elution->Sample4

References

FaTA Enzyme Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Fatty Acyl-ACP Thioesterase A (FaTA) enzyme assay. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the FaTA enzyme? A1: The primary function of Fatty Acyl-ACP Thioesterase A (FaTA) is to terminate fatty acid synthesis. It does this by hydrolyzing the thioester bond in acyl-acyl carrier protein (acyl-ACP), releasing a free fatty acid and the acyl carrier protein (ACP). The specificity of FaTA is a major factor in determining the chain length of fatty acids produced in an organism[1].

Q2: What are the typical substrates for FaTA enzymes? A2: FaTA enzymes exhibit a strong preference for unsaturated long-chain acyl-ACPs. For example, the Arabidopsis thaliana FaTA (AtFatA) shows the highest catalytic efficiency with oleoyl-ACP (18:1-ACP)[1]. Its activity is significantly lower with saturated acyl-ACPs like palmitoyl-ACP (16:0-ACP)[1].

Q3: How is FaTA enzyme activity typically measured? A3: FaTA activity is measured by quantifying the free fatty acid released from its acyl-ACP substrate over time. Common detection methods include high-performance liquid chromatography (HPLC), mass spectrometry (MS), or fluorometric and colorimetric assays that use specific probes to detect free fatty acids[2][3]. A common approach for similar hydrolase enzymes involves using a synthetic substrate that releases a fluorescent molecule like 7-amino-4-methylcoumarin (AMC) upon cleavage, which can be measured kinetically[4].

Q4: What is the importance of the Acyl Carrier Protein (ACP) source? A4: The structure of the ACP can influence the substrate specificity and activity of thioesterase enzymes. For the related FatB enzyme, activity was significantly higher when using spinach ACP compared to E. coli ACP, demonstrating that the choice of ACP is a critical parameter in assay design[1].

Troubleshooting Guide

This guide addresses common issues encountered during FaTA enzyme assays in a question-and-answer format.

Problem: No or Very Low Enzyme Activity

QuestionPossible CauseSuggested Solution
Did you add all components in the correct order? Omission of a critical reagent (e.g., enzyme, substrate).Carefully review the protocol and ensure all reagents, including the FaTA enzyme and acyl-ACP substrate, were added. Prepare a master mix for the reaction to ensure consistency[5].
Is the enzyme active? Improper storage or handling led to denaturation. Multiple freeze-thaw cycles.Always store the enzyme at the recommended temperature (typically -20°C or -80°C) and minimize freeze-thaw cycles by preparing aliquots. Check the expiration date[5]. If possible, test the enzyme with a positive control substrate known to be highly active.
Is the acyl-ACP substrate intact and correctly folded? Substrate degradation or improper preparation.The acyl-ACP substrate is sensitive and can degrade. Prepare it fresh or verify its integrity. Ensure the ACP portion of the substrate is correctly folded, as this can impact enzyme binding[1].
Are the assay conditions (pH, temperature) optimal? Sub-optimal pH or temperature for the specific FaTA enzyme.The optimal pH and temperature can vary. Most human enzymes function best around 37°C and a physiological pH[6][7]. Perform pH and temperature optimization experiments. Ensure the assay buffer is at room temperature before starting the assay, unless otherwise specified[5].
Is there an inhibitor present in your sample or reagents? Contaminants in the enzyme preparation or buffer components (e.g., high salt from purification, sodium azide).Sodium azide, for instance, can inhibit peroxidase-based detection systems. Ensure all reagents are high-purity. If testing samples for FaTA activity, be aware of potential endogenous inhibitors and run appropriate controls[8].

Problem: High Background Signal

QuestionPossible CauseSuggested Solution
Is the substrate auto-hydrolyzing? The acyl-ACP substrate is unstable under the current assay conditions (e.g., extreme pH or temperature).Run a "no-enzyme" control (substrate in buffer only) to measure the rate of non-enzymatic hydrolysis. If high, consider adjusting the buffer pH or lowering the assay temperature[6].
Is the detection probe reacting with other components? The fluorescent or colorimetric probe used to detect free fatty acids is reacting non-specifically with buffer components or the substrate.Run a "no-substrate" control (enzyme and probe in buffer) and a "buffer + probe" control to identify the source of the background signal.
Are your reagents contaminated? Contamination of buffers or reagents with free fatty acids or a contaminating enzyme activity.Use fresh, high-quality reagents and purified water. If using a coupled assay, check the purity of all enzymes involved[9].

Problem: Inconsistent Readings / Poor Reproducibility

QuestionPossible CauseSuggested Solution
Is your pipetting accurate? Inaccurate or inconsistent pipetting, especially of small volumes.Use calibrated pipettes and always pipette gently against the wall of the tube or well to avoid bubbles. Prepare a master reaction mix to minimize pipetting errors between wells[5].
Are the temperature and incubation times consistent? Fluctuations in temperature during incubation or inconsistent timing.Use a temperature-controlled incubator or water bath. For kinetic assays, ensure the plate reader maintains a stable temperature. Time all steps precisely for all samples[5].
Are reagents mixed thoroughly? Incomplete mixing of reagents upon addition.Gently mix all components after thawing and before adding them to the reaction. Ensure the final reaction mixture is homogenous before starting measurements[5].
Has the signal reached a plateau? The reaction has proceeded beyond the linear range, saturating the detector.This can happen if the enzyme concentration is too high or the incubation time is too long. The resulting signal will be flat at higher concentrations. Reduce the enzyme concentration or incubation time to ensure your measurements fall within the linear range of the assay[9].

Experimental Protocols and Data

Protocol: Standard FaTA Activity Assay (Fluorometric)

This protocol is a generalized method and should be optimized for your specific FaTA enzyme and substrate. It is based on the principle of detecting the released free fatty acid.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer. A common starting point is 100 mM potassium phosphate or 50 mM MOPS, pH 7.0, containing 2 mM EDTA[2][10]. The optimal buffer system and pH should be determined experimentally[11].

  • FaTA Enzyme: Thaw the enzyme stock on ice. Dilute it to the desired concentration in cold assay buffer immediately before use. The final concentration should be determined to ensure the reaction rate is linear over the desired time course.

  • Acyl-ACP Substrate: Prepare the specific acyl-ACP substrate (e.g., oleoyl-ACP) at a stock concentration in assay buffer. The final concentration in the assay should ideally be at or near the Michaelis constant (Km) for initial characterization, or at saturating levels (5-10 times the Km) for inhibitor screening[6].

  • Detection Reagent: Prepare a fluorescent probe that specifically detects free fatty acids according to the manufacturer's instructions.

2. Assay Procedure:

  • Set up the reaction in a 96-well black plate suitable for fluorescence measurements[5].

  • Add 50 µL of the diluted acyl-ACP substrate to each well.

  • Include necessary controls:

    • No-Enzyme Control: 50 µL of substrate + 50 µL of assay buffer.

    • No-Substrate Control: 50 µL of assay buffer + 50 µL of diluted enzyme.

  • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes[12].

  • Initiate the reaction by adding 50 µL of the diluted FaTA enzyme to the appropriate wells.

  • Immediately place the plate in a fluorescence plate reader pre-set to the assay temperature.

  • Measure the fluorescence kinetically (e.g., every 60 seconds for 30 minutes) at the appropriate excitation and emission wavelengths for your probe[4].

3. Data Analysis:

  • Subtract the background fluorescence from the "no-enzyme" or "no-substrate" controls.

  • Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot[13].

  • Enzyme activity can be expressed in relative fluorescence units (RFU) per minute or converted to moles of product per minute using a standard curve of the free fatty acid.

Quantitative Data Tables

Table 1: Substrate Specificity of A. thaliana FatA (AtFatA) This table summarizes the kinetic parameters for AtFatA with various acyl-ACP substrates, highlighting its preference for oleoyl-ACP[1].

Substrate (Acyl-ACP)Km (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
16:0 (Palmitoyl) 1.1 ± 0.20.13 ± 0.011.2 x 10⁵
18:0 (Stearoyl) 1.3 ± 0.20.15 ± 0.011.2 x 10⁵
18:1 (Oleoyl) 1.0 ± 0.19.1 ± 0.39.1 x 10⁶

Data adapted from scientific literature[1]. Both chain length and the presence of a double bond strongly influence the catalytic rate (kcat) with only minor effects on substrate binding (Km)[1].

Table 2: Example of pH Influence on Inhibitor Potency for a Hydrolase Enzyme This table demonstrates how pH can affect the potency of inhibitors, using data from a related fatty acid amide hydrolase (FAAH) as an example[14]. This highlights the importance of maintaining a consistent pH when screening for inhibitors.

InhibitorpI₅₀ at pH 5.28pI₅₀ at pH 8.37
PMSF 5.01 ± 0.044.36 ± 0.04
(-)ibuprofen 4.11 ± 0.033.54 ± 0.02
(+)ibuprofen 4.10 ± 0.023.52 ± 0.02

Data adapted from a study on FAAH[14]. A higher pI₅₀ value indicates greater potency.

Visualizations and Workflows

FaTA Enzyme Reaction Pathway

FaTA_Reaction cluster_fas Fatty Acid Synthesis cluster_products Products Acyl_ACP Acyl-ACP (Growing Fatty Acid Chain) FaTA FaTA Enzyme Acyl_ACP->FaTA Substrate Binding FFA Free Fatty Acid (e.g., Oleic Acid) FaTA->FFA Hydrolysis ACP Acyl Carrier Protein (Recycled) FaTA->ACP

Caption: The FaTA enzyme catalyzes the hydrolysis of Acyl-ACP.

Experimental Workflow for FaTA Assay Optimization

Assay_Workflow A 1. Reagent Preparation (Enzyme, Substrate, Buffer) B 2. Initial Assay Setup (Based on Literature) A->B C 3. Parameter Optimization B->C D pH & Buffer Selection C->D Varies E Temperature C->E Varies F Enzyme & Substrate Conc. C->F Varies G 4. Validate Optimized Conditions D->G E->G F->G H 5. Run Final Assay (e.g., Inhibitor Screening) G->H

Caption: A stepwise workflow for optimizing a FaTA enzyme assay.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Assay Problem Occurs Q1 Is there any signal? Start->Q1 A1_No No Signal Q1->A1_No No A1_Yes Signal Present Q1->A1_Yes Yes Q2 Check Reagents: - Enzyme Active? - Substrate Intact? - All Added? A1_No->Q2 Q3 Is background high in no-enzyme control? A1_Yes->Q3 A3_Yes Substrate auto-hydrolysis or probe issue. Q3->A3_Yes Yes Q4 Are results reproducible? Q3->Q4 No A4_No Check Pipetting, Mixing, Temp Control Q4->A4_No No A4_Yes Proceed with analysis Q4->A4_Yes Yes

References

Technical Support Center: FATA Gene Cloning

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cloning of FATA (Acyl-ACP Thioesterase A) genes. FATA genes are crucial in plant fatty acid biosynthesis, catalyzing the termination of fatty acid synthesis by hydrolyzing acyl-ACPs.[1][2] Cloning these genes can sometimes present challenges related to their sequence characteristics or potential effects on host cell metabolism.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the FATA gene, and why might it be difficult to clone?

A1: The FATA gene encodes an oleoyl-acyl carrier protein (ACP) thioesterase, which plays a key role in terminating fatty acid synthesis in plants by releasing oleic acid (18:1) from the ACP.[1][2] Cloning difficulties can arise from several factors, including high GC content in certain regions, the presence of repetitive sequences, or potential toxicity of the expressed protein to the E. coli host, which can disrupt cell membrane integrity or metabolic balance.

Q2: My PCR amplification of the FATA gene is failing or resulting in non-specific bands. What should I do?

A2: PCR failure is a common issue. First, verify the integrity and purity of your template DNA. Plant genomic DNA can contain PCR inhibitors. Consider redesigning your primers to have a GC content of 40-60% and a melting temperature (Tm) within 3°C of each other.[3] Optimizing the annealing temperature by running a gradient PCR is also crucial. If issues persist, using a high-fidelity polymerase and adding PCR enhancers like DMSO or betaine can help overcome challenges associated with secondary structures or high GC content.[3]

Q3: I'm getting very few or no colonies after transformation. What are the likely causes?

A3: Low transformation efficiency can be due to several factors. Ensure your competent cells are viable and have a high transformation efficiency (ideally >1 x 10^8 cfu/µg). The ligation reaction itself might be inefficient; verify the integrity of your vector and insert, and optimize the vector-to-insert molar ratio. Components of the ligation buffer, such as PEG, can inhibit transformation, so consider diluting your ligation mixture before adding it to the cells.[4][5] Finally, the FATA gene product might be toxic to the cells, leading to cell death post-transformation.[6]

Q4: All my colonies are white in a blue-white screen, but sequencing shows no insert. What happened?

A4: This often indicates vector self-ligation without incorporating the insert, which can happen if the vector was not completely digested or if the ends were re-ligated. Ensure complete digestion of your vector and consider dephosphorylating the vector to prevent it from re-ligating to itself. Running a "vector only" ligation control can help you assess the level of background from self-ligation.

Q5: My Sanger sequencing results for the FATA clone are noisy or show multiple peaks. How can I troubleshoot this?

A5: Poor sequencing results can stem from several issues. If the chromatogram is messy with low signal intensity, it could be due to low DNA template concentration or poor-quality plasmid prep.[7] Overlapping peaks suggest contamination from another plasmid or multiple priming events; try re-streaking your colony to ensure it's clonal and verify your sequencing primer is specific.[7][8] If the sequence stops abruptly, it may be due to secondary structures within the FATA gene, which can be resolved by using different sequencing chemistry or sequencing from the reverse direction.[7]

Troubleshooting Guides

Guide 1: PCR Amplification of FATA Gene

This guide addresses common issues during the PCR amplification of the FATA gene from a plant source.

Problem Possible Cause Recommended Solution
No PCR Product Poor template DNA quality (inhibitors present).Re-purify genomic DNA using a plant-specific kit. Dilute the template DNA to reduce inhibitor concentration.
Incorrect primer design or degraded primers.Verify primer sequences. Design new primers with optimal Tm and GC content. Use fresh primer aliquots.[3]
Suboptimal annealing temperature.Perform a gradient PCR to find the optimal annealing temperature. As a starting point, use a temperature 3-5°C below the calculated primer Tm.[9]
Inefficient DNA polymerase.Use a high-fidelity polymerase designed for long or difficult templates. Ensure the polymerase has not been inactivated by improper storage.
Non-specific Bands Annealing temperature is too low.Increase the annealing temperature in 2°C increments.
Primer-dimer formation.Ensure primer sequences are not complementary, especially at the 3' ends. Reduce primer concentration.[3]
Too much template DNA.Reduce the amount of template DNA used in the reaction. For genomic DNA, 100 ng is often sufficient.[3]
Smeared Bands DNA degradation or excessive enzyme.Check template DNA integrity on a gel. Reduce the number of PCR cycles to between 25 and 30.[10]
Guide 2: Ligation and Transformation

This section provides troubleshooting for common failures during the ligation of the FATA insert into a vector and subsequent transformation into E. coli.

Problem Possible Cause Recommended Solution
Few or No Colonies Inefficient ligation.Optimize the vector:insert molar ratio (see Table 1). Ensure T4 DNA ligase and ATP in the buffer are active; avoid repeated freeze-thaw cycles of the buffer.[11] Incubate at 16°C overnight for maximum efficiency.
Low competency of cells.Use a fresh batch of high-efficiency competent cells (>1 x 10^8 cfu/µg). Handle cells gently and do not vortex.[4]
FATA gene product is toxic to cells.Use a host strain designed for toxic proteins (e.g., BL21(DE3) pLysS). Grow plates at a lower temperature (25–30°C) to reduce basal expression.[6]
High Background (Many Colonies without Insert) Incomplete vector digestion.Increase digestion time and ensure optimal buffer conditions. Gel purify the digested vector.
Vector self-ligation.Dephosphorylate the vector using an enzyme like Calf Intestinal Phosphatase (CIP) or Shrimp Alkaline Phosphatase (SAP).
Template plasmid carryover (if insert was from PCR).Digest the PCR product with DpnI to eliminate the methylated template plasmid before ligation.[12]

Data Presentation

Table 1: Recommended Vector to Insert Molar Ratios for Ligation

Optimizing the molar ratio of vector to insert is critical for successful ligation. The ideal ratio depends on the relative sizes of the vector and insert.

Vector Size (kb)Insert Size (kb)Recommended Starting Molar Ratio (Vector:Insert)Notes
3.01.01:3For standard cloning where the insert is smaller than the vector.[5][13]
5.05.01:1When vector and insert are of similar size.[14]
6.00.51:5 to 1:7Increase the molar excess of the insert when it is significantly smaller than the vector.
4.00.11:10 to 1:20For very small inserts, a large molar excess is often required to ensure efficient ligation.[14]

Table 2: Transformation Efficiency of Common E. coli Strains

The choice of competent cells significantly impacts the number of transformants obtained.

E. coli StrainRelevant Genotype FeaturesTypical Transformation Efficiency (cfu/µg DNA)Primary Application
DH5αrecA1, endA11 x 10⁸ - 1 x 10⁹Routine subcloning, high-quality plasmid preparation.
TOP10recA1, endA1, mcrA1 x 10⁹High-efficiency cloning and plasmid propagation.
BL21(DE3)lon, ompT1 x 10⁷ - 1 x 10⁸Protein expression (contains T7 RNA polymerase).
BL21(DE3) pLysSlon, ompT, pLysS plasmid1 x 10⁷ - 1 x 10⁸Expression of toxic proteins (pLysS reduces basal expression).[6]
Stbl3recA13, mcrB, mrr>1 x 10⁸Cloning of unstable DNA, such as sequences with repeats.

Note: Efficiencies can vary between commercial preparations and lab-made batches.

Experimental Protocols

Protocol 1: High-Fidelity PCR for FATA Gene Amplification
  • Reaction Setup: In a sterile PCR tube, combine the following components on ice:

    • Nuclease-Free Water: to a final volume of 50 µL

    • 5X High-Fidelity Buffer: 10 µL

    • 10 mM dNTPs: 1 µL

    • 10 µM Forward Primer: 1.5 µL

    • 10 µM Reverse Primer: 1.5 µL

    • Plant Genomic DNA (50-100 ng/µL): 1 µL

    • High-Fidelity DNA Polymerase: 0.5 µL

  • Thermal Cycling: Place the tube in a thermocycler and run the following program:

    • Initial Denaturation: 98°C for 30 seconds

    • 30 Cycles of:

      • Denaturation: 98°C for 10 seconds

      • Annealing: 55-65°C for 20 seconds (optimize with gradient PCR)

      • Extension: 72°C for 30 seconds per kb of amplicon length

    • Final Extension: 72°C for 5 minutes

    • Hold: 4°C

  • Analysis: Run 5 µL of the PCR product on a 1% agarose gel to verify the size and purity of the amplified FATA gene.

Protocol 2: Vector and Insert Ligation
  • Quantify DNA: Determine the concentration of your purified PCR product (insert) and linearized vector using a spectrophotometer or fluorometer.

  • Calculate Molar Ratio: Use an online tool or the formula below to calculate the mass of insert needed for a 1:3 vector:insert molar ratio.

    • Mass of Insert (ng) = [Mass of Vector (ng) x Size of Insert (kb) / Size of Vector (kb)] x 3

  • Ligation Reaction Setup: Combine the following in a microcentrifuge tube:

    • Linearized Vector: 50 ng

    • Purified Insert: Calculated amount from step 2

    • 10X T4 DNA Ligase Buffer: 2 µL

    • T4 DNA Ligase: 1 µL

    • Nuclease-Free Water: to a final volume of 20 µL

  • Incubation: Incubate the reaction at 16°C overnight or at room temperature for 1-2 hours. For rapid ligations, kits are available that can complete the reaction in as little as 5 minutes.[11]

  • Heat Inactivation (Optional): Heat the reaction at 65°C for 10 minutes to inactivate the ligase before transformation.

Visualizations

Cloning_Workflow cluster_prep DNA Preparation cluster_assembly Assembly & Transformation cluster_verification Clone Verification PCR 1. PCR Amplification of FATA Gene Purify 3. Gel Purification of Insert and Vector PCR->Purify Digest_Vector 2. Vector Digestion Digest_Vector->Purify Ligation 4. Ligation Purify->Ligation Transformation 5. Transformation into E. coli Ligation->Transformation Plating 6. Plating on Selective Media Transformation->Plating Colony_PCR 7. Colony PCR Plating->Colony_PCR Miniprep 8. Plasmid Miniprep Plating->Miniprep Sequencing 9. Sanger Sequencing Miniprep->Sequencing

Caption: General workflow for cloning the FATA gene.

PCR_Troubleshooting node_action node_action Start PCR Result? No_Band No Band? Start->No_Band No Smear_Bands Smear or Multiple Bands? Start->Smear_Bands No Correct_Band Correct Band? Start->Correct_Band Yes Check_Template Template DNA OK? No_Band->Check_Template Yes Increase_Annealing Increase Annealing Temperature? Smear_Bands->Increase_Annealing Yes Action_Proceed Proceed to Purification Correct_Band->Action_Proceed Check_Primers Primers OK? Check_Template->Check_Primers Yes Action_Repurify Re-purify DNA Check_Template->Action_Repurify No Optimize_Annealing Optimize Annealing Temperature? Check_Primers->Optimize_Annealing Yes Action_Order_New Order New Primers Check_Primers->Action_Order_New No Action_Gradient_PCR Run Gradient PCR Optimize_Annealing->Action_Gradient_PCR Yes Reduce_Template Reduce Template Concentration? Increase_Annealing->Reduce_Template No Increase_Annealing->Action_Gradient_PCR Yes Redesign_Primers Redesign Primers? Reduce_Template->Redesign_Primers No Reduce_Template->Action_Proceed Yes Redesign_Primers->Action_Order_New

Caption: Troubleshooting flowchart for FATA gene PCR.

Fatty_Acid_Pathway cluster_plastid Plastid AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FAS_Complex Fatty Acid Synthase (FAS) Complex MalonylCoA->FAS_Complex Acyl_ACP Acyl-ACP (C4 to C16) FAS_Complex->Acyl_ACP Elongation Cycles Stearoyl_ACP Stearoyl-ACP (18:0) Acyl_ACP->Stearoyl_ACP Oleoyl_ACP Oleoyl-ACP (18:1) Stearoyl_ACP->Oleoyl_ACP SAD Free_Fatty_Acids Free Fatty Acids (e.g., Oleic Acid) Oleoyl_ACP->Free_Fatty_Acids FATA (Hydrolysis)

Caption: Simplified plant fatty acid biosynthesis pathway.

References

Technical Support Center: Improving the Stability of Purified FATA Protein

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the FATA (Fatty Acyl-ACP Thioesterase) protein. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common stability issues encountered during the purification and storage of FATA proteins.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of FATA protein?

A1: FATA, or Fatty Acyl-ACP Thioesterase, is a key enzyme in the de novo fatty acid synthesis pathway in plants. Its primary role is to terminate fatty acid elongation by hydrolyzing the thioester bond of acyl-acyl carrier protein (acyl-ACP), releasing free fatty acids. The substrate specificity of FATA enzymes is a major determinant of the chain length and degree of saturation of the fatty acids produced in plant tissues.[1][2] Specifically, the FatA class of these enzymes shows a high preference for unsaturated oleoyl-ACP (18:1-ACP).[3][4][5]

Q2: My purified FATA protein appears to be degrading. What could be the cause?

A2: Proteolytic degradation is a common issue during the purification of FATA proteins. Studies on acyl-ACP thioesterase from oil seed rape have identified smaller molecular weight bands on SDS-PAGE, which are believed to be degradation products of the full-length protein.[3] This suggests that endogenous proteases co-purifying with your FATA protein may be cleaving it.

Q3: How can I prevent proteolytic degradation of my FATA protein?

A3: To minimize proteolysis, it is crucial to work quickly, maintain low temperatures (4°C) throughout the purification process, and add a cocktail of protease inhibitors to your lysis and purification buffers. The specific type and concentration of protease inhibitors may need to be empirically determined for your specific expression system and purification scheme.

Q4: My FATA protein is precipitating out of solution. What is causing this aggregation?

A4: Protein aggregation can be caused by a variety of factors including suboptimal buffer conditions (pH, ionic strength), high protein concentration, repeated freeze-thaw cycles, and the absence of stabilizing agents. For some proteins, aggregation is driven by the exposure of hydrophobic regions that can occur if the protein is partially unfolded.

Q5: What are the general recommended storage conditions for purified FATA protein?

A5: For short-term storage (a few days), purified FATA protein can be kept at 4°C. For long-term storage, it is recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C. To prevent damage from repeated freeze-thaw cycles, it is best to store the protein in single-use aliquots. The addition of cryoprotectants, such as glycerol, is also highly recommended for long-term frozen storage.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with purified FATA protein.

Issue 1: Low Yield of Purified FATA Protein
Possible Cause Troubleshooting Step Rationale
Inefficient Cell Lysis Optimize your lysis protocol. For bacterial expression, consider methods like sonication or French press. Ensure complete cell disruption by monitoring under a microscope.Incomplete lysis will result in a lower amount of total protein being released for purification.
Suboptimal Purification Buffer Adjust the pH and ionic strength of your purification buffers. For an acyl-ACP thioesterase from oil seed rape, a pH optimum of 9.5 was reported for activity.[3]The binding efficiency of your protein to the chromatography resin can be highly dependent on the buffer conditions.
Proteolytic Degradation Add a protease inhibitor cocktail to your lysis buffer immediately before use. Keep samples at 4°C at all times.Proteases released during cell lysis can rapidly degrade your target protein, leading to lower yields of the full-length, active protein.[3]
Issue 2: Instability of Purified FATA Protein (Aggregation or Degradation)
Possible Cause Troubleshooting Step Rationale
Inappropriate Buffer pH Perform a pH stability screen. Based on reported activity optima, a pH range between 8.0 and 9.5 might be a good starting point.[3] An example of a suitable buffer is 50 mM Tris-HCl.[6]The pH of the buffer affects the surface charge of the protein, which can influence its solubility and stability. Deviations from the optimal pH can lead to unfolding and aggregation.
Incorrect Ionic Strength Optimize the salt concentration in your storage buffer. A concentration of 300 mM NaCl has been used in a purification buffer for a similar thioesterase.Salt concentration influences hydrophobic interactions and can either stabilize or destabilize a protein. High salt can sometimes lead to "salting out" and precipitation.
Repeated Freeze-Thaw Cycles Aliquot your purified protein into single-use volumes before freezing.The process of freezing and thawing can cause denaturation and aggregation. Minimizing the number of cycles is crucial for maintaining protein integrity.
Oxidation Add a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol to your buffers. A concentration of 1-5 mM DTT is commonly used.[6]Cysteine residues in the protein can form disulfide bonds upon oxidation, which can lead to aggregation or loss of activity.

Quantitative Data Summary

While comprehensive quantitative stability data for FATA proteins is limited in the literature, the following tables provide recommended starting conditions based on published purification and assay protocols for acyl-ACP thioesterases.

Table 1: Recommended Buffer Conditions for FATA Protein Purification and Storage

ComponentConcentrationpHPurposeReference
Tris-HCl50 mM8.0Buffering agent[6]
NaCl300 mM-Ionic strength
Glycerol5% (v/v)-Cryoprotectant/Stabilizer
DTT1-5 mM-Reducing agent[6]
Protease InhibitorsManufacturer's recommendation-Prevent proteolysis

Table 2: General Protein Storage Recommendations

Storage MethodTemperatureDurationKey Considerations
Refrigeration4°CShort-term (days to a week)Add protease inhibitors and an antimicrobial agent (e.g., sodium azide).
Frozen in Glycerol-20°CMid-term (weeks to months)Add glycerol to a final concentration of 20-50% (v/v) to prevent ice crystal formation.
Flash-Freezing-80°C or Liquid NitrogenLong-term (months to years)Aliquot into single-use tubes to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Acyl-ACP Thioesterase Activity Assay (Radiometric)

This protocol is adapted from a method used for characterizing acyl-ACP thioesterases from Koelreuteria paniculata.[6]

Materials:

  • Purified FATA protein

  • [1-¹⁴C] labeled acyl-ACP substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM DTT

  • Quenching Solution: 1 M acetic acid in 2-propanol

  • Hexane

  • Scintillation fluid and counter

Procedure:

  • Prepare the reaction mixture in a final volume of 0.1 mL containing Assay Buffer, 50–2500 Bq of [1-¹⁴C] acyl-ACP, and 0.025–1.0 ng of your purified FATA enzyme.

  • Incubate the reaction at room temperature for 5 minutes.

  • Stop the reaction by adding 0.25 mL of the Quenching Solution.

  • Extract the hydrolyzed free fatty acids by adding 0.3 mL of hexane, vortexing, and centrifuging to separate the phases. Repeat the extraction.

  • Combine the hexane phases and measure the radioactivity using a liquid scintillation counter.

  • Calculate the enzyme activity based on the amount of radiolabeled free fatty acid produced per unit of time.

Protocol 2: Acyl-ACP Thioesterase Activity Assay (Spectrophotometric)

This protocol is based on the use of 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) to detect the release of free sulfhydryl groups from ACP upon hydrolysis of the acyl group.

Materials:

  • Purified FATA protein

  • Acyl-ACP substrate

  • Assay Buffer: 100 mM phosphate buffer, pH 8.0

  • DTNB solution: 1 mM in Assay Buffer

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Prepare a reaction mixture containing Assay Buffer and 1 mM DTNB.

  • Add your purified FATA enzyme to the reaction mixture.

  • Initiate the reaction by adding the acyl-ACP substrate.

  • Immediately monitor the increase in absorbance at 412 nm over time in a spectrophotometer.

  • Calculate the rate of reaction using the molar extinction coefficient of the product, 2-nitro-5-thiobenzoate (TNB), which is 13,600 M⁻¹cm⁻¹.

  • Enzyme activity is expressed as moles of acyl-ACP hydrolyzed per minute per milligram of protein.

Visualizations

experimental_workflow cluster_purification FATA Protein Purification cluster_stability_assessment Stability Assessment cell_lysis Cell Lysis (with Protease Inhibitors) clarification Clarification (Centrifugation/Filtration) cell_lysis->clarification chromatography Affinity/Ion-Exchange Chromatography clarification->chromatography purified_fata Purified FATA Protein chromatography->purified_fata activity_assay Activity Assay (Radiometric or Spectrophotometric) purified_fata->activity_assay sds_page SDS-PAGE (Check for Degradation) purified_fata->sds_page dls Dynamic Light Scattering (Check for Aggregation) purified_fata->dls storage Storage Condition Optimization activity_assay->storage sds_page->storage dls->storage

Caption: Experimental workflow for FATA protein purification and stability assessment.

troubleshooting_logic start Start: Purified FATA Protein is Unstable check_degradation Degradation Observed? (e.g., on SDS-PAGE) start->check_degradation check_aggregation Aggregation/Precipitation Observed? start->check_aggregation check_degradation->check_aggregation No add_protease_inhibitors Add/Optimize Protease Inhibitor Cocktail check_degradation->add_protease_inhibitors Yes optimize_ph Optimize Buffer pH (e.g., pH 8.0-9.5) check_aggregation->optimize_ph Yes stable_protein Stable FATA Protein check_aggregation->stable_protein No add_protease_inhibitors->check_aggregation optimize_salt Optimize Salt Concentration (e.g., 150-300 mM NaCl) optimize_ph->optimize_salt add_stabilizers Add Stabilizing Agents (e.g., 5% Glycerol) optimize_salt->add_stabilizers aliquot_storage Aliquot for Single Use and Store at -80°C add_stabilizers->aliquot_storage aliquot_storage->stable_protein

Caption: Troubleshooting logic for addressing FATA protein instability.

FATA_pathway cluster_fas Fatty Acid Synthesis (in Plastid) acetyl_coa Acetyl-CoA malonyl_acp Malonyl-ACP acetyl_coa->malonyl_acp elongation_cycle Elongation Cycle (4 reactions) malonyl_acp->elongation_cycle acyl_acp Acyl-ACP (e.g., Oleoyl-ACP) elongation_cycle->acyl_acp +2 Carbons per cycle FATA FATA Protein (Acyl-ACP Thioesterase) acyl_acp->FATA FFA Free Fatty Acid (e.g., Oleic Acid) FATA->FFA ACP ACP-SH FATA->ACP

Caption: Role of FATA in the fatty acid synthesis pathway.

References

Technical Support Center: Strategies to Enhance FATA Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to enhance FATA gene expression. The content is divided into two main sections to address the distinct roles of FATA in different biological contexts:

  • Section 1: FATA in Plants and Microbes for Metabolic Engineering

  • Section 2: FAT1 in Mammalian Systems and its Implications in Disease

Section 1: FATA in Plants and Microbes for Metabolic Engineering

This section focuses on the FATA (Acyl-ACP Thioesterase A) gene, which plays a crucial role in determining the length of fatty acid chains during their synthesis in plants and bacteria. Enhancing FATA expression is a key strategy for increasing the production of specific fatty acids for biofuels, biomaterials, and nutritional applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the FATA gene in plants and microbes?

A1: The FATA gene encodes for the enzyme Acyl-ACP Thioesterase A. This enzyme is critical in the fatty acid synthesis pathway, where it catalyzes the hydrolysis of acyl-acyl carrier proteins (acyl-ACPs), primarily those with 18-carbon chains. This action terminates the fatty acid elongation process and releases free fatty acids, which are then available for the synthesis of lipids and oils.

Q2: Why would a researcher want to enhance FATA gene expression?

A2: Enhancing FATA gene expression is a common strategy in metabolic engineering to increase the overall yield of fatty acids. Specifically, overexpressing FATA can lead to a significant increase in the production of 18-carbon unsaturated fatty acids, such as oleic acid. This is desirable for improving the quality and quantity of seed oil in crops or for producing fatty acid-derived biofuels and biochemicals in microbial systems like E. coli.

Q3: What are the general strategies to enhance FATA gene expression?

A3: The primary strategies involve genetic engineering techniques:

  • Use of Strong Promoters: Placing the FATA gene under the control of a strong constitutive or tissue-specific promoter can significantly increase its transcription rate.

  • Codon Optimization: The genetic code is redundant, and different organisms have preferences for certain codons. Optimizing the FATA gene's codon usage for the host organism (e.g., E. coli or Arabidopsis) can enhance translation efficiency.[1]

  • Expression Vector Choice: Utilizing a high-copy-number plasmid or a vector with strong expression cassettes can lead to higher levels of FATA expression.[2]

  • Targeted Integration: In plants, integrating the FATA gene into a genomic locus known for high expression can ensure stable and robust expression.

Q4: What is the expected outcome of successfully enhancing FATA expression?

A4: Successful enhancement of FATA expression is expected to lead to a measurable increase in the accumulation of total fatty acids. For instance, overexpressing a sunflower FATA1 gene in E. coli has been shown to cause a significant increase in both total and free fatty acids. In plants like Arabidopsis, enhanced FATA expression can lead to a higher oil content in seeds.[3]

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Low or no FATA expression after cloning and transformation in E. coli 1. Incorrect plasmid construct (e.g., FATA gene not in frame with the promoter or tag).2. Suboptimal induction conditions (e.g., IPTG concentration, induction temperature, and duration).[2] 3. Codon bias if expressing a plant FATA gene in a bacterial host.4. The expressed FATA protein is toxic to the E. coli cells.1. Verify the plasmid sequence and the cloning junctions.2. Optimize induction parameters. Try a lower temperature (e.g., 16-25°C) for a longer period (e.g., overnight) to improve protein folding and solubility.[1]3. Use a codon-optimized synthetic FATA gene for expression in E. coli. Alternatively, use an E. coli strain that expresses rare tRNAs (e.g., Rosetta strains).[1][2]4. Use a lower concentration of the inducer (e.g., IPTG) or a weaker promoter to reduce the expression level.
Low transformation efficiency in Agrobacterium-mediated plant transformation 1. Poor health of the Arabidopsis plants.2. Low competency of the Agrobacterium cells.3. Inefficient T-DNA transfer.1. Ensure plants are healthy and at the correct developmental stage (bolting with many immature flower clusters).2. Use freshly grown Agrobacterium cultures for transformation.3. Optimize the infiltration medium, for example, by ensuring the presence of a surfactant like Silwet L-77.
Transgenic plants show no significant increase in fatty acid content 1. Low level of FATA expression in the target tissue (e.g., seeds).2. Post-transcriptional gene silencing.3. The expressed FATA protein has low activity.1. Use a strong, seed-specific promoter if the goal is to increase seed oil content. Confirm FATA expression levels using qPCR or Western blotting.2. Analyze for the presence of small interfering RNAs (siRNAs) targeting the FATA transcript.3. Ensure the cloned FATA gene does not contain mutations that could affect its enzymatic activity.
Quantitative Data Summary

Table 1: Examples of FATA Gene Expression Enhancement and its Effect on Fatty Acid Production

Organism Method of Enhancement Fold Change in FATA Expression (mRNA) Observed Effect on Fatty Acid Profile
Haematococcus pluvialis (microalga)High temperature stress~5,947-fold increase in Fatty Acid Desaturase (FAD) gene, a related gene in the pathway.[3]Significant increase in polyunsaturated fatty acids.[3]
Haematococcus pluvialis (microalga)Iron and AC treatmentFATA expression was enhanced, though the combined treatment showed an antagonistic effect compared to individual treatments.[3]Increase in monounsaturated and polyunsaturated fatty acids.[3]
Rat Hepatoma CellsOleate Treatment~7-fold increase~4-fold increase in cytosolic Liver Fatty Acid-Binding Protein (a related protein).[4]
Experimental Protocols

Protocol 1: Overexpression of FATA in E. coli using a pET Vector System

This protocol describes the cloning of a FATA gene into a pET expression vector and its subsequent expression in E. coli BL21(DE3). The pET system is widely used for high-level protein expression.[5][6]

1. Cloning of FATA into pET Vector:

  • Amplify the FATA coding sequence using PCR with primers that add appropriate restriction sites.
  • Digest both the PCR product and the pET vector (e.g., pET-28a) with the corresponding restriction enzymes.
  • Ligate the digested FATA insert into the digested pET vector.
  • Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and select for positive clones.
  • Verify the sequence of the resulting plasmid.

2. Protein Expression:

  • Transform the verified pET-FATA plasmid into an expression strain of E. coli (e.g., BL21(DE3)).
  • Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C.
  • The next day, dilute the overnight culture into a larger volume of fresh LB medium and grow to an OD600 of 0.4-0.6.
  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
  • Continue to grow the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18°C) for better protein solubility.
  • Harvest the cells by centrifugation.

3. Analysis of Expression:

  • Analyze the protein expression by running a sample of the cell lysate on an SDS-PAGE gel.
  • To quantify the increase in fatty acids, the cell pellet can be subjected to lipid extraction and analysis by gas chromatography-mass spectrometry (GC-MS).

Protocol 2: Overexpression of FATA in Arabidopsis thaliana via Agrobacterium-mediated Floral Dip Method

This protocol outlines the steps for generating transgenic Arabidopsis plants that overexpress the FATA gene.[7][8]

1. Vector Construction:

  • Clone the FATA gene into a plant binary vector (e.g., pCAMBIA) under the control of a strong constitutive promoter (e.g., CaMV 35S) or a seed-specific promoter.
  • Transform the resulting vector into Agrobacterium tumefaciens (e.g., strain GV3101) by electroporation.

2. Plant Transformation (Floral Dip):

  • Grow Arabidopsis thaliana plants until they start to flower.
  • Prepare an Agrobacterium suspension in a 5% sucrose solution containing 0.02-0.05% Silwet L-77.
  • Dip the inflorescences of the Arabidopsis plants into the Agrobacterium suspension for a few seconds.
  • Place the treated plants in a humid environment for 16-24 hours.
  • Allow the plants to grow and set seed.

3. Selection of Transgenic Plants:

  • Harvest the seeds and sterilize them.
  • Plate the seeds on a selection medium containing an appropriate antibiotic or herbicide that corresponds to the resistance gene in the binary vector.
  • Transplant the resistant seedlings to soil and grow them to maturity.

4. Analysis of Transgene Expression and Fatty Acid Content:

  • Confirm the presence of the FATA transgene in the genomic DNA of the T1 generation by PCR.
  • Quantify the expression of the FATA transgene in the desired tissue (e.g., leaves or seeds) using qRT-PCR.
  • Analyze the fatty acid composition and content of the seeds from the transgenic plants using GC-MS to determine the effect of FATA overexpression.

Visualizations

FattyAcid_Synthesis_Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FattyAcidSynthase Fatty Acid Synthase (FAS) MalonylCoA->FattyAcidSynthase AcylACP Acyl-ACP (C16:0, C18:0) FattyAcidSynthase->AcylACP OleoylACP Oleoyl-ACP (C18:1) AcylACP->OleoylACP FATA_enzyme FATA (Acyl-ACP Thioesterase) OleoylACP->FATA_enzyme FreeFattyAcids Free Fatty Acids (e.g., Oleic Acid) FATA_enzyme->FreeFattyAcids TAG_synthesis Triacylglycerol (TAG) Synthesis FreeFattyAcids->TAG_synthesis Oil_bodies Oil Bodies (Storage) TAG_synthesis->Oil_bodies

Caption: Fatty acid synthesis pathway highlighting the role of FATA.

Section 2: FAT1 in Mammalian Systems and its Implications in Disease

This section addresses the human FAT1 gene, an atypical cadherin that has a complex and context-dependent role in cancer, acting as both a tumor suppressor and an oncogene. Strategies to modulate its expression are of interest for cancer research and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the function of the FAT1 gene in human cells?

A1: FAT1 is a large transmembrane protein that functions in cell-cell adhesion, cell polarity, and migration. It is also implicated in signaling pathways that control cell proliferation and survival, such as the Hippo signaling pathway. Its role is complex, as it can act as either a tumor suppressor or an oncogene depending on the cellular context and cancer type.

Q2: How is FAT1 expression altered in cancer?

A2: FAT1 expression is frequently altered in various cancers. In some cancers, such as head and neck squamous cell carcinoma (HNSCC) and some breast cancers, FAT1 is often downregulated or harbors inactivating mutations, suggesting a tumor-suppressive role.[9] Conversely, in other cancers, like non-small cell lung cancer (NSCLC) and pancreatic adenocarcinoma, FAT1 is often upregulated and associated with a poor prognosis, indicating an oncogenic function.[6][10]

Q3: What are the potential strategies to enhance FAT1 expression for therapeutic purposes?

A3: Enhancing FAT1 expression could be a therapeutic strategy in cancers where it acts as a tumor suppressor. Potential approaches include:

  • Gene Therapy: Introducing a functional copy of the FAT1 gene into tumor cells using viral or non-viral vectors.

  • Small Molecule Modulators: Developing drugs that can increase the transcription or translation of the FAT1 gene.

  • Epigenetic Modifiers: Using drugs that can reverse the epigenetic silencing of the FAT1 gene, such as DNA methyltransferase inhibitors or histone deacetylase inhibitors, if its expression is suppressed by these mechanisms.

  • Nonsense Mutation Readthrough Drugs: For cancers with nonsense mutations in FAT1, drugs that promote the readthrough of premature stop codons could restore the expression of a full-length, functional FAT1 protein.

Q4: What are the challenges in targeting FAT1 for cancer therapy?

A4: The main challenge is the dual and context-dependent role of FAT1. A strategy to enhance FAT1 expression might be beneficial in one type of cancer but could potentially promote tumor growth in another. Therefore, a thorough understanding of the specific role of FAT1 in a particular cancer is crucial before developing therapeutic strategies.

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Inconsistent FAT1 expression levels in cancer cell lines 1. Cell line heterogeneity.2. Different culture conditions (e.g., cell density, serum concentration).3. Passage number of the cells.1. Use single-cell cloning to establish a homogenous cell population.2. Standardize cell culture protocols and ensure consistent conditions across experiments.3. Use cells within a defined low passage number range for experiments.
Difficulty in overexpressing the full-length FAT1 protein 1. The large size of the FAT1 gene and protein can make cloning and expression challenging.2. The expressed protein may be misfolded or degraded.3. High levels of FAT1 expression may be toxic to the cells.1. Use a high-fidelity DNA polymerase for PCR amplification of the large FAT1 coding sequence. Consider using a viral delivery system (e.g., lentivirus) for more efficient transfer of the large gene.2. Co-express with chaperones or express at a lower temperature to aid in proper folding.3. Use an inducible expression system to control the timing and level of FAT1 expression.
Conflicting results regarding the effect of FAT1 expression on cell behavior 1. Different isoforms of FAT1 may have different functions.2. The cellular context (e.g., the mutational status of other cancer-related genes) can influence the effect of FAT1.3. Off-target effects of siRNAs or other reagents used to modulate FAT1 expression.1. Use isoform-specific primers for qPCR or antibodies for Western blotting to distinguish between different FAT1 isoforms.2. Characterize the genetic background of the cell lines being used.3. Use multiple different siRNAs or a CRISPR-based approach to confirm the specificity of the observed effects.
Quantitative Data Summary

Table 2: Differential Expression of FAT1 in Normal vs. Tumor Tissues (Data from TCGA and other studies)

Cancer Type Comparison Fold Change/Expression Difference (mRNA or Protein) Reference
Non-Small Cell Lung Cancer (NSCLC)Tumor vs. NormalSignificantly higher expression in tumor samples.[10]
Pancreatic AdenocarcinomaTumor vs. NormalFAT1 mRNA expression was 5.55±1.04 in tumor tissues vs. 2.95±0.53 in normal tissues (P<0.001).[6][6]
Breast CancerTumor vs. NormalDecreased FAT1 mRNA expression in malignant tissues.[9][9]
Head and Neck Squamous Cell Carcinoma (HNSCC)Tumor vs. NormalLow levels of FAT1 expression in HNSCC tissues/cells.[11]
Experimental Protocols

Protocol 3: Transient Transfection of Mammalian Cells to Overexpress FAT1

This protocol describes a general method for transiently overexpressing the FAT1 gene in a mammalian cell line (e.g., HEK293T) using a lipid-based transfection reagent.

1. Cell Seeding:

  • The day before transfection, seed the cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

2. Transfection:

  • In a sterile tube, dilute the FAT1 expression plasmid DNA in a serum-free medium (e.g., Opti-MEM).
  • In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in the same serum-free medium.
  • Combine the diluted DNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of DNA-lipid complexes.
  • Add the DNA-lipid complexes dropwise to the cells in the 6-well plate.
  • Incubate the cells at 37°C in a CO2 incubator.

3. Post-Transfection:

  • After 4-6 hours, the medium can be replaced with fresh, complete growth medium.
  • Harvest the cells 24-72 hours post-transfection for analysis.

4. Analysis of Expression:

  • Confirm the overexpression of FAT1 mRNA by qRT-PCR.
  • Confirm the overexpression of FAT1 protein by Western blotting using a FAT1-specific antibody.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Measuring FAT1 mRNA Expression

This protocol provides a method for quantifying the relative expression of FAT1 mRNA.

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from the cells or tissues of interest using a commercial RNA extraction kit.
  • Assess the quality and quantity of the RNA.
  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

2. qPCR Reaction:

  • Set up the qPCR reaction in a 96-well plate by mixing the cDNA template, forward and reverse primers for FAT1, and a qPCR master mix containing a fluorescent dye (e.g., SYBR Green).
  • Include a no-template control (NTC) to check for contamination.
  • Also, include primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

3. Data Analysis:

  • Run the qPCR plate in a real-time PCR machine.
  • Determine the cycle threshold (Ct) values for both FAT1 and the housekeeping gene.
  • Calculate the relative expression of FAT1 using the ΔΔCt method.

Protocol 5: Western Blotting for Detecting FAT1 Protein Expression

This protocol describes the detection and relative quantification of FAT1 protein.

1. Protein Extraction and Quantification:

  • Lyse the cells or tissues in a lysis buffer containing protease inhibitors.
  • Quantify the total protein concentration of the lysates using a protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

  • Denature the protein samples and separate them by size on an SDS-polyacrylamide gel.
  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

3. Immunodetection:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
  • Incubate the membrane with a primary antibody specific to FAT1.
  • Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).
  • Wash the membrane again to remove unbound secondary antibody.

4. Detection and Analysis:

  • Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
  • The intensity of the bands can be quantified using image analysis software and normalized to a loading control (e.g., β-actin or GAPDH).

Visualizations

FAT1_Hippo_Pathway cluster_membrane Plasma Membrane cluster_nucleus Nucleus FAT1 FAT1 LATS1_2 LATS1/2 FAT1->LATS1_2 Activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates YAP_TAZ_p p-YAP/TAZ (Inactive) YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n TEAD TEAD YAP_TAZ_n->TEAD Binds Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis) TEAD->Gene_Expression Activates

Caption: Simplified FAT1-Hippo signaling pathway.

References

Technical Support Center: Mitigating Off-target Effects in RNAi Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address off-target effects associated with RNA interference (RNAi) experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in RNAi?

Q2: What are the primary mechanisms of off-target effects?

A2: The most common mechanism for off-target effects is the "miRNA-like" or "seed-mediated" effect.[1][2][3] The "seed region" of the siRNA guide strand (nucleotides 2-8 from the 5' end) can bind to partially complementary sequences in the 3' untranslated region (UTR) of unintended mRNAs, leading to their silencing.[1][5] Off-target effects can also arise from the passenger (sense) strand of the siRNA duplex being loaded into the RNA-induced silencing complex (RISC).[6] Additionally, high concentrations of siRNA can saturate the RNAi machinery, leading to non-specific effects.[7][8]

Q3: How can I detect off-target effects in my experiment?

A3: Detecting off-target effects is crucial for validating RNAi results. Common methods include:

  • Transcriptome-wide analysis: Techniques like microarray analysis or RNA sequencing (RNA-seq) can provide a global view of gene expression changes and identify unintendedly downregulated genes.[1]

  • Multiple siRNAs per target: Using multiple distinct siRNAs targeting the same gene is a key validation strategy.[1] If the observed phenotype is consistent across different siRNAs, it is more likely to be a true on-target effect.

  • Rescue experiments: Expressing a form of the target gene that is resistant to the siRNA (e.g., by introducing silent mutations in the siRNA binding site) should reverse the observed phenotype if it is an on-target effect.

Troubleshooting Guide

This guide provides solutions to common issues related to off-target effects in RNAi experiments.

Problem Possible Cause Recommended Solution
Inconsistent or unexpected phenotype with a single siRNA The phenotype may be due to an off-target effect of that specific siRNA sequence.[2]Test at least two or more additional siRNAs targeting different regions of the same gene. A consistent phenotype across multiple siRNAs strengthens the conclusion that it is an on-target effect.[1]
High degree of off-target gene knockdown observed in transcriptome analysis The siRNA concentration may be too high, leading to saturation of the RNAi machinery and increased off-target binding.[7][8]Perform a dose-response experiment to determine the lowest effective concentration of the siRNA that still provides significant on-target knockdown while minimizing off-target effects.
The siRNA sequence may have significant homology to other genes.Use bioinformatics tools to perform a BLAST search of the siRNA sequence against the relevant transcriptome to identify potential off-target transcripts. Redesign the siRNA to target a more unique region of the gene.[7]
Cellular toxicity or stress response observed The siRNA or the transfection reagent may be inducing an innate immune response.[8]Use chemically modified siRNAs, which can reduce immunogenicity.[1] Optimize the transfection protocol to use the lowest possible concentration of both the siRNA and the transfection reagent.
The passenger strand of the siRNA may be active and causing off-target effects.Utilize siRNAs with chemical modifications that prevent passenger strand loading into RISC.[6][12] Asymmetric siRNA designs can also favor the loading of the guide strand.[1]

Strategies to Minimize Off-Target Effects

Several strategies can be employed during the experimental design and execution phases to proactively reduce the likelihood of off-target effects.

Rational siRNA Design

Careful design of siRNA sequences is the first line of defense against off-target effects.

  • Uniqueness: Use bioinformatics tools like BLAST to ensure the chosen siRNA sequence has minimal homology to other genes in the target organism's transcriptome.[7]

  • Avoidance of seed region matches: Design algorithms can be used to minimize the number of potential seed region matches in the 3' UTRs of other genes.[6][13]

Chemical Modifications

Modifying the siRNA duplex can significantly reduce off-target effects without compromising on-target silencing.

Modification Mechanism of Action Reported Efficacy
2'-O-methyl (2'-OMe) modification at position 2 of the guide strand Weakens the interaction between the seed region and partially complementary off-target mRNAs.[5][14]Can reduce off-target silencing by an average of 66%.[14]
Unlocked Nucleic Acid (UNA) modification at position 7 of the guide strand Destabilizes siRNA-target interactions, potently reducing off-targeting.[15]Significantly reduces off-target effects without a major impact on siRNA potency.[15]
Formamide modification Interferes with hydrogen bonds, destabilizing the helical structure of the mRNA and reducing binding to the siRNA seed region.[16]Reported to suppress off-target effects with higher efficiency than some existing chemical modifications.[16]
Phosphorothioate (PS) linkages Increase resistance to nuclease degradation. Can be strategically placed to reduce off-target effects, but excessive use may increase toxicity.[1]Improves stability.
siRNA Pooling

Using a pool of multiple siRNAs targeting the same mRNA can effectively dilute the concentration of any single siRNA, thereby reducing the impact of its specific off-target effects.[1][6][8]

  • SMARTpool Technology: Commercially available pools of four siRNAs have been shown to reduce off-target profiles without sacrificing on-target knockdown.[6]

  • siPOOLs: Higher complexity pools of 15 or more siRNAs have been demonstrated to eliminate strong off-target effects.[7]

Purification of dsRNA

For researchers preparing their own siRNAs, ensuring the purity of the double-stranded RNA (dsRNA) is critical. Contaminants can contribute to non-specific cellular responses.

Purification Method Description
Affinity Chromatography Uses a resin that specifically binds to dsRNA, allowing for its separation from single-stranded RNA (ssRNA) and other contaminants.[17] This method can reduce dsRNA byproducts by over 100-fold.[17]
Hydrophobic Interaction Chromatography Can be used to purify linearized DNA plasmids prior to in vitro transcription, which has been shown to reduce the formation of dsRNA byproducts.[18]
Gel Electrophoresis (PAGE) Polyacrylamide gel electrophoresis can be used to purify short dsRNA molecules of a specific size.[19]

Experimental Protocols

Protocol 1: Transfection Optimization to Minimize Off-Target Effects

Objective: To determine the optimal siRNA concentration that maximizes on-target gene silencing while minimizing off-target effects and cellular toxicity.

Methodology:

  • Cell Seeding: Plate cells at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Dilution Series: Prepare a series of dilutions of your experimental siRNA and a non-targeting control siRNA. A typical concentration range to test is 1 nM, 5 nM, 10 nM, 25 nM, and 50 nM.

  • Transfection Complex Formation: For each concentration, prepare transfection complexes according to the manufacturer's protocol for your chosen transfection reagent.

  • Transfection: Add the transfection complexes to the cells and incubate for the desired period (typically 24-72 hours).

  • Analysis:

    • On-target knockdown: Measure the mRNA or protein levels of the target gene using qRT-PCR or Western blotting, respectively.

    • Off-target effects: Analyze the expression of a few known or predicted off-target genes identified through bioinformatics analysis.

    • Cell viability: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess cytotoxicity.

  • Data Interpretation: Select the lowest siRNA concentration that provides sufficient on-target knockdown with minimal off-target gene modulation and no significant impact on cell viability.

Protocol 2: Validation of Off-Target Effects using Rescue Experiment

Objective: To confirm that an observed phenotype is a direct result of silencing the target gene and not an off-target effect.

Methodology:

  • Construct Design: Create an expression vector containing the coding sequence of your target gene. Introduce silent mutations within the siRNA target site that do not change the amino acid sequence but prevent the siRNA from binding.

  • Co-transfection: Co-transfect cells with your experimental siRNA and either the rescue construct or an empty vector control.

  • Phenotypic Analysis: After an appropriate incubation period, assess the phenotype of interest in all experimental groups.

  • Data Interpretation: If the phenotype observed with the siRNA alone is reversed or "rescued" in the cells co-transfected with the rescue construct, it strongly suggests that the phenotype is due to the on-target knockdown of your gene of interest.

Visualizations

RNAi_Pathway_and_Off_Target_Effect cluster_0 RNAi Pathway cluster_1 Target Gene Silencing cluster_2 Off-Target Effect dsRNA dsRNA / siRNA Dicer Dicer dsRNA->Dicer Processing siRNA_duplex siRNA duplex Dicer->siRNA_duplex RISC_loading RISC Loading siRNA_duplex->RISC_loading RISC_active Active RISC (guide strand) RISC_loading->RISC_active Target_mRNA Target mRNA RISC_active->Target_mRNA Perfect Match Off_Target_mRNA Off-Target mRNA RISC_active->Off_Target_mRNA Imperfect Match (Seed Region) Cleavage mRNA Cleavage Target_mRNA->Cleavage Silencing Gene Silencing Cleavage->Silencing Repression Translational Repression Off_Target_mRNA->Repression Off_Target_Silencing Unintended Silencing Repression->Off_Target_Silencing

Caption: RNAi pathway leading to on-target silencing and off-target effects.

Troubleshooting_Workflow Start Unexpected or Inconsistent Phenotype Observed Q1 Is the phenotype observed with a single siRNA? Start->Q1 A1_Yes Test ≥2 additional siRNAs for the same target Q1->A1_Yes Yes A1_No Validate with multiple siRNAs from the start Q1->A1_No No Q2 Is the phenotype consistent across multiple siRNAs? A1_Yes->Q2 A2_Yes Likely On-Target Effect Proceed with validation (e.g., rescue experiment) Q2->A2_Yes Yes A2_No Likely Off-Target Effect Q2->A2_No No Optimize Optimize siRNA concentration Use chemically modified siRNAs Consider siRNA pooling A2_No->Optimize

References

Acyl-ACP Thioesterase Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acyl-ACP thioesterase assays. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of acyl-ACP thioesterases and why is their activity critical to measure?

Acyl-ACP thioesterases (TEs) play a crucial role in the termination of fatty acid synthesis in type II fatty acid synthase (FAS) systems, which are found in plants and bacteria.[1][2] These enzymes catalyze the hydrolysis of the thioester bond in acyl-acyl carrier protein (acyl-ACP) intermediates, releasing free fatty acids and regenerating the free acyl carrier protein (ACP).[1][3] The substrate specificity of a particular acyl-ACP thioesterase is a key determinant of the chain length of the fatty acids produced.[4][5] Therefore, accurately measuring their activity is essential for understanding and engineering fatty acid biosynthesis for the production of biofuels, oleochemicals, and other valuable products.[6][7]

Q2: What are the common types of assays used to measure acyl-ACP thioesterase activity?

There are two primary methods for assaying acyl-ACP thioesterase activity:

  • Radiolabeled Assays: These assays are highly sensitive and directly measure the release of radiolabeled free fatty acids from a corresponding radiolabeled acyl-ACP substrate.[8][9] The reaction is typically quenched with acid, and the released fatty acids are extracted with an organic solvent (like hexane) for quantification by liquid scintillation counting.[8][9]

  • Spectrophotometric Assays: A common spectrophotometric method utilizes 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB). This method is often used for acyl-CoA thioesterases but can be adapted. DTNB reacts with the free coenzyme A (or in this context, the free ACP-SH) released upon hydrolysis of the thioester bond, producing a yellow-colored product that can be measured at 412 nm.[10]

Q3: My acyl-ACP thioesterase shows low or no activity. What are the potential causes and solutions?

Low or absent enzyme activity is a frequent issue. The underlying causes can be multifaceted, ranging from problems with the enzyme itself to issues with the substrate or assay conditions.

Potential CauseTroubleshooting Steps
Inactive Enzyme - Confirm protein expression and purification via SDS-PAGE and Western blot.[9] - Ensure proper protein folding; consider refolding protocols if inclusion bodies were formed. - Verify the presence of the correct catalytic residues (e.g., Asp-His-Glu triad).[4]
Substrate Issues - Incorrect Substrate Specificity: The enzyme may have a different acyl-chain length preference than the substrate being used. Test a range of acyl-ACP substrates with varying chain lengths (e.g., C8 to C18).[2] - Substrate Degradation: Acyl-ACP substrates can be unstable. Prepare them fresh and store them appropriately. - Incorrect ACP Partner: The interaction between the thioesterase and the ACP moiety can influence activity. If possible, use the cognate ACP from the same organism as the thioesterase.
Suboptimal Assay Conditions - pH and Buffer: Ensure the pH of the reaction buffer is optimal for your enzyme. A common starting point is a Tris-HCl buffer at pH 8.0.[8][9] - Reducing Agent: A reducing agent like dithiothreitol (DTT) is often included to maintain the enzyme in an active state.[8][9] - Temperature: Most assays are performed at room temperature or 37°C. Verify the optimal temperature for your specific enzyme.
Inhibitors - Contaminants: Ensure all reagents and buffers are free of potential inhibitors. - Product Inhibition: High concentrations of free fatty acids or ACP can sometimes inhibit the enzyme.

Below is a troubleshooting workflow to diagnose the source of low enzyme activity.

G start Low/No Activity Observed check_enzyme Verify Enzyme Integrity (SDS-PAGE, Western Blot) start->check_enzyme check_substrate Assess Substrate Quality and Specificity check_enzyme->check_substrate Enzyme OK fail Activity Still Low check_enzyme->fail Enzyme Degraded/ Inactive check_conditions Optimize Assay Conditions (pH, Temp, DTT) check_substrate->check_conditions Substrate OK test_specificity Test Range of Acyl-ACP Substrates check_substrate->test_specificity Suspect Specificity Issue use_cognate_acp Use Cognate ACP check_substrate->use_cognate_acp Suspect ACP Mismatch adjust_ph Vary pH of Buffer check_conditions->adjust_ph Suspect pH Issue adjust_temp Test Different Temperatures check_conditions->adjust_temp Suspect Temp Issue positive_control Run Positive Control (Known Active Thioesterase) check_conditions->positive_control Conditions OK success Activity Restored test_specificity->success use_cognate_acp->success adjust_ph->success adjust_temp->success positive_control->success Control Works positive_control->fail Control Fails

Caption: Troubleshooting workflow for low or no acyl-ACP thioesterase activity.

Q4: How can I determine the substrate specificity of my acyl-ACP thioesterase?

Determining the substrate specificity is crucial for characterizing a novel thioesterase. This is typically achieved by assaying the enzyme's activity against a panel of acyl-ACP substrates with varying chain lengths.

An experimental workflow for determining substrate specificity is outlined below:

G start Prepare Acyl-ACP Substrates (e.g., C8, C10, C12, C14, C16, C18:1) assay Perform Thioesterase Assay with Each Substrate start->assay quantify Quantify Released Free Fatty Acids assay->quantify plot Plot Activity vs. Acyl Chain Length quantify->plot determine Determine Substrate with Highest Activity plot->determine

Caption: Workflow for determining acyl-ACP thioesterase substrate specificity.

Q5: The results of my assay are inconsistent. What could be causing this variability?

Inconsistent results can be frustrating. Here are some common culprits and how to address them:

  • Pipetting Errors: When working with small volumes, especially of viscous enzyme solutions, pipetting accuracy is critical. Use properly calibrated pipettes and appropriate tips.

  • Substrate Instability: As mentioned, acyl-ACP substrates can be prone to degradation. Prepare fresh batches regularly and keep them on ice.

  • Incomplete Reaction Quenching: In radiolabeled assays, ensure the reaction is completely stopped by the addition of acid.[8][9] Incomplete quenching can lead to continued enzymatic activity and variable results.

  • Variable Extraction Efficiency: In radiolabeled assays that involve liquid-liquid extraction, the efficiency of extracting the free fatty acids can vary. Ensure consistent and thorough mixing and separation of the aqueous and organic phases.

  • Enzyme Aggregation: Some purified enzymes may be prone to aggregation, leading to variable activity. Consider including a low concentration of a non-ionic detergent (e.g., Triton X-100) in the assay buffer.

Experimental Protocols

Radiolabeled Acyl-ACP Thioesterase Assay

This protocol is adapted from established methods.[8][9]

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 50 mM Tris-HCl, pH 8.0

    • 5 mM DTT

    • 50–2500 Bq of [1-¹⁴C] acyl-ACP substrate

    • Purified recombinant acyl-ACP thioesterase (0.025–1.0 ng)

    • Bring the final volume to 100 µL with nuclease-free water.

  • Incubation: Incubate the reaction at room temperature for 5-10 minutes. The incubation time should be within the linear range of the reaction.

  • Quenching: Stop the reaction by adding 250 µL of 1 M acetic acid in isopropanol.

  • Extraction: Add 300 µL of hexane, vortex thoroughly, and centrifuge to separate the phases. Transfer the upper hexane layer to a new tube. Repeat the extraction with another 300 µL of hexane and pool the organic phases.

  • Quantification: Add the hexane extract to a scintillation vial with an appropriate scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

DTNB-Based Spectrophotometric Assay for Acyl-CoA Thioesterase Activity

While originally for acyl-CoA substrates, this can be a useful secondary or high-throughput assay.[10]

  • Reaction Mixture Preparation: In a 96-well plate or cuvette, prepare the reaction mixture containing:

    • 100 mM HEPES buffer, pH 8.0

    • 1 mM DTNB

    • 20 µM acyl-CoA substrate

  • Initiation: Start the reaction by adding the purified thioesterase.

  • Measurement: Immediately monitor the increase in absorbance at 412 nm over time using a plate reader or spectrophotometer. The rate of change in absorbance is proportional to the enzyme activity. The molar extinction coefficient for the product of the DTNB reaction is 14,150 M⁻¹cm⁻¹.[10]

Quantitative Data Summary

The following table summarizes kinetic parameters for K. paniculata thioesterases, demonstrating how substrate specificity can vary.

EnzymeSubstrateKm (µM)Vmax (pmol/min/µg)
KpFatA 16:0-ACP0.45 ± 0.03120 ± 15
18:0-ACP0.38 ± 0.02250 ± 20
18:1-ACP0.25 ± 0.011500 ± 50
KpFatB 16:0-ACP0.52 ± 0.04800 ± 60
18:0-ACP0.61 ± 0.05350 ± 30
18:1-ACP0.75 ± 0.06150 ± 12

Data adapted from a study on Koelreuteria paniculata thioesterases.[9]

This table clearly illustrates that KpFatA has a strong preference for the unsaturated 18:1-ACP, as indicated by its high Vmax, while KpFatB is most active on the saturated 16:0-ACP.[9] Such data is critical for understanding the biological role of these enzymes and for their application in metabolic engineering.

References

Technical Support Center: Optimizing Codon Usage for FaTA Expression in Yeast

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the expression of Fatty Acid Thioesterase (FaTA) in yeast (Saccharomyces cerevisiae).

Frequently Asked Questions (FAQs)

Q1: What is codon optimization and why is it important for FaTA expression in yeast?

A1: Codon optimization is the process of modifying the codons in a gene sequence to match the codon usage preference of the expression host, in this case, Saccharomyces cerevisiae.[1] Different organisms exhibit codon usage bias, meaning they preferentially use certain codons for a given amino acid.[2] By replacing rare codons in the FaTA gene with those frequently used by yeast, translational efficiency can be significantly improved, leading to higher protein yields.[1] This is particularly crucial for the heterologous expression of plant-derived enzymes like FaTA, which may have a very different codon bias compared to yeast.

Q2: What are the initial signs of poor FaTA expression in my yeast culture?

A2: Poor expression can manifest in several ways. The most common indications include:

  • Low or no detectable protein: After induction, you may see a very faint or no band corresponding to the expected molecular weight of your FaTA protein on an SDS-PAGE gel.

  • Insoluble protein: The FaTA protein might be expressed but forms insoluble aggregates known as inclusion bodies.[3] This can be observed by analyzing both the soluble and insoluble fractions of your cell lysate.

  • Low enzyme activity: Even if the protein is expressed and soluble, it may exhibit low or no thioesterase activity, suggesting misfolding or improper post-translational modifications.

Q3: Which yeast promoters are suitable for expressing FaTA?

A3: The choice of promoter is critical for controlling the level and timing of gene expression.[4] For FaTA expression, you can consider:

  • Constitutive promoters: These promoters provide continuous expression. Strong constitutive promoters like TDH3 and TEF1 are commonly used for high-level expression.[5]

  • Inducible promoters: These promoters allow for controlled expression, which can be beneficial if the FaTA protein is toxic to the yeast cells. The most widely used inducible promoter in yeast is the GAL1 promoter, which is induced by galactose and repressed by glucose.[6] Other inducible promoters include CUP1 (induced by copper) and PHO5 (induced by low phosphate).[6]

Q4: Can codon optimization negatively impact my FaTA expression?

A4: While generally beneficial, codon optimization can sometimes have unexpected negative effects. Full-length, aggressive codon optimization might, in some cases, lead to altered protein folding and conformation, particularly for structurally disordered proteins.[7] It is advisable to use a balanced optimization strategy that not only focuses on codon frequency but also considers factors like mRNA secondary structure and GC content.

Troubleshooting Guides

Problem 1: Low or No FaTA Protein Detected
Possible Cause Troubleshooting Step
Suboptimal Codon Usage Synthesize a new version of your FaTA gene with codons optimized for Saccharomyces cerevisiae. Even minimal codon optimization at the N-terminus can significantly improve expression.[8]
Inefficient Transcription Ensure you are using a strong promoter suitable for high-level expression in yeast, such as PTDH3 or an induced PGAL1.[5][6] Verify the integrity of your expression vector and the promoter sequence.
Poor mRNA Stability Analyze the 5' and 3' untranslated regions (UTRs) of your transcript. The choice of terminator sequence can also influence mRNA stability and, consequently, protein yield.
Inefficient Translation Initiation Check the Kozak sequence preceding your start codon. A consensus Kozak sequence can enhance translation initiation.[5]
Suboptimal Induction Conditions If using an inducible promoter like GAL1, optimize the inducer concentration (e.g., galactose) and the induction time.[9][10] Also, consider the cell density at the time of induction.[11]
Protein Degradation Add protease inhibitors to your lysis buffer during protein extraction.[3] Consider using a protease-deficient yeast strain.
Problem 2: FaTA Protein is Insoluble (Inclusion Bodies)
Possible Cause Troubleshooting Step
High Expression Rate Lower the expression temperature (e.g., from 30°C to 20°C) after induction.[12] This slows down protein synthesis, allowing more time for proper folding.
Incorrect Protein Folding Co-express molecular chaperones to assist in the proper folding of your FaTA protein.
Suboptimal Culture Conditions Optimize the pH and media composition of your yeast culture. Sometimes, the addition of chemical chaperones to the culture medium can aid in protein solubility.[9]
Disulfide Bond Formation If your FaTA has cysteine residues, ensure the cellular environment is conducive to correct disulfide bond formation. This can be influenced by the redox state of the cell.
Fusion Tag Issues If you are using a fusion tag, it might be contributing to insolubility. Try a different solubility-enhancing tag or cleave the tag after purification.
Problem 3: Soluble FaTA Protein Shows Low or No Activity
Possible Cause Troubleshooting Step
Misfolded Protein Even if soluble, the protein may not be in its native conformation. Try the troubleshooting steps for insoluble protein, as they can also improve the quality of soluble protein.
Missing Post-Translational Modifications Saccharomyces cerevisiae can perform many eukaryotic post-translational modifications, but some might be absent or different from the native plant host. Verify if your FaTA requires specific modifications for activity.
Incorrect Assay Conditions Optimize your enzyme assay conditions, including pH, temperature, and substrate concentration. Ensure your cell lysate preparation method does not inactivate the enzyme.
Presence of Inhibitors Endogenous yeast metabolites in the cell lysate might be inhibiting your FaTA enzyme. Partially purify the protein before performing the activity assay.
Improper Protein Assembly If your FaTA functions as a multimer, ensure that the subunits are expressed and are assembling correctly.

Data Presentation

Table 1: Impact of Minimal Codon Optimization on Heterologous Gene Expression in Saccharomyces cerevisiae

The following table summarizes the significant increase in product yield achieved through minimal codon optimization of a fatty acid desaturase (PinD6), an enzyme involved in fatty acid metabolism, expressed in yeast. This data highlights the potential for substantial improvements in the expression of related enzymes like FaTA.

GeneOptimization StrategyFold Increase in Desaturated ProductsReference
PinD6Minimal codon optimization of the N-terminus and removal of rare arginine codons20-fold[8]

Experimental Protocols

Protocol 1: Codon Optimization and Gene Synthesis
  • Obtain the amino acid sequence of your Fatty Acid Thioesterase (FaTA).

  • Use a codon optimization tool (several are available online from gene synthesis companies) to generate a DNA sequence optimized for Saccharomyces cerevisiae.

    • Select Saccharomyces cerevisiae as the target organism.

    • Avoid rare codons and aim for a balanced GC content (typically around 40-60%).

    • Ensure the inclusion of appropriate restriction sites for cloning into your chosen yeast expression vector.

  • Synthesize the optimized FaTA gene. This is typically done through a commercial gene synthesis service.

  • Clone the synthesized gene into a suitable yeast expression vector containing a strong promoter (e.g., pYES2 with a GAL1 promoter).

Protocol 2: Yeast Transformation (Lithium Acetate/PEG Method)
  • Inoculate a single colony of your desired S. cerevisiae strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.

  • Dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.8-1.0.

  • Harvest the cells by centrifugation at 3000 x g for 5 minutes.

  • Wash the cells with 25 mL of sterile water.

  • Resuspend the cells in 1 mL of sterile water and transfer to a microfuge tube. Centrifuge and remove the supernatant.

  • Resuspend the cell pellet in 1 mL of a freshly prepared solution of 100 mM Lithium Acetate (LiAc). Incubate at 30°C for 30 minutes.

  • Prepare the transformation mix:

    • 240 µL of 50% (w/v) PEG 3350

    • 36 µL of 1.0 M LiAc

    • 25 µL of single-stranded carrier DNA (e.g., salmon sperm DNA)

    • 1-5 µg of your FaTA expression plasmid in ≤ 50 µL of water

  • Add the transformation mix to the yeast cells and vortex vigorously.

  • Incubate at 42°C for 40 minutes (heat shock).

  • Pellet the cells by centrifugation and remove the supernatant.

  • Resuspend the cells in 1 mL of sterile water.

  • Plate 100-200 µL of the cell suspension onto selective agar plates (e.g., synthetic complete medium lacking the appropriate nutrient for plasmid selection).

  • Incubate the plates at 30°C for 2-4 days until colonies appear.

Protocol 3: Induction of FaTA Expression (Galactose Induction)
  • Inoculate a single transformant colony into 5 mL of selective minimal medium containing 2% raffinose (or another non-repressing sugar) and grow overnight at 30°C.

  • Dilute the overnight culture into 50 mL of fresh selective minimal medium with 2% raffinose to an OD600 of ~0.4.

  • Grow the culture at 30°C with shaking until the OD600 reaches 1.0.

  • Induce FaTA expression by adding sterile galactose to a final concentration of 2%.

  • Continue to incubate the culture at the desired expression temperature (e.g., 30°C or a lower temperature like 20°C for improved solubility) for the desired induction time (e.g., 24-48 hours).[11][12]

  • Harvest the cells by centrifugation for subsequent analysis.

Protocol 4: FaTA Enzyme Activity Assay in Yeast Cell Lysate
  • Harvest the yeast cells from your induced culture by centrifugation.

  • Wash the cell pellet with an appropriate assay buffer.

  • Prepare the cell lysate:

    • Resuspend the cell pellet in lysis buffer (e.g., a buffer containing protease inhibitors).

    • Lyse the cells using a method such as glass bead beating, sonication, or a French press.

    • Clarify the lysate by centrifugation to remove cell debris. The supernatant contains the soluble protein fraction.

  • Determine the total protein concentration of the lysate using a standard method like the Bradford assay.

  • Set up the enzyme reaction:

    • In a microplate or cuvette, combine the assay buffer, the appropriate thioester substrate (e.g., a p-nitrophenyl-ester of a fatty acid), and a specific amount of your yeast cell lysate.

    • Include appropriate controls (e.g., lysate from an uninduced culture or a strain with an empty vector).

  • Monitor the reaction:

    • Measure the increase in absorbance at a specific wavelength (e.g., 405 nm for the release of p-nitrophenol) over time using a spectrophotometer or plate reader.

  • Calculate the specific activity of your FaTA enzyme (e.g., in units per mg of total protein).

Visualizations

Experimental_Workflow cluster_design Gene Design & Synthesis cluster_expression Yeast Expression cluster_analysis Analysis A FaTA Amino Acid Sequence B Codon Optimization (S. cerevisiae) A->B Input C Gene Synthesis B->C Optimized Sequence D Cloning into Expression Vector C->D Synthesized Gene E Yeast Transformation D->E Expression Plasmid F Induction of FaTA Expression E->F Transformed Yeast G Cell Lysis & Protein Extraction F->G Induced Culture H SDS-PAGE Analysis G->H Soluble & Insoluble Fractions I Enzyme Activity Assay G->I Soluble Fraction

Caption: Experimental workflow for FaTA expression in yeast.

Fatty_Acid_Synthesis_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC1 (Acetyl-CoA Carboxylase) FAS Fatty Acid Synthase (FAS) Complex AcetylCoA->FAS MalonylCoA->FAS FattyAcylCoA Fatty Acyl-CoA FAS->FattyAcylCoA FaTA Recombinant FaTA FattyAcylCoA->FaTA Substrate FreeFattyAcids Free Fatty Acids FaTA->FreeFattyAcids Product Pyruvate Pyruvate MitoAcetylCoA Acetyl-CoA Pyruvate->MitoAcetylCoA Citrate Citrate MitoAcetylCoA->Citrate Citrate->AcetylCoA Citrate Lyase (transport to cytosol)

References

Technical Support Center: Troubleshooting FaTA Gene Amplification by PCR

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FaTA gene amplification. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common issues encountered during the Polymerase Chain reaction (PCR) for the FaTA gene.

Frequently Asked Questions (FAQs)

This section addresses the most common problems observed during PCR analysis on an agarose gel.

Q1: I am not seeing any PCR product for the FaTA gene on my agarose gel. What are the likely causes and solutions?

The complete absence of a PCR product is a frequent issue. The problem can typically be traced back to one of four areas: the reaction components, the DNA template, the primers, or the thermal cycling conditions.[1][2] A systematic check of each component is the most effective troubleshooting strategy.

Initial Checks & Solutions:

  • Reaction Components: Ensure all necessary reagents (polymerase, dNTPs, buffer, MgCl₂) were added to the mix.[1] It's also possible the enzyme is no longer active; trying a new vial of polymerase can resolve the issue.

  • Template DNA: The quality and quantity of the template DNA are critical.

    • Purity: Contaminants from DNA extraction (like phenol or ethanol) can inhibit the PCR reaction.[3] Consider re-purifying your DNA if you suspect contamination.

    • Concentration: Too little template can lead to no amplification, while too much can be inhibitory.[4] You may need to perform a serial dilution to find the optimal template concentration.

  • Primers: Verify that the primers were added and that the stock solutions were prepared correctly.[1]

  • Cycling Conditions: Double-check the program on the thermal cycler to ensure it has not been inadvertently changed.[1]

If initial checks do not solve the problem, a more detailed optimization is necessary. The workflow below illustrates a systematic approach to troubleshooting a failed PCR reaction.

PCR_Troubleshooting_Workflow Start No PCR Product Observed Check_Reagents 1. Check Reagents Start->Check_Reagents Check_Template 2. Check Template DNA Check_Reagents->Check_Template If no success Reagent_Sub1 Confirm all components added? (Polymerase, dNTPs, Buffer) Check_Reagents->Reagent_Sub1 Reagent_Sub2 Use fresh reagents/enzyme? Check_Reagents->Reagent_Sub2 Check_Primers 3. Check Primers Check_Template->Check_Primers If no success Template_Sub1 Assess Quality/Purity (A260/280 ratio) Check_Template->Template_Sub1 Template_Sub2 Optimize Concentration (Titrate amount) Check_Template->Template_Sub2 Template_Sub3 Is template complex? (e.g., GC-rich) Check_Template->Template_Sub3 Check_Cycling 4. Optimize Cycling Conditions Check_Primers->Check_Cycling If no success Primer_Sub1 Verify Primer Design (Specificity, no self-dimers) Check_Primers->Primer_Sub1 Primer_Sub2 Optimize Concentration Check_Primers->Primer_Sub2 Cycling_Sub1 Optimize Annealing Temp (Ta) (Gradient PCR) Check_Cycling->Cycling_Sub1 Cycling_Sub2 Adjust Extension Time (1 min/kb) Check_Cycling->Cycling_Sub2 Cycling_Sub3 Increase Cycle Number (Up to 40) Check_Cycling->Cycling_Sub3 Success Successful Amplification Reagent_Sub1->Success Reagent_Sub2->Success Template_Sub1->Success Template_Sub2->Success Template_Sub3->Success Primer_Sub1->Success Primer_Sub2->Success Cycling_Sub1->Success Cycling_Sub2->Success Cycling_Sub3->Success

A systematic workflow for troubleshooting PCR amplification failure.
Q2: My PCR for the FaTA gene shows multiple, non-specific bands. How can I improve specificity?

The appearance of unexpected bands indicates that the primers are binding to off-target sites on the template DNA.[5] This is often a result of reaction conditions that are not stringent enough.

Solutions for Non-Specific Amplification:

  • Increase Annealing Temperature (Ta): This is the most effective way to increase specificity.[6] Higher temperatures disrupt the weak, non-specific binding of primers while preserving the strong, specific binding to the target sequence.[7][8] It is recommended to perform a gradient PCR to empirically determine the optimal annealing temperature.[9]

  • Optimize Primer Concentration: Using too high a concentration of primers can promote binding to non-specific sites.[5][10] Try reducing the primer concentration in the reaction.

  • Reduce Cycle Number: Excessive cycling can lead to the amplification of minute, non-specifically primed products.[10] Sticking to 25-35 cycles is generally sufficient.

  • "Hot Start" PCR: Using a "hot start" polymerase, which is inactive until the initial high-temperature denaturation step, prevents non-specific amplification that can occur at lower temperatures during reaction setup.[6]

  • Primer Design: If optimization fails, it may be necessary to redesign the primers to have higher specificity for the FaTA gene.[3]

Q3: I see a smear instead of a clean band for my FaTA gene amplification. What is the cause?

A smear on an agarose gel is usually the result of one of several issues, including template quality, excessive template, or too many PCR cycles.[2][11]

Solutions for Smeared Bands:

  • Reduce Template Amount: Too much template DNA is a common cause of smearing.[4] Try reducing the amount of template by 2 to 5-fold.

  • Check DNA Integrity: Degraded or sheared template DNA can result in the amplification of random, variable-length fragments, which appear as a smear.[2] Always run an aliquot of your template DNA on a gel to check its integrity before starting PCR.

  • Decrease PCR Cycles: As with non-specific bands, too many cycles can contribute to smearing.[11] Try reducing the total number of cycles.

  • Optimize Extension Time: An excessively long extension time can sometimes allow for non-specific amplification, contributing to smears.[2] Ensure the extension time is appropriate for the length of your target amplicon (a general rule is 1 minute per kilobase).[10]

Quantitative Data Summary

The following table provides recommended concentration ranges for key PCR components. Optimization may be required, especially for a difficult template like a GC-rich FaTA gene.

ComponentRecommended Concentration RangeStarting ConcentrationNotes
Template DNA (gDNA) 1 ng - 1 µg50 - 100 ngToo much template can inhibit the reaction.[1][4]
Template DNA (Plasmid) 1 pg - 10 ng1 ngLess complex templates require much less input DNA.[1]
Primers (each) 0.1 µM - 1.0 µM0.2 µMHigher concentrations can lead to non-specific products and primer-dimers.[10]
dNTPs (each) 200 µM - 250 µM200 µMEnsure equal molarity of all four dNTPs.
MgCl₂ 1.5 mM - 2.5 mM1.5 mMMagnesium concentration is critical and may require titration.[12]
Taq Polymerase 0.5 - 1.25 units / 50 µL1 unit / 50 µLFollow the manufacturer's recommendation.
PCR Additives (e.g., DMSO) 1% - 10%5%Useful for GC-rich templates to reduce secondary structures.[12][13]

Experimental Protocols

Protocol 1: Standard PCR Setup for FaTA Gene Amplification

This protocol outlines a standard 50 µL PCR reaction. Components should be kept on ice and added in the order listed.

Procedure:

  • Thaw all reagents (10X PCR Buffer, dNTPs, Primers, DNA Template) and keep them on ice.

  • In a sterile 0.2 mL PCR tube, prepare a master mix by adding the following components. Preparing a master mix is recommended for multiple reactions to ensure consistency.

    Component Volume for 1 Reaction Final Concentration
    Nuclease-Free Water 34.5 µL -
    10X Standard PCR Buffer 5.0 µL 1X
    dNTP Mix (10 mM each) 1.0 µL 200 µM
    Forward Primer (10 µM) 2.5 µL 0.5 µM
    Reverse Primer (10 µM) 2.5 µL 0.5 µM
    Taq DNA Polymerase (5 U/µL) 0.5 µL 2.5 units

    | Subtotal (Master Mix) | 46.0 µL | - |

  • Aliquot 46.0 µL of the master mix into individual PCR tubes.

  • Add 4.0 µL of the DNA template (e.g., at 25 ng/µL for a total of 100 ng) to each tube.

  • Gently mix the contents and centrifuge briefly to collect the liquid at the bottom of the tube.

  • Place the tubes in a thermal cycler and run the appropriate program.

Standard Thermal Cycling Program:

Step Temperature Time Cycles
Initial Denaturation 95°C 2-5 minutes 1
Denaturation 95°C 30 seconds 30-35
Annealing 55-65°C * 30 seconds
Extension 72°C 1 min / kb
Final Extension 72°C 5-10 minutes 1

| Hold | 4°C | Indefinite | 1 |

*The annealing temperature should be optimized and is typically 3-5°C below the melting temperature (Tm) of the primers.[3]

Protocol 2: Agarose Gel Electrophoresis for PCR Product Analysis

This protocol is for visualizing the PCR product to confirm its size and purity.

Procedure:

  • Prepare a 1% Agarose Gel:

    • Weigh 1 gram of agarose powder and add it to 100 mL of 1X TAE buffer in a flask.[14]

    • Microwave until the solution is completely clear and homogenous.[14]

    • Allow the solution to cool for a few minutes, then add 5 µL of a DNA stain (e.g., Ethidium Bromide). Caution: Ethidium Bromide is a mutagen; wear appropriate personal protective equipment.[15]

    • Pour the agarose into a gel casting tray with a comb and allow it to solidify for at least 30 minutes.[15]

  • Set up the Electrophoresis Chamber:

    • Once solidified, place the gel tray into the electrophoresis tank and cover it with 1X TAE buffer.[16]

    • Carefully remove the comb to expose the wells.

  • Load Samples:

    • Mix 5 µL of your PCR product with 1 µL of 6X loading dye.

    • Carefully load 5 µL of a DNA ladder into the first well.[15]

    • Load the PCR product/dye mixture into the adjacent wells.

  • Run the Gel:

    • Place the lid on the tank, ensuring the electrodes are correctly oriented (DNA will migrate from the negative black electrode to the positive red electrode).

    • Run the gel at 100 volts for 30-45 minutes, or until the dye front has migrated sufficiently down the gel.[14]

  • Visualize Results:

    • Carefully remove the gel and place it on a UV transilluminator to visualize the DNA bands.[16] Compare the band from your PCR product to the DNA ladder to confirm its size.

References

Validation & Comparative

Validating FaTA Gene Function: A Comparative Guide to Complementation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorously validating the function of a gene is a critical step in elucidating biological pathways and identifying potential therapeutic targets. This guide provides a comprehensive overview of using complementation assays to validate the function of the FaTA gene, a key player in fatty acid metabolism. We present a comparative analysis of expected outcomes, detailed experimental protocols, and a clear visualization of the underlying principles.

The FaTA gene encodes a fatty acyl-ACP thioesterase, an enzyme responsible for terminating fatty acid synthesis by hydrolyzing the acyl-ACP (acyl carrier protein) complex. This releases free fatty acids that can then be incorporated into various cellular components. Mutations in the fatA gene can lead to altered fatty acid metabolism and distinct cellular phenotypes. Complementation is a powerful genetic technique used to confirm that a specific gene is responsible for a particular phenotype. The principle is straightforward: if a mutant organism displays a specific trait due to a non-functional gene, introducing a functional copy of that gene (complementation) should restore the wild-type phenotype.

Comparing Phenotypes: Wild-Type vs. fatA Mutant vs. Complemented Strain

To validate the function of the FaTA gene, a comparison of phenotypes between the wild-type strain, a fatA mutant strain, and the fatA mutant strain complemented with a functional FaTA gene is essential. A well-characterized phenotype of certain E. coli fatA mutants is their ability to incorporate and utilize trans-unsaturated fatty acids, a trait not observed in wild-type strains which are typically inhibited or lysed by these fatty acids.[1][2][3]

Table 1: Expected Phenotypic Comparison

StrainGenotypeGrowth on cis-Unsaturated Fatty Acids (e.g., Oleic Acid)Growth on trans-Unsaturated Fatty Acids (e.g., Elaidic Acid)Cellular Fatty Acid Profile
Wild-Type (E. coli K-12)fatA+NormalInhibited/LysisHigh percentage of cis-vaccenic acid, low to no incorporation of trans-fatty acids.
fatA MutantfatA-NormalNormalSignificant incorporation of trans-fatty acids into phospholipids.
Complemented StrainfatA- / p[FaTA+]NormalInhibited/Lysis (Restored wild-type phenotype)Reduced incorporation of trans-fatty acids, similar to wild-type.

Experimental Validation: A Step-by-Step Complementation Protocol

This protocol outlines the key steps for performing a complementation assay to validate the function of the FaTA gene in an E. coli host.

Experimental Protocol: Complementation of an E. coli fatA Mutant

1. Strain and Plasmid Preparation:

  • Bacterial Strains:
  • E. coli K-12 (Wild-Type, fatA+)
  • E. coli fatA mutant strain (e.g., a strain with a defined deletion or loss-of-function mutation in the fatA gene).
  • Plasmid Constructs:
  • Expression Vector (p[FaTA+]): A suitable E. coli expression vector (e.g., pBAD, pET series) containing the wild-type FaTA gene under the control of an inducible promoter (e.g., arabinose-inducible araBAD promoter).
  • Empty Vector Control (p[empty]): The same expression vector without the FaTA gene insert.

2. Transformation:

  • Prepare competent cells of the E. coli fatA mutant strain.
  • Transform the fatA mutant with the p[FaTA+] expression vector and the p[empty] control vector separately using a standard transformation protocol (e.g., heat shock or electroporation).
  • Plate the transformed cells on selective agar plates (e.g., LB agar with the appropriate antibiotic for plasmid maintenance) and incubate overnight at 37°C.

3. Phenotypic Analysis (Growth Assay):

  • Inoculate single colonies of the wild-type, fatA mutant (with p[empty]), and the complemented strain (fatA mutant with p[FaTA+]) into a minimal liquid medium.
  • Prepare minimal agar plates supplemented with either:
  • A cis-unsaturated fatty acid (e.g., 0.2% oleic acid) as a control.
  • A trans-unsaturated fatty acid (e.g., 0.2% elaidic acid) to test for complementation.
  • An inducer for the promoter of the expression vector (e.g., 0.2% L-arabinose for the pBAD vector).
  • Spot serial dilutions of the overnight cultures onto the prepared plates.
  • Incubate the plates at 37°C and monitor for growth over 24-48 hours. The complemented strain is expected to show restored sensitivity to trans-unsaturated fatty acids, similar to the wild-type.

4. Quantitative Analysis (Fatty Acid Profiling):

  • Grow liquid cultures of the wild-type, fatA mutant (with p[empty]), and the complemented strain in minimal medium supplemented with a low concentration of a trans-unsaturated fatty acid.
  • Harvest the cells during the exponential growth phase.
  • Extract total lipids from the cell pellets.
  • Perform fatty acid methyl ester (FAME) analysis using gas chromatography-mass spectrometry (GC-MS) to determine the fatty acid composition of the cellular membranes.
  • Compare the relative abundance of cis- and trans-unsaturated fatty acids in the different strains. The complemented strain should exhibit a fatty acid profile closer to that of the wild-type, with significantly lower incorporation of trans-fatty acids compared to the mutant.

Visualizing the Workflow and Putative Pathway

To further clarify the experimental process and the role of the FaTA gene, the following diagrams are provided.

experimental_workflow cluster_strains Bacterial Strains cluster_plasmids Plasmids cluster_analysis Phenotypic & Quantitative Analysis cluster_results Expected Results wt Wild-Type (fatA+) growth_assay Growth Assay on trans-Fatty Acids wt->growth_assay fa_profile Fatty Acid Profiling (GC-MS) wt->fa_profile mutant fatA- Mutant transformation Transformation mutant->transformation pFaTA p[FaTA+] (Expression Vector) pFaTA->transformation pEmpty p[empty] (Control Vector) pEmpty->transformation complemented Complemented Strain (fatA- / p[FaTA+]) transformation->complemented control_mutant Control Mutant (fatA- / p[empty]) transformation->control_mutant complemented->growth_assay complemented->fa_profile control_mutant->growth_assay control_mutant->fa_profile growth_restored Restored Sensitivity to trans-Fatty Acids growth_assay->growth_restored profile_restored Wild-Type Fatty Acid Profile fa_profile->profile_restored

Caption: Experimental workflow for FaTA gene complementation.

fatty_acid_synthesis cluster_synthesis Fatty Acid Synthesis cluster_termination Termination by FaTA cluster_utilization Cellular Utilization cluster_mutant fatA- Mutant Phenotype acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa elongation Elongation Cycles malonyl_coa->elongation acyl_acp Acyl-ACP elongation->acyl_acp fata FaTA (Fatty Acyl-ACP Thioesterase) acyl_acp->fata ffa Free Fatty Acid fata->ffa altered_specificity Altered Substrate Specificity/Recognition phospholipids Membrane Phospholipids ffa->phospholipids other Other Metabolic Pathways ffa->other trans_incorporation Incorporation of trans-Fatty Acids altered_specificity->trans_incorporation

Caption: Putative role of FaTA in fatty acid metabolism.

Alternative Approaches and Concluding Remarks

While complementation is a gold-standard technique for validating gene function, other methods can provide corroborating evidence. These include:

  • Enzyme Activity Assays: In vitro assays using purified FaTA protein can directly measure its thioesterase activity on various acyl-ACP substrates.

  • Gene Knockdown/Knockout Analysis: Creating a clean deletion of the fatA gene using techniques like CRISPR/Cas9 and observing the resulting phenotype provides strong evidence for its function.

  • Heterologous Expression: Expressing the FaTA gene in a different organism that lacks a similar activity and observing the production of free fatty acids can also confirm its function.

References

A Comparative Guide to the Substrate Specificity of N-Acyltransferase Isoforms in N-Acylethanolamine Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the substrate specificities of key enzyme isoforms involved in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids including the endocannabinoid anandamide. Understanding the substrate preferences of these enzymes is critical for dissecting their physiological roles and for the development of targeted therapeutics.

Executive Summary

The biosynthesis of N-acylethanolamines is a crucial signaling pathway with implications in numerous physiological processes, including neurotransmission, inflammation, and appetite regulation. The central enzyme in the canonical pathway is N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). However, alternative, NAPE-PLD-independent pathways also contribute significantly to NAE production. This guide presents a comparative analysis of the substrate specificity of mammalian NAPE-PLD and highlights the enzymes involved in alternative biosynthetic routes. Quantitative data from key studies are presented, along with detailed experimental protocols and pathway diagrams to provide a comprehensive resource for researchers in the field.

Data Presentation: Substrate Specificity of Rat NAPE-PLD

NAPE-PLD exhibits broad substrate specificity, hydrolyzing various N-acyl-phosphatidylethanolamines (NAPEs) to produce the corresponding NAEs. The following table summarizes the relative activity of purified recombinant rat NAPE-PLD towards NAPEs with different N-acyl groups. The data is based on studies examining the hydrolysis of 25 µM concentrations of various NAPE substrates.

N-Acyl Chain of NAPE SubstrateCommon Name of Produced NAERelative Activity (%)
20:4 (Arachidonoyl)Anandamide (AEA)100
18:1 (Oleoyl)Oleoylethanolamide (OEA)~95
18:0 (Stearoyl)Stearoylethanolamide (SEA)~85
16:0 (Palmitoyl)Palmitoylethanolamide (PEA)~80
22:6 (Docosahexaenoyl)Docosahexaenoylethanolamide (DHEA)~75
14:0 (Myristoyl)Myristoylethanolamide (MEA)~60

Note: The relative activities are estimations derived from graphical representations in published literature and are intended for comparative purposes.

Comparison with Alternative Biosynthetic Pathways

While NAPE-PLD provides a direct route to NAE synthesis, NAPE-PLD-independent pathways have been identified, highlighting the complexity of NAE metabolism. These alternative pathways involve a multi-step process that can be initiated by different classes of phospholipases.

Key Enzymes in Alternative Pathways:

  • Phospholipase A/Acyltransferase (PLA/AT) Family: Members of this family, such as PLA/AT-1 to -5 (also known as HRAS-like suppressor tumor family members), can catalyze the N-acylation of phosphatidylethanolamine (PE) to form NAPE, the substrate for NAPE-PLD and other hydrolases. Their substrate specificity for different acyl-CoAs is an area of ongoing research.

  • Other Phospholipases: Enzymes such as specific isoforms of phospholipase C (PLC) and phospholipase A2 (PLA2) can also be involved in the step-wise hydrolysis of NAPE to ultimately yield NAEs, though their direct substrate specificity for different NAPE species is less well-characterized compared to NAPE-PLD.

The existence of these alternative pathways suggests a functional redundancy and tissue-specific regulation of NAE biosynthesis.

Experimental Protocols

NAPE-PLD Activity Assay using Fluorescence-Quenched Substrate

This high-throughput assay is suitable for screening NAPE-PLD inhibitors and characterizing enzyme activity.

Materials:

  • HEK293T cells overexpressing human NAPE-PLD

  • Cell lysis buffer (e.g., Tris-HCl with protease inhibitors)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Fluorescence-quenched NAPE substrate (e.g., PED6)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Lysate Preparation:

    • Culture HEK293T cells transiently transfected with a NAPE-PLD expression vector.

    • Harvest cells and prepare membrane fractions by sonication and ultracentrifugation.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration.

  • Enzyme Assay:

    • Dilute the membrane protein lysate to a working concentration in assay buffer.

    • To each well of a 96-well plate, add assay buffer, the test compound (or vehicle), and the diluted membrane lysate.

    • Incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding the fluorescence-quenched NAPE substrate to each well.

    • Immediately measure the increase in fluorescence over time at 37°C using a plate reader (e.g., excitation at 485 nm and emission at 520 nm).

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction from the linear phase of the fluorescence increase.

    • Compare the activity in the presence of test compounds to the vehicle control to determine inhibition.

NAPE-PLD Substrate Specificity Assay using LC-MS/MS

This method allows for the quantitative analysis of the formation of different NAE species from their corresponding NAPE precursors.

Materials:

  • Purified recombinant NAPE-PLD or cell/tissue homogenates

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% Triton X-100)

  • A panel of NAPE substrates with varying N-acyl chains (e.g., N-arachidonoyl-PE, N-oleoyl-PE, N-palmitoyl-PE)

  • Internal standards (e.g., deuterated NAEs)

  • Solvents for liquid-liquid extraction (e.g., chloroform/methanol)

  • LC-MS/MS system

Procedure:

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the assay buffer, NAPE-PLD enzyme preparation, and one of the NAPE substrates.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

    • Terminate the reaction by adding ice-cold solvent (e.g., chloroform/methanol 2:1 v/v) containing the internal standards.

  • Lipid Extraction:

    • Perform a liquid-liquid extraction to separate the lipid phase.

    • Vortex the mixture and centrifuge to separate the phases.

    • Collect the lower organic phase and dry it under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

    • Inject the sample into the LC-MS/MS system.

    • Separate the different NAE species using a suitable C18 column and a gradient of mobile phases.

    • Detect and quantify the NAEs using multiple reaction monitoring (MRM) in positive ion mode, based on their specific precursor-to-product ion transitions.

  • Data Analysis:

    • Calculate the amount of each NAE produced by comparing its peak area to that of the corresponding internal standard.

    • Determine the specific activity of NAPE-PLD for each substrate (e.g., in pmol/min/mg protein).

Mandatory Visualizations

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Assay Enzymatic Assay cluster_Analysis Analysis Enzyme NAPE-PLD Source (Recombinant Protein or Lysate) Incubation Incubation at 37°C Enzyme->Incubation Substrates NAPE Substrates (Varying N-Acyl Chains) Substrates->Incubation Termination Reaction Termination & Lipid Extraction Incubation->Termination LCMS LC-MS/MS Analysis Termination->LCMS Quantification Quantification of NAEs LCMS->Quantification NAE_Biosynthesis_Pathways cluster_Canonical Canonical Pathway cluster_Alternative Alternative Pathways PE Phosphatidylethanolamine (PE) N_Acyltransferase N-Acyltransferase PE->N_Acyltransferase NAPE N-Acyl-Phosphatidylethanolamine (NAPE) N_Acyltransferase->NAPE NAPE_PLD NAPE-PLD NAPE->NAPE_PLD NAE N-Acylethanolamine (NAE) NAPE_PLD->NAE PA Phosphatidic Acid NAPE_PLD->PA NAPE2 N-Acyl-Phosphatidylethanolamine (NAPE) Other_PL Other Phospholipases (e.g., PLC, PLA2) NAPE2->Other_PL Intermediates Intermediate Products Other_PL->Intermediates NAE2 N-Acylethanolamine (NAE) Intermediates->NAE2 NAE_Signaling_Pathway cluster_Receptors Receptors cluster_Effects Cellular Effects NAE N-Acylethanolamines (e.g., AEA, OEA, PEA) CB1 CB1 Receptor NAE->CB1 CB2 CB2 Receptor NAE->CB2 PPARa PPARα NAE->PPARa TRPV1 TRPV1 NAE->TRPV1 Neurotransmission Modulation of Neurotransmission CB1->Neurotransmission Inflammation Regulation of Inflammation CB2->Inflammation Appetite Control of Appetite PPARa->Appetite Pain Pain Sensation TRPV1->Pain

A Researcher's Guide to the Comparative Analysis of FaTA Gene Promoters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative analysis of Fatty acyl-ACP thioesterase A (FaTA) gene promoters. Understanding the regulatory mechanisms of FaTA genes, which are crucial for terminating fatty acid synthesis and determining the overall fatty acid profile in an organism, is of significant interest for applications in biotechnology and drug development. This document outlines the experimental protocols necessary to conduct such a comparative analysis, presents templates for data organization, and illustrates the potential signaling pathways involved in FaTA gene regulation.

Data Presentation: A Framework for Comparison

To facilitate a clear and objective comparison of FaTA gene promoter activity, all quantitative data should be summarized in a structured format. The following table provides a template for presenting results from a reporter gene assay, which is a standard method for quantifying promoter strength.

Promoter ConstructHost Organism/Cell LineReporter Gene Activity (e.g., Relative Luminescence Units)Standard DeviationFold Change vs. Control
Positive Control (e.g., CaMV 35S) Arabidopsis thaliana
Negative Control (promoterless vector) Arabidopsis thaliana
FaTA Promoter 1 (e.g., A. thaliana) Arabidopsis thaliana
FaTA Promoter 2 (e.g., Camelina sativa) Arabidopsis thaliana
FaTA Promoter 3 (e.g., Jatropha curcas) Arabidopsis thaliana
Mutated FaTA Promoter 1a Arabidopsis thaliana

Experimental Protocols: Quantifying Promoter Activity

A widely used method to compare the activity of different promoters is the reporter gene assay. This involves fusing the promoter sequence to a reporter gene (e.g., luciferase, GUS, or GFP) and measuring the expression of the reporter.

Key Experimental Steps:
  • Promoter Isolation and Cloning:

    • Isolate the putative FaTA promoter regions from the genomic DNA of the selected organisms using PCR with specific primers. Promoter regions are typically located upstream of the transcription start site.

    • Clone each promoter fragment into a promoterless reporter vector upstream of the reporter gene. Ensure the orientation is correct for driving transcription.

  • Plant Transformation:

    • Introduce the resulting promoter-reporter constructs into the target organism. For plants like Arabidopsis thaliana, the floral dip method using Agrobacterium tumefaciens is a common technique.

    • Generate several independent transgenic lines for each construct to account for position effects of the transgene insertion.

  • Reporter Gene Assay (Luciferase Assay Example):

    • Homogenize plant tissue (e.g., leaves or developing seeds) in a suitable lysis buffer.

    • Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the protein extract.

    • Add the luciferase substrate to the protein extract.

    • Measure the resulting luminescence using a luminometer. The light output is proportional to the amount of luciferase, which in turn reflects the activity of the FaTA promoter.

    • Normalize the luciferase activity to the total protein concentration in the extract to account for variations in sample size.

Mandatory Visualizations

Experimental Workflow for Comparative Promoter Analysis

The following diagram illustrates the key steps involved in a comparative analysis of FaTA gene promoters using a reporter gene system.

experimental_workflow cluster_cloning Vector Construction cluster_transformation Transformation cluster_analysis Analysis promoter_isolation Isolate FaTA Promoters vector_ligation Ligate into Reporter Vector promoter_isolation->vector_ligation agrobacterium Transform Agrobacterium vector_ligation->agrobacterium plant_transformation Transform Plants agrobacterium->plant_transformation selection Select Transgenic Plants plant_transformation->selection assay Reporter Gene Assay selection->assay data_analysis Quantitative Data Analysis assay->data_analysis

Caption: Workflow for comparing FaTA promoter activity.

Potential Signaling Pathway Regulating FaTA Gene Expression

While the direct regulation of FaTA promoters is not fully elucidated, it is likely influenced by signaling pathways that control overall fatty acid metabolism. Key transcription factors such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Peroxisome Proliferator-Activated Receptor alpha (PPARα) are known to regulate genes involved in lipogenesis and fatty acid oxidation.[1] The following diagram illustrates a hypothetical pathway where these factors could influence FaTA gene expression.

signaling_pathway cluster_stimuli External/Internal Stimuli cluster_transcription_factors Transcription Factor Activation cluster_gene_expression Gene Expression Hormonal_Signals Hormonal Signals (e.g., Insulin) SREBP1c SREBP-1c Hormonal_Signals->SREBP1c Metabolic_Status Metabolic Status (e.g., Fatty Acid Levels) PPARa PPARα Metabolic_Status->PPARa FaTA_Promoter FaTA Gene Promoter SREBP1c->FaTA_Promoter Potential Activation PPARa->FaTA_Promoter Potential Regulation FaTA_Gene FaTA Gene FaTA_Promoter->FaTA_Gene Transcription

Caption: Hypothetical FaTA gene regulatory pathway.

References

Unveiling the Role of FaTA in Tannin Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the FATA (Fragaria x ananassa Tannin Acylhydrolase) enzyme's role in tannin degradation against other alternatives. It is designed to offer an objective overview supported by available experimental data, detailed methodologies, and visual representations of key processes to aid in research and development.

FaTA: A Key Player in Hydrolysable Tannin Metabolism

FaTA is a tannin acylhydrolase identified in the cultivated strawberry (Fragaria x ananassa) that plays a significant role in the metabolism of hydrolysable tannins.[1] These tannins are complex polyphenolic compounds that can impact the taste and nutritional properties of fruits and other plant tissues. The FaTA enzyme catalyzes the hydrolysis of the ester bonds within these tannins, breaking them down into simpler molecules like gallic acid and glucose. This process is crucial in the ripening of strawberries, contributing to the reduction of astringency.

Comparative Performance of Tannin-Degrading Enzymes

While direct comparative kinetic studies between strawberry FaTA and other tannases under identical conditions are limited in the currently available literature, we can draw comparisons based on the characterization of various tannase enzymes from microbial sources. Tannases from bacteria and fungi have been extensively studied and are utilized in various industrial applications for tannin degradation.

Enzyme SourceSubstrate(s)Optimal pHOptimal Temperature (°C)Key Findings
Fragaria x ananassa (FaTA) Hydrolysable TanninsNot explicitly determinedNot explicitly determinedOverexpression of FaTA in strawberries leads to a decrease in hydrolysable tannins.[1]
Lactobacillus plantarum (TanALp) Gallotannins, Methyl Gallate6.030Extracellular enzyme capable of hydrolyzing complex gallotannins.
Lactobacillus plantarum (TanBLp) Gallotannins, Methyl Gallate5.537Intracellular enzyme.
Aspergillus niger Tannic Acid, Methyl Gallate5.0 - 6.030 - 40Widely used for industrial production of tannase.
Bacillus cereus Tannic Acid4.5 - 5.040Salt-tolerant enzyme.[2]

Experimental Protocols

Detailed experimental protocols are essential for validating and comparing the activity of tannin-degrading enzymes. Below are methodologies for key experiments related to FaTA and general tannase activity assays.

Quantification of Tannin Degradation by FaTA in Strawberry Fruit (In Vivo)

This protocol is based on the transient overexpression and RNA interference (RNAi) of the FaTA gene in strawberry fruit to assess its function in vivo.

Methodology:

  • Vector Construction:

    • For overexpression (Fa-OE), the full-length coding sequence of FaTA is cloned into a suitable plant expression vector (e.g., pCB2004).

    • For RNAi (Fa-RNAi), a specific fragment of the FaTA gene is cloned into an RNAi vector.

  • Agrobacterium tumefaciens Transformation: The constructed vectors are transformed into Agrobacterium tumefaciens.

  • Fruit Infiltration: Strawberry fruits at a specific developmental stage (e.g., white stage) are infiltrated with the Agrobacterium cultures carrying the Fa-OE or Fa-RNAi constructs. A control group is infiltrated with Agrobacterium carrying an empty vector.

  • Incubation: The infiltrated fruits are incubated for a period (e.g., 48-72 hours) to allow for transient gene expression.

  • Metabolite Extraction: Phenolic compounds, including hydrolysable tannins, are extracted from the fruit tissues using a suitable solvent (e.g., 80% methanol).

  • LC-MS/MS Analysis: The extracted metabolites are analyzed and quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The levels of specific hydrolysable tannins and their degradation products (e.g., gallic acid) are compared between the Fa-OE, Fa-RNAi, and control groups.[1]

General Tannase Activity Assay (In Vitro)

This protocol describes a common spectrophotometric method for measuring tannase activity using methyl gallate as a substrate.

Methodology:

  • Enzyme Preparation: The tannase enzyme (e.g., purified recombinant FaTA or a crude enzyme extract) is prepared in a suitable buffer (e.g., 0.05 M citrate buffer, pH 5.0).

  • Substrate Solution: A solution of methyl gallate (e.g., 0.01 M) is prepared in the same buffer.

  • Reaction Mixture: A defined volume of the enzyme preparation is mixed with the methyl gallate solution.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 10 minutes).

  • Reaction Termination and Color Development:

    • The reaction is stopped, and color is developed by adding a methanolic rhodanine solution followed by potassium hydroxide (KOH). Rhodanine reacts with the gallic acid produced from the hydrolysis of methyl gallate to form a colored complex.

  • Spectrophotometric Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 520 nm).

  • Quantification: The amount of gallic acid released is quantified by comparing the absorbance to a standard curve prepared with known concentrations of gallic acid. One unit of tannase activity is typically defined as the amount of enzyme that liberates one micromole of gallic acid per minute under the specified assay conditions.

Visualizing the Role of FaTA

Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and the proposed metabolic pathway involving FaTA.

experimental_workflow cluster_gene_cloning Vector Construction cluster_transformation Agrobacterium Transformation cluster_infiltration Fruit Infiltration cluster_analysis Analysis FaTA_CDS FaTA CDS pCB2004 Expression Vector FaTA_CDS->pCB2004 Ligation Agrobacterium Agrobacterium tumefaciens pCB2004->Agrobacterium FaTA_fragment FaTA Fragment RNAi_vector RNAi Vector FaTA_fragment->RNAi_vector Ligation RNAi_vector->Agrobacterium Strawberry_fruit Strawberry Fruit Agrobacterium->Strawberry_fruit Metabolite_extraction Metabolite Extraction Strawberry_fruit->Metabolite_extraction LC_MS_MS LC-MS/MS Analysis Metabolite_extraction->LC_MS_MS Data_analysis Data Analysis LC_MS_MS->Data_analysis

Caption: Experimental workflow for validating the role of FaTA in strawberry.

tannin_degradation_pathway Hydrolysable_Tannin Hydrolysable Tannin (e.g., Gallotannin) FaTA FaTA Enzyme Hydrolysable_Tannin->FaTA Substrate Gallic_Acid Gallic Acid FaTA->Gallic_Acid Product Glucose Glucose FaTA->Glucose Product Further_Metabolism Further Metabolism Gallic_Acid->Further_Metabolism Glucose->Further_Metabolism

Caption: Proposed pathway of hydrolysable tannin degradation by FaTA.

References

A Comparative Guide to FATA Enzyme Kinetics in Plants: Unraveling Substrate Specificities

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the kinetic properties of enzymes is paramount for harnessing their potential. This guide provides a comparative analysis of the kinetics of what is likely the "FATA enzyme" you are interested in, the Fatty Acyl-ACP Thioesterase A (FATA), from different plant species. It also addresses a potential ambiguity with Aromatic Aminotransferases, another enzyme class involved in amino acid metabolism.

Recent searches have strongly indicated that the "FATA enzyme" refers to Fatty Acyl-ACP Thioesterase A , a key enzyme in the termination of fatty acid biosynthesis in plants. However, the initial mention of "Friedel-Crafts-type aromatic amino acid transferase" suggests a possible interest in Aromatic Aminotransferases (AroATs) . This guide will therefore provide a detailed comparison for FATA and a summary of available data for AroATs to ensure a comprehensive resource.

Fatty Acyl-ACP Thioesterase A (FATA): A Comparative Kinetic Analysis

Fatty Acyl-ACP Thioesterase A (FATA) plays a crucial role in determining the chain length of fatty acids by catalyzing the hydrolysis of the thioester bond between the acyl group and the acyl carrier protein (ACP).[1] The substrate specificity of FATA isoforms is a major determinant of the fatty acid composition in plant tissues.[2]

Quantitative Kinetic Data

The following table summarizes the kinetic parameters of FATA enzymes from Arabidopsis thaliana (AtFatA) and Coriandrum sativum (CsFatA) for various acyl-ACP substrates. The data highlights the strong preference of these enzymes for oleoyl-ACP.

Plant SpeciesEnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Arabidopsis thalianaAtFatA14:1-ACP8.90.89.0 x 10⁴
16:0-ACP4.90.36.1 x 10⁴
16:1-ACP4.91.53.1 x 10⁵
18:0-ACP5.00.24.0 x 10⁴
18:1-ACP3.122.17.1 x 10⁶
Coriandrum sativumCsFatA14:1-ACPN/DN/DN/D
16:0-ACP6.30.11.6 x 10⁴
16:1-ACP5.90.46.8 x 10⁴
18:0-ACP6.10.11.6 x 10⁴
18:1-ACP2.815.25.4 x 10⁶

N/D: Not Determined. Data sourced from a study on the substrate specificity of plant FatA and FatB acyl-ACP thioesterases.[2]

AtFatA demonstrates the highest catalytic efficiency (kcat/Km) with oleoyl-ACP, with its activity being at least 20-fold lower for all other tested substrates.[2] Both the chain length and the presence of a double bond significantly influence the catalytic rate (kcat) of FatA, while having a minor effect on the Michaelis constant (Km).[2]

Experimental Protocol: Acyl-ACP Thioesterase Assay

The following is a typical protocol for assaying the activity of acyl-ACP thioesterases:

Principle: Thioesterase activity is measured by monitoring the production of radiolabeled free fatty acids from [1-¹⁴C] acyl-ACP substrates.[3][4]

Materials:

  • 50 mM Tris-HCl buffer, pH 8.0

  • 5 mM Dithiothreitol (DTT)

  • [1-¹⁴C] acyl-ACP substrates (50–2500 Bq)

  • Recombinant FATA enzyme (0.025–1.0 ng)

  • 1 M acetic acid in 2-propanol

  • Hexane

  • Liquid scintillation counter

Procedure:

  • Prepare a reaction medium containing 50 mM Tris-HCl (pH 8.0), 5 mM DTT, and 50–2500 Bq of the desired [1-¹⁴C] acyl-ACP substrate in a final volume of 0.1 mL.[3][4]

  • Initiate the reaction by adding 0.025–1.0 ng of the recombinant FATA enzyme.[3][4]

  • Incubate the reaction at room temperature for 5 minutes.[3][4]

  • Stop the reaction by adding 0.25 mL of 1 M acetic acid in 2-propanol.[3][4]

  • Extract the hydrolyzed free fatty acids twice with 0.3 mL of hexane.[3][4]

  • Measure the radioactivity of the hexane extracts using a liquid scintillation counter.[3][4]

Visualizations

Experimental_Workflow_FATA_Kinetics cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Recombinant FATA Enzyme Incubation Incubation (Room Temp, 5 min) Enzyme->Incubation Substrate [1-14C] Acyl-ACP Substrates Substrate->Incubation Buffer Reaction Buffer (Tris-HCl, DTT) Buffer->Incubation Quenching Quenching (Acetic Acid) Incubation->Quenching Extraction Extraction (Hexane) Quenching->Extraction Measurement Radioactivity Measurement Extraction->Measurement

Figure 1: Experimental workflow for FATA kinetic analysis.

Fatty_Acid_Biosynthesis_Pathway cluster_plastid Plastid Malonyl_CoA Malonyl-CoA FAS Fatty Acid Synthase (FAS) Malonyl_CoA->FAS Acyl_ACP Acyl-ACP FAS->Acyl_ACP FATA FATA Acyl_ACP->FATA Free_Fatty_Acid Free Fatty Acid FATA->Free_Fatty_Acid Hydrolysis

Figure 2: Role of FATA in the fatty acid biosynthesis pathway.

Aromatic Aminotransferases (AroATs): An Overview of Kinetic Data

Aromatic aminotransferases (AroATs) are a group of pyridoxal-5-phosphate (PLP)-dependent enzymes that catalyze the transamination of aromatic amino acids.[5][6] These enzymes are crucial for the biosynthesis and degradation of aromatic amino acids and are involved in the production of various plant hormones and secondary metabolites.[5][6]

Quantitative Kinetic Data

Compiling a comprehensive comparison of kinetic parameters for AroATs across multiple plant species is challenging due to the variability in substrates and experimental conditions reported in the literature. However, the following table provides a snapshot of available data.

Plant SpeciesEnzymeSubstrateKm (mM)Reference
Phaseolus vulgaris (Bushbean)Multispecific AminotransferaseL-Phenylalanine0.77[5]
L-Tyrosine0.67[5]
L-Tryptophan1.11[5]
Arabidopsis thalianaTyrosine Aminotransferase 1 (AtTAT1)L-Tyrosine0.25[5]
Tyrosine Aminotransferase 2 (AtTAT2)L-Tyrosine0.33[5]
Experimental Protocol: Aromatic Aminotransferase Assay

A general protocol for assaying AroAT activity is as follows:

Principle: The activity of AroATs can be determined by monitoring the formation of the product, often an aromatic keto acid, using methods like high-performance liquid chromatography (HPLC) or by coupling the reaction to a dehydrogenase and monitoring the change in absorbance of NADH or NADPH.

Materials:

  • Purified AroAT enzyme

  • Aromatic amino acid substrate (e.g., L-phenylalanine, L-tyrosine)

  • α-Ketoglutarate

  • Pyridoxal-5-phosphate (PLP)

  • Reaction buffer (e.g., potassium phosphate buffer)

  • (For coupled assay) A suitable dehydrogenase and NADH/NADPH

  • HPLC system or spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, PLP, α-ketoglutarate, and the aromatic amino acid substrate.

  • Pre-incubate the mixture at the desired temperature.

  • Initiate the reaction by adding the purified AroAT enzyme.

  • At various time points, stop the reaction (e.g., by adding acid or heat).

  • Analyze the formation of the product using HPLC or monitor the change in absorbance in a continuous spectrophotometric assay.

  • Calculate the initial reaction velocity from the linear range of product formation.

  • Determine the kinetic parameters (Km and Vmax) by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.

Visualizations

Aromatic_Amino_Acid_Biosynthesis cluster_pathway Aromatic Amino Acid Biosynthesis Prephenate Prephenate AroAT Aromatic Aminotransferase (AroAT) Prephenate->AroAT Aromatic_Amino_Acid Aromatic Amino Acid (e.g., Phenylalanine, Tyrosine) AroAT->Aromatic_Amino_Acid Alpha_Keto_Acid α-Keto Acid AroAT->Alpha_Keto_Acid Glutamate Glutamate Glutamate->AroAT

Figure 3: Role of AroATs in aromatic amino acid biosynthesis.

References

A Comparative Guide to Validating Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both healthy and diseased states. The validation of these interactions is a critical step in many research and drug development pipelines. While a multitude of techniques exist for this purpose, this guide provides a comparative overview of four widely used methods: Co-Immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H), Surface Plasmon Resonance (SPR), and Förster Resonance Energy Transfer (FRET).

It is important to note that the term "FATA" (Fluorescence-activated transcription assay) was initially considered for this guide. However, a comprehensive review of the scientific literature did not yield a well-established, standardized protocol under this acronym for the specific validation of protein-protein interactions. Therefore, this guide focuses on established and commonly accepted methodologies.

This document aims to provide an objective comparison of these techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific research needs.

Comparison of Key Performance Metrics

The selection of a PPI validation method often depends on a balance of factors including the nature of the interacting proteins, the desired quantitative data, and available resources. The following table summarizes key performance metrics for the four techniques discussed in this guide.

FeatureCo-Immunoprecipitation (Co-IP)Yeast Two-Hybrid (Y2H)Surface Plasmon Resonance (SPR)Förster Resonance Energy Transfer (FRET)
Interaction Environment In vivo or in vitro (from cell lysates)In vivo (in yeast nucleus)In vitroIn vivo (in living cells)
Interaction Type Primarily qualitative (can be semi-quantitative)Primarily qualitative (binary interactions)Quantitative (kinetics and affinity)Quantitative (proximity and dynamics)
Affinity Range Wide range, but may miss weak or transient interactionsDetects a broad range of affinities, but can be biased.Wide dynamic range (mM to pM).[1][2]Dependent on fluorophore pair and linker length.
Throughput Low to mediumHigh (suitable for library screening)Medium to highLow to medium
False Positives Can be high due to non-specific antibody binding.[3]High rate of false positives is a known limitation.[4]Low, as it's a direct binding assay.Can occur due to random protein collisions.
False Negatives Can occur if the antibody blocks the interaction site.Can occur if proteins are not expressed or folded correctly in yeast.Can occur if protein immobilization affects its conformation.Can occur if the distance between fluorophores is >10 nm.[5]
Sample Requirement Requires specific antibodies and sufficient cell/tissue material.Requires cloning of bait and prey into specific vectors.Requires purified proteins.Requires cells expressing fluorescently tagged proteins.
Cost Moderate (depends on antibody cost)Low to moderateHigh (instrumentation is expensive)High (requires specialized microscopy equipment)

In-Depth Method Analysis and Experimental Protocols

This section provides a detailed overview of each method, including its underlying principle, a typical experimental workflow, and a detailed protocol.

Co-Immunoprecipitation (Co-IP)

Co-immunoprecipitation is a powerful and widely used technique to study protein-protein interactions in the cellular environment.[6] It is based on the specific recognition of a "bait" protein by an antibody, which is then used to pull down the bait protein along with its interacting "prey" proteins from a cell lysate.[7]

Experimental Workflow

CoIP_Workflow cluster_cell Cell Culture cluster_lysis Cell Lysis cluster_incubation Incubation cluster_capture Capture cluster_analysis Analysis CellCulture Cell Culture expressing proteins of interest CellLysis Cell Lysis to release protein complexes CellCulture->CellLysis AntibodyIncubation Incubation with bait-specific antibody CellLysis->AntibodyIncubation BeadCapture Capture of antibody-protein complexes with beads AntibodyIncubation->BeadCapture Analysis Elution and Analysis (e.g., Western Blot, Mass Spec) BeadCapture->Analysis

Caption: Workflow of a typical Co-Immunoprecipitation experiment.

Detailed Experimental Protocol
  • Cell Lysis :

    • Culture cells to an appropriate density and treat as required for the experiment.

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells on ice using a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein interactions.[8]

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein complexes.[8]

  • Pre-clearing the Lysate (Optional but Recommended) :

    • Incubate the cell lysate with beads (e.g., Protein A/G agarose) that are not coupled to an antibody.

    • This step helps to reduce non-specific binding of proteins to the beads, thereby lowering the background in the final analysis.[9][10]

  • Immunoprecipitation :

    • Add a specific antibody against the "bait" protein to the pre-cleared lysate.

    • Incubate for several hours to overnight at 4°C with gentle rotation to allow the antibody to bind to the bait protein and its interacting partners.

  • Capture of Immune Complexes :

    • Add Protein A/G beads to the lysate and incubate for another 1-4 hours at 4°C to capture the antibody-protein complexes.[8]

  • Washing :

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads multiple times with a wash buffer to remove non-specifically bound proteins. The stringency of the wash buffer can be adjusted to reduce background.

  • Elution :

    • Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

  • Analysis :

    • Analyze the eluted proteins by Western blotting using an antibody specific for the "prey" protein to confirm the interaction.[11]

    • Alternatively, the entire protein complex can be analyzed by mass spectrometry to identify unknown interacting partners.[11]

Yeast Two-Hybrid (Y2H)

The Yeast Two-Hybrid (Y2H) system is a powerful genetic method used to discover binary protein-protein interactions in vivo.[12] It relies on the reconstitution of a functional transcription factor in yeast when two proteins of interest, a "bait" and a "prey," interact.[12]

Experimental Workflow

Y2H_Workflow cluster_constructs Plasmid Constructs cluster_transformation Yeast Transformation cluster_selection Selection cluster_reporter Reporter Assay BaitConstruct Bait Protein fused to DNA-Binding Domain (DBD) Transformation Co-transform yeast with Bait and Prey plasmids BaitConstruct->Transformation PreyConstruct Prey Protein fused to Activation Domain (AD) PreyConstruct->Transformation Selection Growth on selective media Transformation->Selection ReporterAssay Activation of reporter gene (e.g., LacZ, HIS3) Selection->ReporterAssay

Caption: Workflow of a Yeast Two-Hybrid screening experiment.

Detailed Experimental Protocol
  • Plasmid Construction :

    • Clone the cDNA of the "bait" protein into a vector containing a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4 or LexA).

    • Clone the cDNA of the "prey" protein (or a cDNA library) into a separate vector containing the corresponding activation domain (AD).[13]

  • Yeast Transformation :

    • Co-transform a suitable yeast reporter strain with both the bait and prey plasmids.[13] The yeast strain is typically auxotrophic for certain nutrients (e.g., histidine, leucine) and contains reporter genes (e.g., HIS3, LacZ) under the control of the transcription factor's binding site.

  • Selection for Interaction :

    • Plate the transformed yeast cells on a selective medium lacking specific nutrients (e.g., tryptophan and leucine) to select for cells that have successfully taken up both plasmids.

    • Then, replica-plate the colonies onto a more stringent selective medium (e.g., lacking histidine) to screen for interactions. Only yeast cells where the bait and prey proteins interact will be able to grow on this medium due to the activation of the HIS3 reporter gene.[13]

  • Reporter Gene Assay :

    • To further confirm the interaction, a colorimetric assay for a second reporter gene, such as LacZ, is often performed. Interaction between the bait and prey proteins leads to the production of β-galactosidase, which can be detected by the conversion of a substrate (e.g., X-gal) into a blue-colored product.[14]

  • Identification of Interacting Partners :

    • For positive clones from a library screen, the prey plasmid is isolated, and the cDNA insert is sequenced to identify the interacting protein.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the kinetics and affinity of biomolecular interactions in real-time.[1][15] It is a powerful tool for the quantitative analysis of PPIs.[1]

Experimental Workflow

SPR_Workflow cluster_immobilization Immobilization cluster_association Association cluster_dissociation Dissociation cluster_regeneration Regeneration cluster_analysis Data Analysis Immobilization Immobilize 'ligand' protein on a sensor chip Association Flow 'analyte' protein over the sensor surface Immobilization->Association Dissociation Flow buffer to measure dissociation of the complex Association->Dissociation Regeneration Regenerate the sensor surface for the next cycle Dissociation->Regeneration Analysis Analyze sensorgram to determine kon, koff, and KD Dissociation->Analysis Regeneration->Immobilization

Caption: Workflow for a Surface Plasmon Resonance experiment.

Detailed Experimental Protocol
  • Ligand Immobilization :

    • One of the interacting partners, termed the "ligand," is immobilized onto the surface of a sensor chip.[16] This is often achieved through amine coupling, where the ligand is covalently attached to the carboxymethylated dextran matrix of the chip.[17]

    • The amount of immobilized ligand needs to be optimized to ensure an adequate signal without causing mass transport limitations.

  • Analyte Injection (Association Phase) :

    • A solution containing the other interacting partner, the "analyte," is flowed over the sensor surface at a constant concentration.[16]

    • The binding of the analyte to the immobilized ligand is monitored in real-time as a change in the refractive index, which is proportional to the mass accumulating on the sensor surface. This is recorded as an increase in the SPR signal (response units, RU).

  • Dissociation Phase :

    • The analyte solution is replaced with a continuous flow of buffer.

    • The dissociation of the analyte from the ligand is monitored as a decrease in the SPR signal over time.

  • Regeneration :

    • A regeneration solution is injected to remove the bound analyte from the ligand, preparing the sensor surface for the next injection cycle.[18]

  • Data Analysis :

    • The resulting sensorgram (a plot of RU versus time) is analyzed to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).[19]

Förster Resonance Energy Transfer (FRET)

Förster Resonance Energy Transfer (FRET) is a microscopy-based technique that can detect the proximity of two molecules with nanometer-scale resolution in living cells.[5][20] It is based on the non-radiative transfer of energy from an excited "donor" fluorophore to a nearby "acceptor" fluorophore.[20]

Logical Relationship

FRET_Principle cluster_interaction Protein Interaction cluster_proximity Fluorophore Proximity cluster_excitation Excitation cluster_fret FRET Occurs cluster_emission Emission Interaction Protein A and Protein B interact Proximity Donor and Acceptor fluorophores are in close proximity (<10 nm) Interaction->Proximity Excitation Donor fluorophore is excited FRET Energy is transferred from Donor to Acceptor Excitation->FRET if Proximity Emission Acceptor fluorophore emits light FRET->Emission

Caption: The logical principle behind Förster Resonance Energy Transfer.

Detailed Experimental Protocol
  • Construct Preparation and Cell Transfection :

    • Create fusion constructs of the two proteins of interest with a suitable FRET pair of fluorescent proteins (e.g., CFP as the donor and YFP as the acceptor).[21]

    • Transfect the appropriate cells with these constructs and allow for protein expression.

  • Live Cell Imaging :

    • Image the transfected cells using a fluorescence microscope equipped for FRET imaging. This typically involves acquiring images in three channels: the donor channel (exciting the donor and detecting its emission), the acceptor channel (exciting the acceptor and detecting its emission), and the FRET channel (exciting the donor and detecting the acceptor's emission).[22]

  • Image Acquisition and Processing :

    • Acquire images of cells expressing the donor-only construct, the acceptor-only construct, and the cells co-expressing both constructs.

    • Correct the raw images for background fluorescence and spectral bleed-through (the detection of donor fluorescence in the acceptor channel and vice versa).

  • FRET Efficiency Calculation :

    • Calculate the FRET efficiency, which is a measure of the fraction of energy transferred from the donor to the acceptor. This can be done using various methods, such as sensitized emission or acceptor photobleaching.[23]

  • Data Interpretation :

    • A high FRET efficiency indicates that the donor and acceptor fluorophores are in close proximity, suggesting that the two proteins of interest are interacting.[23] The spatial distribution of the FRET signal within the cell can provide information about where the interaction is occurring.[24]

References

A Comparative Guide to FaTA Silencing and Knockout: Efficacy and Experimental Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of functional genomics and drug discovery, the precise modulation of gene expression is paramount to elucidating biological pathways and identifying therapeutic targets. Fatty acid thioesterase A (FaTA), an acyl-ACP thioesterase, plays a critical role in the termination of fatty acid synthesis, making it a gene of significant interest in metabolic research.[1][2][3] This guide provides a comprehensive comparison of two primary loss-of-function techniques—gene silencing via RNA interference (RNAi) and complete gene knockout using CRISPR-Cas9—as applied to the study of FaTA. We will delve into the efficacy, experimental protocols, and potential phenotypic outcomes of each approach, supported by representative data and visualizations to aid in experimental design and interpretation.

Mechanism of Action: A Fundamental Divergence

The core difference between FaTA silencing and knockout lies in the level at which gene function is disrupted.

  • FaTA Silencing (Knockdown): This transient approach utilizes small interfering RNAs (siRNAs) to target and degrade FaTA messenger RNA (mRNA) transcripts in the cytoplasm.[4][5][6] This post-transcriptional regulation prevents the translation of FaTA mRNA into protein, leading to a temporary reduction in FaTA protein levels.[7] The effect is reversible, as the genomic DNA remains unaltered.[6]

  • FaTA Knockout: This permanent method employs the CRISPR-Cas9 system to introduce targeted double-strand breaks in the FaTA gene at the DNA level.[4] The cell's error-prone non-homologous end joining (NHEJ) repair mechanism often results in insertions or deletions (indels), leading to a frameshift mutation and the complete and irreversible ablation of FaTA protein expression.[4]

Quantitative Comparison of Efficacy

The choice between silencing and knockout often depends on the desired level and duration of gene suppression. The following tables present a summary of expected quantitative outcomes for each method.

Table 1: Comparison of FaTA mRNA and Protein Expression Levels

ParameterFaTA Silencing (siRNA)FaTA Knockout (CRISPR-Cas9)
Target FaTA mRNAFaTA genomic DNA
Effect on Gene Transient reduction of mRNAPermanent disruption of the gene
Typical mRNA Reduction 70-95%Not applicable (gene is mutated)
Typical Protein Reduction 50-90%>99% (complete loss of function)
Duration of Effect Transient (days to weeks)Permanent and heritable

Table 2: Phenotypic and Off-Target Effects

ParameterFaTA Silencing (siRNA)FaTA Knockout (CRISPR-Cas9)
Phenotypic Penetrance Often partial or hypomorphicComplete loss-of-function phenotype
Potential for Off-Target Effects Moderate to high (sequence-dependent)[8][9]Low to moderate (guide RNA dependent)[10][11][12]
Risk of Genetic Compensation LowHigher, as the permanent gene loss can trigger compensatory mechanisms by related genes.

Experimental Protocols

Detailed methodologies for both FaTA silencing and knockout are provided below. These protocols are generalized for mammalian cell culture and may require optimization for specific cell lines.

FaTA Silencing using siRNA

Objective: To transiently reduce the expression of FaTA protein in cultured mammalian cells.

Materials:

  • FaTA-specific siRNA duplexes and a non-targeting control siRNA

  • Lipid-based transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Complete cell culture medium

  • 6-well tissue culture plates

  • Cells to be transfected

Protocol:

  • Cell Seeding: One day prior to transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Preparation: Dilute the FaTA-specific siRNA and control siRNA in Opti-MEM I to a final concentration of 20 µM.

  • Transfection Reagent Preparation: In a separate tube, dilute the lipid-based transfection reagent in Opti-MEM I according to the manufacturer's instructions. Incubate for 5 minutes at room temperature.

  • Complex Formation: Combine the diluted siRNA with the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Analysis: Harvest the cells for downstream analysis of FaTA mRNA (by qRT-PCR) and protein (by Western blot) levels.

FaTA Knockout using CRISPR-Cas9

Objective: To generate a stable cell line with a permanent knockout of the FaTA gene.

Materials:

  • Plasmid encoding Cas9 nuclease and a puromycin resistance gene

  • Plasmid encoding a guide RNA (gRNA) specific for the FaTA gene

  • Lipofectamine 3000 or similar transfection reagent

  • Complete cell culture medium

  • Puromycin

  • 96-well plates for single-cell cloning

Protocol:

  • gRNA Design and Cloning: Design and clone a gRNA targeting an early exon of the FaTA gene into a suitable expression vector.

  • Transfection: Co-transfect the Cas9 and FaTA-gRNA plasmids into the target cells using a high-efficiency transfection reagent.

  • Selection: 48 hours post-transfection, begin selection by adding puromycin to the cell culture medium. The optimal concentration of puromycin should be determined beforehand with a kill curve.

  • Single-Cell Cloning: After 7-10 days of selection, dilute the surviving cells and seed them into 96-well plates at a density of approximately one cell per well.

  • Clonal Expansion: Monitor the plates for the growth of individual colonies. Once colonies are visible, expand them into larger culture vessels.

  • Screening and Validation: Screen individual clones for the absence of FaTA protein by Western blot. Confirm the presence of indel mutations in the FaTA gene by Sanger sequencing of the targeted genomic region.

Visualizing the Role of FaTA in Fatty Acid Biosynthesis

To understand the functional context of FaTA, it is essential to visualize its position within the fatty acid synthesis pathway. The following diagrams illustrate the experimental workflows and the metabolic pathway involving FaTA.

experimental_workflows cluster_silencing FaTA Silencing (siRNA) cluster_knockout FaTA Knockout (CRISPR-Cas9) s1 siRNA Design & Synthesis s2 Transfection s1->s2 s3 Transient FaTA mRNA Degradation s2->s3 s4 Reduced FaTA Protein s3->s4 s5 Phenotypic Analysis (Transient) s4->s5 k1 gRNA Design & Cloning k2 Co-transfection (Cas9 + gRNA) k1->k2 k3 Permanent FaTA Gene Disruption k2->k3 k4 Complete Loss of FaTA Protein k3->k4 k5 Phenotypic Analysis (Stable) k4->k5

Figure 1: Experimental workflows for FaTA silencing and knockout.

fatty_acid_synthesis cluster_pathway Fatty Acid Synthesis Pathway cluster_regulation Regulation Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Malonyl-CoA->Fatty Acid Synthase (FAS) Acyl-ACP Acyl-ACP Fatty Acid Synthase (FAS)->Acyl-ACP FaTA (Acyl-ACP Thioesterase) FaTA (Acyl-ACP Thioesterase) Acyl-ACP->FaTA (Acyl-ACP Thioesterase) Free Fatty Acid Free Fatty Acid FaTA (Acyl-ACP Thioesterase)->Free Fatty Acid Further Metabolism Further Metabolism Free Fatty Acid->Further Metabolism Silencing (siRNA) Silencing (siRNA) Silencing (siRNA)->FaTA (Acyl-ACP Thioesterase) degrades mRNA Knockout (CRISPR) Knockout (CRISPR) Knockout (CRISPR)->FaTA (Acyl-ACP Thioesterase) disrupts gene

Figure 2: Role of FaTA in the fatty acid synthesis pathway.

Conclusion

The decision to employ FaTA silencing versus knockout should be guided by the specific research question. FaTA silencing offers a rapid and transient method to assess the acute effects of reduced FaTA expression, which is particularly useful for studying essential genes where a complete knockout might be lethal.[4] In contrast, FaTA knockout provides a stable and complete loss-of-function model, ideal for studying the long-term consequences of FaTA absence and for creating cellular models of metabolic diseases. While knockout studies offer more definitive phenotypic readouts, the potential for off-target effects and compensatory mechanisms must be carefully considered and controlled for in experimental design and data interpretation.[8] By understanding the distinct advantages and limitations of each approach, researchers can more effectively leverage these powerful tools to unravel the complexities of fatty acid metabolism and its role in health and disease.

References

Unlocking Cellular Metabolism: A Comparative Guide to Fatty Acid Transporter (FATP) Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the impact of the Fatty Acid Transport Protein (FATP) family on cellular fatty acid profiles, supported by experimental data and detailed protocols.

The transport of fatty acids across the plasma membrane is a critical step in lipid metabolism, influencing a myriad of cellular processes from energy production to the synthesis of signaling molecules. The Fatty Acid Transport Protein (FATP) family, also known as the Solute Carrier family 27 (SLC27), plays a pivotal role in this process. This guide provides a comparative analysis of key FATP isoforms, offering insights into their distinct roles in shaping cellular fatty acid profiles.

Comparative Analysis of FATP Isoform Impact on Fatty Acid Profiles

The following tables summarize the known effects of different FATP isoforms on cellular fatty acid uptake and composition. This data has been synthesized from multiple studies to provide a comparative overview.

FATP IsoformPrimary Tissue ExpressionSubstrate PreferenceImpact on Cellular Fatty Acid ProfileReference
FATP1 (SLC27A1) Adipose tissue, skeletal muscle, heartLong-chain fatty acids (e.g., oleate, palmitate)Increases uptake of long-chain fatty acids, contributing to triglyceride storage and fatty acid oxidation.[1]
FATP2 (SLC27A2) Liver, kidneyVery-long-chain fatty acids, long-chain fatty acidsKnockdown in liver reduces total long-chain fatty acid uptake by approximately 40%. Deletion alters the metabolic landscape, increasing total levels of C16:0, C16:1, and C18:1 fatty acids.[2][3][4]
FATP4 (SLC27A4) Small intestine, brain, skin, adipose tissueLong-chain and very-long-chain fatty acidsEssential for the absorption of dietary fats in the intestine. Overexpression leads to increased uptake of long-chain fatty acids.[1]
FATP5 (SLC27A5) LiverLong-chain fatty acids, bile acidsPlays a role in bile acid metabolism and hepatic lipid homeostasis.[2]

Experimental Protocols

Detailed methodologies are crucial for validating the impact of FATPs on fatty acid profiles. Below are protocols for key experiments.

Fatty Acid Uptake Assay

This protocol describes a common method for measuring the rate of fatty acid uptake into cultured cells, often using a fluorescently- or radioactively-labeled fatty acid analog.

Materials:

  • Cultured cells (e.g., HEK293, 3T3-L1 adipocytes) transiently or stably overexpressing a specific FATP isoform.

  • Control cells (e.g., mock-transfected or empty vector).

  • Fatty acid-free Bovine Serum Albumin (BSA).

  • Labeled fatty acid analog (e.g., BODIPY-C12, [³H]palmitate).

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA).

  • Stop solution (e.g., ice-cold PBS with 0.2% BSA and a transport inhibitor like phloretin).

  • Lysis buffer.

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate to achieve a confluent monolayer on the day of the assay.

  • Starvation: Prior to the assay, incubate cells in serum-free medium for 1-2 hours to deplete intracellular fatty acid stores.

  • Preparation of Fatty Acid Solution: Prepare the labeled fatty acid analog complexed with fatty acid-free BSA in uptake buffer.

  • Initiation of Uptake: Remove the starvation medium and add the fatty acid solution to the cells. Incubate for a defined period (e.g., 1-15 minutes) at 37°C.

  • Termination of Uptake: Rapidly wash the cells with ice-cold stop solution to halt the transport process.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification:

    • For radiolabeled fatty acids, measure the radioactivity in the cell lysate using a scintillation counter.

    • For fluorescently-labeled fatty acids, measure the fluorescence intensity using a plate reader.

  • Data Normalization: Normalize the uptake data to the total protein concentration of the cell lysate.

Cellular Fatty Acid Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for extracting and analyzing the total fatty acid composition of cells.

Materials:

  • Cell pellets from FATP-overexpressing and control cells.

  • Internal standard (e.g., a fatty acid not typically found in mammalian cells, like C17:0).

  • Methanol with 2.5% (v/v) H₂SO₄ (for transesterification).

  • Hexane.

  • Saturated NaCl solution.

  • Anhydrous sodium sulfate.

  • GC-MS system with a suitable capillary column (e.g., DB-225ms).

Procedure:

  • Lipid Extraction:

    • Homogenize the cell pellet in a mixture of chloroform and methanol (2:1, v/v).

    • Add the internal standard.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Transesterification:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add methanolic H₂SO₄ and heat at 80°C for 1 hour to convert fatty acids to their fatty acid methyl esters (FAMEs).

  • FAME Extraction:

    • After cooling, add hexane and saturated NaCl solution.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject an aliquot of the FAME extract into the GC-MS.

    • Use a temperature program to separate the FAMEs based on their chain length and degree of saturation.

    • Identify individual FAMEs by their retention times and mass spectra compared to known standards.

    • Quantify the relative abundance of each fatty acid by integrating the peak area and normalizing to the internal standard.

Visualizing the Impact of FATP

The following diagrams illustrate the experimental workflow for validating FATP's impact and its role in cellular signaling.

experimental_workflow cluster_cell_culture Cell Culture & Transfection cluster_assays Functional Assays cluster_analysis Data Analysis cluster_results Results start HEK293 or 3T3-L1 Cells transfection Transfect with FATP expression vector start->transfection control Mock Transfection (Control) start->control uptake_assay Fatty Acid Uptake Assay (Labeled FA) transfection->uptake_assay lipid_extraction Total Lipid Extraction transfection->lipid_extraction control->uptake_assay control->lipid_extraction quantification Quantify FA Uptake uptake_assay->quantification gcms GC-MS Analysis of FAMEs lipid_extraction->gcms comparison Compare FA Profiles (FATP vs. Control) quantification->comparison profiling Fatty Acid Profiling gcms->profiling profiling->comparison

Caption: Experimental workflow for validating FATP impact.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus EC_FA Extracellular Long-Chain Fatty Acids FATP FATP EC_FA->FATP Transport IC_FA Intracellular Fatty Acyl-CoA FATP->IC_FA Activation Metabolism Fatty Acid Metabolism (β-oxidation, TG synthesis) IC_FA->Metabolism PPARa PPARα IC_FA->PPARa Ligand Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding Gene_Expression Target Gene Expression (e.g., CPT1, ACO) PPRE->Gene_Expression Transcription

Caption: FATP-mediated signaling to the nucleus.

References

Comparative Analysis of FaTA Mutant and Wild-Type: A Focus on Phenotypic and Metabolic Alterations

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative transcriptomic dataset for a FaTA (Acyl-ACP Thioesterase A) mutant versus its wild-type counterpart is not publicly available at this time. However, significant research, particularly on the Arabidopsis thalianafata1 fata2 double mutant, provides valuable insights into the phenotypic and metabolic consequences of reduced FaTA expression. This guide summarizes the key findings and experimental approaches from this research to inform researchers, scientists, and drug development professionals.

Introduction to FaTA Function

Acyl-ACP thioesterases are critical enzymes in the fatty acid synthesis pathway within plant plastids. They terminate fatty acid elongation by hydrolyzing the acyl-acyl carrier protein (ACP) complex, releasing free fatty acids. The FatA-type thioesterases are primarily responsible for the export of C18 fatty acid moieties, which are precursors for the majority of plant glycerolipids. Understanding the impact of FaTA gene mutations is crucial for efforts in metabolic engineering aimed at modifying oil content and composition in various plant species.

Phenotypic and Metabolic Comparison: fata1 fata2 Mutant vs. Wild-Type Arabidopsis thaliana

The following tables summarize the key quantitative differences observed in the Arabidopsis thalianafata1 fata2 double mutant, which has significantly reduced expression of both FaTA genes, compared to the wild-type. The data is primarily based on the findings of Moreno-Pérez et al. (2012).[1][2]

Table 1: Seed Oil Content

ParameterWild-Typefata1 fata2 MutantPercentage Change
Triacylglycerol (TAG) Content (µ g/100 seeds)~180~150~17% decrease
Diacylglycerol (DAG) ContentNo significant differenceNo significant difference-

Table 2: Fatty Acid Composition of Seed Oil (mol %)

Fatty AcidWild-Typefata1 fata2 MutantChange
Palmitic acid (16:0)~9.5~9.0Slight decrease
Stearic acid (18:0)~4.0~4.5Slight increase
Oleic acid (18:1)~15.0~14.0Decrease
Linoleic acid (18:2)~28.0~27.0Decrease
α-Linolenic acid (18:3)~18.0~20.0Increase
Eicosenoic acid (20:1)~20.0~20.0No significant change
Erucic acid (22:1)~1.5~2.0Increase

Note: The values are approximate and represent the general trends observed in the referenced study.

The reduction in triacylglycerol content in the fata1 fata2 mutant indicates a bottleneck in the overall flow of fatty acids towards oil synthesis.[2] The shifts in the fatty acid profile, particularly the increase in α-linolenic and erucic acids, suggest a complex metabolic readjustment in response to the reduced export of C18 fatty acids from the plastid.[1][2]

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the characterization of the fata1 fata2 mutant.

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana, ecotype Columbia (Col-0).

  • Mutant Generation: T-DNA insertion lines for AtFATA1 (At3g25110) and AtFATA2 (At4g13050) were identified from a mutant collection. A double mutant (fata1 fata2) was generated by crossing the single mutants.

  • Growth Conditions: Plants were grown in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod at a constant temperature of 22°C.

Gene Expression Analysis (RT-PCR)
  • RNA Extraction: Total RNA was isolated from developing siliques at different stages using a commercial RNA extraction kit.

  • cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using reverse transcriptase and oligo(dT) primers.

  • PCR Amplification: The cDNA was used as a template for PCR with gene-specific primers for FaTA1, FaTA2, and a reference gene (e.g., actin) to normalize the expression levels.

  • Analysis: The PCR products were resolved on an agarose gel to visualize the relative transcript abundance in the mutant and wild-type plants.

Lipid Analysis
  • Lipid Extraction: Total lipids were extracted from mature dry seeds using a modified Bligh and Dyer method with a chloroform:methanol:water solvent system.

  • Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids were transmethylated using methanol and sulfuric acid to convert the fatty acids to their corresponding methyl esters.

  • Gas Chromatography (GC) Analysis: The FAMEs were separated and quantified using a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for fatty acid analysis.

  • Lipid Class Separation: Neutral lipids (including triacylglycerols and diacylglycerols) were separated from polar lipids by solid-phase extraction on a silica gel column. The neutral lipid fraction was then analyzed by GC.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the generation and analysis of a FaTA mutant to study its effects on fatty acid metabolism.

experimental_workflow cluster_generation Mutant Generation cluster_analysis Analysis T-DNA_Screening Screening T-DNA Insertion Lines Identify_Single_Mutants Identify Single FaTA Mutants T-DNA_Screening->Identify_Single_Mutants Genetic_Cross Genetic Cross Identify_Single_Mutants->Genetic_Cross Identify_Double_Mutant Identify fata1 fata2 Double Mutant Genetic_Cross->Identify_Double_Mutant Gene_Expression Gene Expression Analysis (RT-PCR) Identify_Double_Mutant->Gene_Expression Validate knockout Lipid_Extraction Lipid Extraction Identify_Double_Mutant->Lipid_Extraction Phenotypic_Analysis Phenotypic Analysis (Seed weight, etc.) Identify_Double_Mutant->Phenotypic_Analysis Lipid_Analysis Lipid Analysis (GC) Lipid_Extraction->Lipid_Analysis fatty_acid_synthesis Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA FAS Fatty Acid Synthase (FAS Complex) Malonyl-CoA->FAS Acyl-ACP Acyl-ACP (C16:0, C18:0, C18:1) FAS->Acyl-ACP FaTA FaTA Acyl-ACP->FaTA Free_Fatty_Acids Free Fatty Acids (Exported from Plastid) FaTA->Free_Fatty_Acids TAG_Synthesis Triacylglycerol (TAG) Synthesis Free_Fatty_Acids->TAG_Synthesis

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Novel or Unidentified Compounds (FAATA)

Author: BenchChem Technical Support Team. Date: November 2025

A Critical Note on Chemical Identification: The substance designated "FAATA" does not correspond to a standard chemical identifier found in publicly available safety and chemical property databases. This indicates that "this compound" may be a novel compound, an internal laboratory shorthand, or a less common chemical. Crucially, proper and safe disposal is impossible without first definitively identifying the chemical's composition and associated hazards.

The following information provides a procedural framework for researchers, scientists, and drug development professionals to establish a safe disposal plan for an unknown or novel substance like this compound. This guidance is designed to build a foundation of safety and trust in your laboratory's chemical handling protocols.

Step 1: Chemical Identification and Hazard Assessment

Before any disposal actions are taken, the primary responsibility is to identify the chemical properties of this compound. This involves:

  • Reviewing Synthesis Records: Consult laboratory notebooks and synthesis protocols to determine the reactants, solvents, and catalysts used to create this compound. This will provide insight into its potential functional groups and overall chemical nature.

  • Analytical Characterization: If the composition is not entirely clear from synthesis records, perform analytical tests to characterize the compound. Techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy can help elucidate the structure.

  • Safety Data Sheet (SDS) Review: Once the primary components or the full structure of this compound are known, consult the SDS for the closest analogous known compounds. Pay close attention to sections covering physical and chemical properties, stability and reactivity, toxicological information, and disposal considerations.

  • Hazard Identification: Based on the identified chemical structure and analogous compounds, determine the potential hazards. Is the substance flammable, corrosive, reactive, or toxic? Does it contain heavy metals or specific elements that require special disposal procedures (e.g., halogens)?

Step 2: General Disposal Principles for Chemical Waste

Once the hazards of this compound are understood, the appropriate disposal stream can be determined. In general, chemical waste is segregated based on its properties.

  • Halogenated Organic Waste: If this compound contains fluorine, chlorine, bromine, or iodine, it should be disposed of in a designated halogenated waste container.

  • Non-Halogenated Organic Waste: If this compound is an organic compound without halogens, it should be placed in the non-halogenated waste stream.

  • Aqueous Waste: If this compound is dissolved in water and the solution is hazardous, it should be collected in an aqueous waste container. The pH of the solution should be neutralized if it is highly acidic or basic, unless this would cause a dangerous reaction.

  • Solid Waste: If this compound is a solid, it should be disposed of in a designated solid chemical waste container. Ensure that incompatible solids are not mixed.

Never dispose of chemical waste down the drain or in the regular trash. All chemical waste must be collected by a licensed hazardous waste disposal company.

Quantitative Data for Disposal Planning

To facilitate proper disposal, key quantitative data about this compound should be determined and recorded. The following table template should be completed once the chemical's properties are identified.

PropertyValueSignificance for Disposal
pH (for aqueous solutions) Determines if neutralization is required before disposal.
Flash Point Indicates flammability and the need for storage away from ignition sources.
Boiling Point Relevant for understanding volatility and potential inhalation hazards.
LD50 (Oral, Dermal) Provides information on acute toxicity to guide handling and PPE requirements.
Hazardous Decomposition Products Lists chemicals that may be formed if the substance is heated or degrades.[1]

Logical Workflow for Unknown Chemical Disposal

The following diagram outlines the critical decision-making process for the safe disposal of an unknown laboratory chemical like this compound.

cluster_0 Phase 1: Characterization cluster_1 Phase 2: Hazard Assessment cluster_2 Phase 3: Segregation & Disposal start Start: Unknown Compound 'this compound' review_synthesis Review Synthesis Records start->review_synthesis analytical_char Perform Analytical Characterization (NMR, MS, FTIR) review_synthesis->analytical_char If structure is unclear identify_structure Identify Chemical Structure & Composition review_synthesis->identify_structure analytical_char->identify_structure sds_lookup Consult SDS of Analogous Compounds identify_structure->sds_lookup determine_hazards Determine Hazards (Flammable, Corrosive, Reactive, Toxic) sds_lookup->determine_hazards select_stream Select Appropriate Waste Stream determine_hazards->select_stream waste_halogenated Halogenated Organics select_stream->waste_halogenated Contains F, Cl, Br, I waste_non_halogenated Non-Halogenated Organics select_stream->waste_non_halogenated Organic, no halogens waste_aqueous Aqueous Waste select_stream->waste_aqueous Water-soluble waste_solid Solid Waste select_stream->waste_solid Solid form dispose Dispose in Labeled, Sealed Container waste_halogenated->dispose waste_non_halogenated->dispose waste_aqueous->dispose waste_solid->dispose end End: Await Professional Waste Pickup dispose->end

Caption: Workflow for safe disposal of an unknown chemical.

By adhering to this structured approach, laboratories can ensure the safe and compliant disposal of novel or unidentified compounds, thereby protecting personnel and the environment. This commitment to rigorous safety protocols is the cornerstone of building trust and becoming a preferred source for information on laboratory safety and chemical handling.

References

Personal protective equipment for handling Faata

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for a substance named "Faata" have yielded no results for a chemical compound with this name. Consequently, the requested essential safety and logistical information, including operational and disposal plans, cannot be provided.

Initial and subsequent targeted searches for "this compound chemical safety," "this compound handling procedures," "this compound personal protective equipment," and "this compound safety data sheet" did not return any relevant information. The search results were primarily composed of documents in the Samoan language where the word "fa'ata" (example) is used, and other unrelated documents. One research paper mentioned "[FAA:TA] NPs," which appears to be a study-specific acronym for a type of nanoparticle and not a recognized chemical name.

Without proper identification of the substance, including its chemical and physical properties, toxicological data, and reactivity, it is impossible to create accurate and reliable safety protocols. Providing generic or speculative information on handling, personal protective equipment (PPE), and disposal would be highly irresponsible and could pose a significant safety risk to researchers, scientists, and drug development professionals.

To obtain the necessary safety information, please provide a more specific identifier for the substance , such as:

  • Chemical Abstract Service (CAS) Registry Number

  • A different or more common chemical name

  • Any other identifying information from the supplier or source of the substance

Once a recognized chemical is identified, a comprehensive guide on its safe handling and disposal, including detailed data presentation and experimental protocols, can be developed.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.